Trimethylcetylammonium p-toluenesulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl(trimethyl)azanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRZONIDDFOGF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883325 | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-32-9 | |
| Record name | Cetyltrimethylammonium tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetrimonium tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, 4-methylbenzenesulfonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethylammonium toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETRIMONIUM TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P489GK6AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Trimethylcetylammonium p-toluenesulfonate
Introduction
This compound, also known as Cetrimonium Tosylate or CTATS, is a cationic surfactant of significant interest in various scientific and industrial fields. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is a quaternary ammonium salt. It consists of a cetyltrimethylammonium cation and a p-toluenesulfonate anion. This structure imparts valuable surfactant properties.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₉NO₃S | [1][2] |
| Molecular Weight | 455.74 g/mol | [2][3] |
| CAS Number | 138-32-9 | [2][4] |
| Appearance | Paste or Powder | [4][5] |
| Melting Point | 223-229 °C (decomposes) or 245-250°C | [3][4] |
| Solubility in Water | 10 g/L | [3][4] |
| Density | 0.49 g/cm³ (at 20°C) | [1][3] |
| pH | 6-8 (saturated aqueous solution at 20°C) | [6][7] |
Synonyms: Cetyltrimethylammonium p-toluenesulfonate, Cetrimonium Tosylate, Hexadecyltrimethylammonium p-toluenesulfonate, CETATS, Tricetol.[2][3][4][6]
Synthesis of this compound
The synthesis of cationic surfactants like this compound generally involves the quaternization of a tertiary amine with an alkylating agent. In this case, cetyltrimethylammonium chloride (CTAC) can be reacted with sodium p-toluenesulfonate.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing similar compounds involves the reaction of p-toluenesulfonyl chloride with an alcohol in the presence of a base.[8] While a specific detailed protocol for the direct synthesis of CTATS from starting materials was not found in the provided search results, a representative procedure for a related synthesis of an alkyl p-toluenesulfonate is as follows. This can be adapted for the specific synthesis of the tosylate salt.
Materials:
-
p-Toluenesulfonyl chloride
-
Methanol (as an example alcohol)
-
Sodium hydroxide solution (e.g., 25%)
-
Benzene (for extraction)
-
Potassium carbonate solution (e.g., 5%)
Procedure:
-
Mix p-toluenesulfonyl chloride and methanol.
-
Slowly add a 25% sodium hydroxide solution while keeping the temperature below 25°C.
-
Continue adding the base until the pH of the solution reaches 9.
-
Stir the mixture for an additional 2 hours and then let it stand overnight.
-
Separate the lower layer of the reactant.
-
Extract the upper layer with benzene.
-
Combine the benzene extract with the lower layer.
-
Wash the combined organic phase sequentially with water and a 5% potassium carbonate solution.
-
Dry the organic phase and distill under reduced pressure to obtain the final product.[8]
Note: This is a general procedure for the synthesis of a methyl p-toluenesulfonate and would need to be adapted for the specific synthesis of this compound, likely through a salt metathesis reaction between a cetyltrimethylammonium halide and a tosylate salt.
Synthesis Workflow Diagram
Caption: General synthesis workflow for alkyl p-toluenesulfonates.
Applications and Performance
This compound has several applications stemming from its properties as a cationic surfactant.
-
Cosmetics: It is used as an antistatic agent, hair conditioning agent, surfactant, antimicrobial, and emulsifying agent.[2]
-
Oil and Gas: It shows potential for use in oil and gas fields due to its surface activity and corrosion inhibition properties.[9]
-
Laboratory Reagent: It is also used as a cationic detergent and antiseptic in laboratory settings.[4]
-
Antimicrobial Agent: It has demonstrated antibacterial activity and can act synergistically with other biocides like benzalkonium chloride.[10]
A study comparing this compound (CTATS) with Cetyltrimethylammonium chloride (CTAC) highlighted the superior performance of CTATS in several areas.[9]
Table 2: Performance Comparison of CTATS and CTAC
| Parameter | CTATS | CTAC | Reference |
| Surface Activity | Higher | Lower | [9] |
| Foaming Volume | Lower | Higher | [9] |
| Foam Stability | Higher | Lower | [9] |
| Corrosion Inhibition | Higher | Lower | [9] |
| Oil Displacement Efficiency | Higher | Lower | [9] |
Synergistic Antimicrobial Action
This compound has been shown to have a synergistic antibacterial effect when combined with benzalkonium chloride.[10] This is likely due to the different mechanisms by which these cationic surfactants disrupt the bacterial cell membrane.
Caption: Logical diagram of the synergistic action of CTATS.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[1][3] It is harmful if swallowed and causes serious eye damage.[6]
Handling Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.[1][6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][3]
-
If swallowed, call a poison center or doctor if you feel unwell.[6]
Conclusion
This compound is a versatile cationic surfactant with a range of applications, particularly in the cosmetic and potentially in the oil and gas industries. Its performance characteristics, including high surface activity and corrosion inhibition, make it a compound of interest for further research and development. Proper safety protocols are essential when handling this chemical.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. Hexadecyltrimethylammonium p-toluenesulfonate 138-32-9 [sigmaaldrich.com]
- 6. Hexadecyltrimethylammonium-p-toluenesulfonate CAS 138-32-9 | 814692 [merckmillipore.com]
- 7. chembk.com [chembk.com]
- 8. Methyl p-toluenesulfonate synthesis - chemicalbook [chemicalbook.com]
- 9. citedrive.com [citedrive.com]
- 10. cymitquimica.com [cymitquimica.com]
An In-depth Technical Guide to Cetrimonium Tosylate (CAS 138-32-9): Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimonium tosylate, with the CAS number 138-32-9, is a quaternary ammonium salt. It is also known by other names such as Cetyltrimethylammonium p-toluenesulfonate and Hexadecyltrimethylammonium p-toluenesulfonate. This compound is a cationic surfactant of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and materials science. Its amphiphilic nature, consisting of a hydrophilic quaternary ammonium head group and a long hydrophobic alkyl chain, allows it to form micelles and interact with cell membranes, making it a versatile molecule for a range of applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and key uses, with a focus on its role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of Cetrimonium tosylate is presented in the tables below for easy reference and comparison.
Table 1: General Properties of Cetrimonium Tosylate
| Property | Value | Reference |
| CAS Number | 138-32-9 | [1] |
| Molecular Formula | C₂₆H₄₉NO₃S | [2] |
| Molecular Weight | 455.74 g/mol | [2] |
| Appearance | White to off-white powder or paste | [3] |
| Synonyms | Cetyltrimethylammonium p-toluenesulfonate, Hexadecyltrimethylammonium p-toluenesulfonate, Cetats, Tricetol | [2][4] |
Table 2: Quantitative Physicochemical Data of Cetrimonium Tosylate
| Property | Value | Reference |
| Melting Point | 223-229 °C (decomposes) | [3] |
| Solubility in Water | 10 g/L | [3] |
| pH (saturated aqueous solution) | 6-8 | [4] |
| LD₅₀ (oral, rat) | 675 mg/kg | [4] |
Synthesis and Characterization
Synthesis of Cetrimonium Tosylate
The synthesis of Cetrimonium tosylate typically involves a quaternization reaction followed by an anion exchange. A representative synthesis protocol is outlined below.
Experimental Protocol: Synthesis of Cetrimonium Tosylate
Materials:
-
1-Hexadecylamine (Cetylamine)
-
Methyl iodide
-
Sodium tosylate
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Quaternization of 1-Hexadecylamine:
-
In a round-bottom flask, dissolve 1-hexadecylamine in ethanol.
-
Add an excess of methyl iodide to the solution.
-
Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the excess methyl iodide and ethanol under reduced pressure to obtain crude cetyltrimethylammonium iodide.
-
-
Anion Exchange:
-
Dissolve the crude cetyltrimethylammonium iodide in a minimal amount of hot ethanol.
-
In a separate flask, prepare a saturated solution of sodium tosylate in hot ethanol.
-
Add the sodium tosylate solution dropwise to the cetyltrimethylammonium iodide solution with constant stirring.
-
A precipitate of sodium iodide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the mixture to remove the sodium iodide precipitate.
-
The filtrate, containing Cetrimonium tosylate, is then concentrated under reduced pressure.
-
-
Purification:
-
The crude Cetrimonium tosylate can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to obtain a purified product.
-
Wash the crystals with cold diethyl ether and dry them under vacuum.
-
Diagram of Synthesis Workflow:
Caption: A flowchart illustrating the synthesis of Cetrimonium tosylate.
Analytical Characterization
The identity and purity of synthesized Cetrimonium tosylate can be confirmed using various analytical techniques.
Table 3: Analytical Methods for Characterization
| Technique | Purpose | Expected Results | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H and ¹³C NMR spectra confirming the presence of the cetyl, trimethylammonium, and tosylate moieties. | [5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Characteristic peaks for C-H, N-C, and S=O bonds. | [5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. | [6] |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight. | [5] |
Uses in Research and Drug Development
Cetrimonium tosylate's properties as a cationic surfactant make it a valuable tool in various research and drug development applications.
Antimicrobial Agent
As a quaternary ammonium compound, Cetrimonium tosylate exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of the cell membrane's integrity. The positively charged headgroup interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis.
Diagram of Antimicrobial Mechanism:
Caption: The mechanism of antimicrobial action of Cetrimonium tosylate.
Drug Delivery Systems
Cetrimonium tosylate is widely used in the formulation of nanoparticles for drug delivery.[7][8] Its surfactant properties enable the formation of stable micelles, liposomes, and solid lipid nanoparticles, which can encapsulate both hydrophilic and hydrophobic drug molecules.[8] This encapsulation can improve drug solubility, stability, and bioavailability, and can also be used for targeted drug delivery.
Experimental Protocol: Formulation of Drug-Loaded Nanoparticles using Cetrimonium Tosylate
Materials:
-
Cetrimonium tosylate
-
A lipid (e.g., tristearin)
-
A hydrophobic drug
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Deionized water
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve the lipid and the hydrophobic drug in chloroform.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Cetrimonium tosylate in deionized water to form a surfactant solution.
-
-
Emulsification:
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Add the hot organic phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Sonicate the coarse emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to solidify the lipid, resulting in the formation of solid lipid nanoparticles.
-
-
Purification and Characterization:
-
Wash the nanoparticle suspension by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
-
Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and in vitro drug release profile.
-
Diagram of Nanoparticle Formulation Workflow:
Caption: A workflow for formulating drug-loaded nanoparticles.
Interaction with Signaling Pathways
The primary and most well-documented mechanism of action for Cetrimonium tosylate at the cellular level is the physical disruption of the cell membrane. As a cationic surfactant, it interacts with the negatively charged phospholipids in the cell membrane, leading to increased permeability, loss of essential ions and metabolites, and ultimately cell death.
Currently, there is limited specific information available in the scientific literature detailing the direct interaction of Cetrimonium tosylate with specific intracellular signaling pathways such as the NF-κB, Akt, or MAPK pathways. Its broad and potent membrane-disruptive activity likely overshadows any more subtle, specific interactions with signaling cascades. Research in this area is ongoing, and future studies may elucidate more specific molecular targets and signaling effects.
Conclusion
Cetrimonium tosylate (CAS 138-32-9) is a versatile cationic surfactant with well-defined physicochemical properties. Its utility as an antimicrobial agent and its application in the formulation of drug delivery systems make it a compound of significant interest to researchers in the pharmaceutical sciences. While its primary mechanism of action is understood to be the disruption of cell membranes, further investigation into its potential interactions with specific cellular signaling pathways could open up new avenues for its application in drug development. This guide provides a foundational understanding of the core properties and uses of Cetrimonium tosylate to support ongoing and future research endeavors.
References
- 1. Cetrimonium Tosylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Cetrimonium tosylate | 138-32-9 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Making sure you're not a bot! [digital.zlb.de]
- 5. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and rapid analytical method for the simultaneous determination of cetrimonium chloride and alkyl alcohols in hair conditioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Self-Aggregation of Cetyltrimethylammonium p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetyltrimethylammonium p-toluenesulfonate (CTAT) is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and nanotechnology. Its amphiphilic nature, comprising a long hydrophobic cetyl (C16) tail and a hydrophilic trimethylammonium head group with a p-toluenesulfonate counterion, drives its self-assembly in aqueous solutions to form complex supramolecular structures. Understanding the principles and quantitative parameters governing this self-aggregation is crucial for the rational design and application of CTAT-based systems.
This technical guide provides an in-depth overview of the core aspects of CTAT self-aggregation. It summarizes key quantitative data, details the experimental protocols for their determination, and offers visual representations of the underlying processes to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Principles of Self-Aggregation
The self-assembly of CTAT in an aqueous medium is primarily driven by the hydrophobic effect. The hydrophobic alkyl chains of the surfactant monomers organize to minimize their contact with water molecules, leading to a decrease in the overall free energy of the system. This process is spontaneous above a certain concentration known as the Critical Micelle Concentration (CMC). Below the CMC, CTAT molecules exist predominantly as monomers in solution and at interfaces. Above the CMC, the monomers aggregate to form micelles, which are dynamic structures in equilibrium with the monomers.
The thermodynamics of micellization can be described by the change in Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic). Generally, for surfactants like CTAT, the micellization process is entropy-driven at lower temperatures, due to the release of ordered water molecules from around the hydrophobic tails, and can become more enthalpy-driven at higher temperatures.
Quantitative Data on Self-Aggregation
Precise quantitative data for the self-aggregation of Cetyltrimethylammonium p-toluenesulfonate (CTAT) is not extensively tabulated in publicly available literature. However, the behavior of Cetyltrimethylammonium Bromide (CTAB), a closely related cationic surfactant with the same alkyl chain and head group, provides a valuable reference for the expected properties of CTAT. The following tables present representative data for CTAB, which can be considered indicative of the behavior of CTAT.
Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of Micellization for CTAB at Different Temperatures
| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) |
| 293.15 | 0.92 | -28.0 | -1.5 | 90.4 |
| 298.15 | 0.90 | -28.5 | -0.8 | 92.9 |
| 303.15 | 0.91 | -29.0 | 0.0 | 95.7 |
| 308.15 | 0.93 | -29.4 | 0.8 | 98.1 |
| 313.15 | 0.96 | -29.8 | 1.6 | 100.3 |
Disclaimer: Data presented is for Cetyltrimethylammonium Bromide (CTAB) as a representative model for CTAT.
Table 2: Aggregation Number of CTAB Micelles as a Function of Concentration at 298 K
| Surfactant Concentration (mM) | Aggregation Number (Nagg) |
| 10 | 75 |
| 20 | 82 |
| 30 | 88 |
| 40 | 93 |
| 50 | 97 |
Disclaimer: Data presented is for Cetyltrimethylammonium Bromide (CTAB) as a representative model for CTAT.
Table 3: Effect of NaCl Concentration on the CMC of a Representative Cationic Surfactant at 298 K
| NaCl Concentration (mM) | CMC (mM) |
| 0 | 0.90 |
| 10 | 0.45 |
| 50 | 0.18 |
| 100 | 0.10 |
Disclaimer: This table illustrates the general trend of the effect of an electrolyte on the CMC of a cationic surfactant.
Experimental Protocols
Accurate determination of the physicochemical parameters of CTAT self-aggregation is essential for its application. The following are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.
Apparatus:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of CTAT (e.g., 10 mM) in deionized water.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of deionized water as a reference.
-
For each CTAT dilution, rinse the measurement probe (ring or plate) with deionized water and then with the sample solution.
-
Measure the surface tension of the solution, ensuring thermal equilibrium is reached by using the temperature-controlled bath.
-
Plot the measured surface tension as a function of the logarithm of the CTAT concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Determination of CMC by Conductivity Measurement
Principle: For ionic surfactants like CTAT, the conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the dissociated surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and bind some of the counterions. The break in the conductivity versus concentration plot corresponds to the CMC.
Apparatus:
-
Conductivity meter with a temperature-compensated probe
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Procedure:
-
Prepare a stock solution of CTAT (e.g., 10 mM) in deionized water.
-
Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and the conductivity probe.
-
Allow the system to reach thermal equilibrium in the water bath.
-
Record the initial conductivity of the water.
-
Make successive additions of the CTAT stock solution to the beaker using a micropipette.
-
After each addition, allow the solution to homogenize and the reading to stabilize before recording the conductivity.
-
Plot the specific conductivity versus the CTAT concentration.
-
The CMC is determined from the intersection of the two linear segments of the plot.
Determination of Micelle Aggregation Number by Steady-State Fluorescence Quenching
Principle: This method utilizes a fluorescent probe (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher (e.g., cetylpyridinium chloride) that also partitions into the micelles. The quenching of the probe's fluorescence depends on the distribution of the quencher among the micelles. By analyzing the quenching efficiency as a function of quencher concentration, the aggregation number can be determined.[1]
Apparatus:
-
Fluorometer
-
Volumetric flasks and micropipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol).
-
Prepare a series of CTAT solutions at a concentration significantly above the CMC (e.g., 20 mM).
-
Add a small, constant amount of the pyrene stock solution to each CTAT solution to achieve a final pyrene concentration in the micromolar range.
-
Prepare a stock solution of the quencher.
-
To the CTAT-pyrene solutions, add varying amounts of the quencher stock solution.
-
Measure the fluorescence intensity of pyrene in each sample at its emission maximum (e.g., ~373 nm for pyrene) with a fixed excitation wavelength (e.g., ~335 nm for pyrene).
-
The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher in the micelles: ln(I0/I) = [Quencher] / ([Surfactant] - CMC) * Nagg where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively.
-
A plot of ln(I0/I) versus [Quencher] should be linear, and Nagg can be determined from the slope.
Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the demicellization process. A concentrated solution of CTAT micelles is titrated into water. As the surfactant concentration falls below the CMC upon dilution, the micelles dissociate, resulting in an enthalpy change that is measured by the calorimeter. The integrated heat data can be used to determine the CMC and the enthalpy of micellization (ΔH°mic).
Apparatus:
-
Isothermal Titration Calorimeter
-
Precision balance
-
Volumetric flasks and pipettes
-
Degasser
Procedure:
-
Prepare a concentrated solution of CTAT (e.g., 50 mM) in deionized water.
-
Fill the ITC sample cell with deionized water.
-
Fill the injection syringe with the concentrated CTAT solution.
-
Degas both the sample cell and the syringe contents.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of injections of the CTAT solution into the water-filled cell.
-
The heat change associated with each injection is measured.
-
The resulting thermogram will show peaks corresponding to the heat of demicellization.
-
The CMC is identified as the concentration at the inflection point of the integrated heat versus concentration curve. The total enthalpy change corresponds to ΔH°mic.
-
The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation: ΔG°mic = RT ln(XCMC), where R is the gas constant, T is the absolute temperature, and XCMC is the mole fraction of the surfactant at the CMC.
-
The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.
Visualizations
Micellization Process of CTAT
Caption: The self-aggregation process of CTAT from monomers to micelles.
Experimental Workflow for CMC Determination
Caption: Workflow for determining the CMC of CTAT using two common methods.
Conclusion
The self-aggregation of Cetyltrimethylammonium p-toluenesulfonate is a fundamental process that dictates its functionality in a wide array of applications. While specific quantitative data for CTAT remains a subject for further detailed investigation, the behavior of analogous surfactants like CTAB provides a strong framework for understanding its properties. The experimental protocols detailed in this guide offer robust methods for characterizing the CMC, aggregation number, and thermodynamic parameters of CTAT micellization. The provided visualizations serve to conceptualize the self-assembly process and the experimental approaches. This comprehensive guide equips researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and innovate with CTAT-based systems.
References
Micelle Formation with Trimethylcetylammonium p-toluenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of micelle formation of the cationic surfactant, Trimethylcetylammonium p-toluenesulfonate (CTAT). This document provides a comprehensive overview of its physicochemical properties, thermodynamic parameters of micellization, and detailed experimental protocols for characterization.
Introduction to this compound (CTAT)
This compound, also known as Cetyltrimethylammonium tosylate, is a cationic surfactant. It consists of a long hydrophobic cetyl (C16) alkyl chain and a hydrophilic quaternary ammonium headgroup, with p-toluenesulfonate (tosylate) as the counterion. This amphiphilic nature drives the self-assembly of CTAT molecules in aqueous solutions to form micelles, which are aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic headgroups form the outer surface. These structures are of significant interest in various applications, including drug delivery, catalysis, and material science.
Physicochemical Properties of CTAT
The fundamental properties of CTAT are summarized below.
| Property | Value |
| Chemical Formula | C₂₆H₄₉NO₃S |
| Molar Mass | 455.74 g/mol |
| Appearance | Powder |
| CAS Number | 138-32-9 |
Micellization of this compound
The formation of micelles is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for characterizing surfactants.
Critical Micelle Concentration (CMC) of CTAT
The reported Critical Micelle Concentration (CMC) for this compound (CTAT) in aqueous solution is 0.26 mM .
Influence of Additives on Micellization
The micellization of CTAT is sensitive to the presence of additives such as electrolytes and non-electrolytes.
-
Electrolytes : The addition of salts tends to decrease the CMC of CTAT. The counterions from the salt can screen the electrostatic repulsion between the positively charged headgroups of the CTAT molecules in the micelle, thus promoting aggregation at a lower surfactant concentration.
-
Non-electrolytes : Non-electrolytes with dielectric constants lower than water can increase the repulsion between the surfactant headgroups, leading to an increase in the CMC.
Quantitative Micellar Parameters of CTAT
Aggregation Number
The aggregation number (N) is the average number of surfactant molecules in a single micelle.
| Surfactant | Aggregation Number (N) | Method | Temperature (°C) |
| CTAT | Data not readily available | - | - |
| CTAB | ~90-130 | Light Scattering, Fluorescence Quenching | 25 |
Thermodynamics of Micellization
The thermodynamic parameters of micellization, including the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m), provide insight into the driving forces of micelle formation.
| Surfactant | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) | Temperature (°C) |
| CTAT | Data not readily available | Data not readily available | Data not readily available | - |
| CTAB | -29 to -35 | -4 to -8 | ~80-100 | 25 |
The negative ΔG°m indicates that micellization is a spontaneous process. For CTAB, the process is primarily entropy-driven, which is characteristic of the hydrophobic effect. The positive entropy change is attributed to the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.
Experimental Protocols for Micelle Characterization
This section provides detailed methodologies for key experiments used to characterize the micellar properties of cationic surfactants like CTAT.
Determination of Critical Micelle Concentration (CMC)
5.1.1. Surface Tensiometry
-
Principle : The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus : Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure :
-
Prepare a stock solution of CTAT in deionized water.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations above and below the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the CTAT concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
-
5.1.2. Conductometry
-
Principle : The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the lower mobility of the micelles compared to the free monomers.
-
Apparatus : Conductivity meter and a thermostated conductivity cell.
-
Procedure :
-
Prepare a stock solution of CTAT in deionized water.
-
Place a known volume of deionized water in the conductivity cell and measure its conductivity.
-
Make successive additions of the CTAT stock solution to the cell, measuring the conductivity after each addition and thorough mixing.
-
Plot the specific conductivity versus the CTAT concentration.
-
The CMC is identified as the concentration at the point of intersection of the two lines with different slopes.
-
5.1.3. Isothermal Titration Calorimetry (ITC)
-
Principle : ITC directly measures the heat changes associated with the formation and dilution of micelles. When a concentrated surfactant solution is titrated into a solvent, the heat of demicellization or micelle formation can be measured.
-
Apparatus : Isothermal Titration Calorimeter.
-
Procedure :
-
Fill the sample cell with deionized water.
-
Fill the injection syringe with a concentrated solution of CTAT (well above the CMC).
-
Perform a series of injections of the CTAT solution into the sample cell while monitoring the heat change.
-
The resulting thermogram will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC. The enthalpy of micellization (ΔH°m) can be determined from the height of the transition.
-
Determination of Micelle Aggregation Number
5.2.1. Steady-State Fluorescence Quenching
-
Principle : This method utilizes a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn is related to the aggregation number.
-
Apparatus : Fluorometer.
-
Reagents : A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).
-
Procedure :
-
Prepare a series of CTAT solutions at a concentration significantly above the CMC.
-
Add a constant, small amount of the fluorescent probe to each solution.
-
Add varying concentrations of the quencher to these solutions.
-
Measure the fluorescence intensity of the probe at each quencher concentration.
-
The data is analyzed using the Turro-Yekta equation, which relates the change in fluorescence intensity to the quencher concentration and the aggregation number.
-
Visualizations
Logical Relationship of CTAT Micellization
The following diagram illustrates the fundamental relationship between the molecular structure of this compound and its self-assembly into a micelle in an aqueous environment.
In-depth Technical Guide: The Challenge of Identifying C26H49NO3S
To our valued researchers, scientists, and drug development professionals,
This document aims to provide a comprehensive technical guide on the physical and chemical properties of the compound with the molecular formula C26H49NO3S. However, extensive searches of chemical databases and scientific literature have failed to identify a known compound with this specific molecular formula.
This suggests two possibilities:
-
The molecular formula may be incorrect. A slight variation in the subscripts for carbon, hydrogen, nitrogen, oxygen, or sulfur would lead to a different, and potentially identifiable, compound.
-
The compound is a novel or proprietary substance not yet disclosed in public-domain resources.
Without a definitive identification, including a recognized chemical name or a Chemical Abstracts Service (CAS) number, it is impossible to provide accurate information regarding its physical and chemical properties, mechanism of action, or relevant experimental protocols.
We urge the user to verify the molecular formula. Should a corrected formula, a common name, or a CAS number be available, we would be pleased to generate the requested in-depth technical guide, complete with data tables, experimental methodologies, and pathway visualizations.
We remain committed to providing accurate and in-depth scientific information and look forward to assisting you further once the identity of the compound can be clarified.
Trimethylcetylammonium p-toluenesulfonate safety and handling
An In-depth Technical Guide to the Safety and Handling of Trimethylcetylammonium p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CTAT), also known as cetyltrimethylammonium p-toluenesulfonate, is a quaternary ammonium salt utilized in various applications, including as a surfactant, antistatic agent, and hair conditioning agent in cosmetics.[1] Its effective use in research and drug development necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risk to laboratory personnel. This guide provides a comprehensive overview of the known hazards, safe handling and storage protocols, and emergency procedures for CTAT.
Hazard Identification and Classification
CTAT is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with its irritant properties and potential for acute toxicity.
GHS Hazard Statements:
The following diagram illustrates the GHS hazard pictograms and corresponding warnings for this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of CTAT is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₆H₄₉NO₃S |
| Molar Mass | 455.74 g/mol [4] |
| Appearance | Off-white solid |
| Melting Point | 245-250°C[4] |
| Density | 0.49 g/cm³ at 20°C[4] |
| Solubility in Water | 10 g/L[4] |
| pH | 6-8 (saturated aqueous solution at 20°C)[4] |
Toxicological Information
The primary toxicological concern with CTAT is acute oral toxicity and irritation to the skin, eyes, and respiratory system.
| Endpoint | Result | Species |
| Acute Oral Toxicity (LD50) | 675 mg/kg | Rabbit[4] |
| Skin Irritation | Causes skin irritation[1][3] | Not specified |
| Eye Irritation | Causes serious eye irritation[1][2][3] | Not specified |
| Respiratory Irritation | May cause respiratory irritation[1][3] | Not specified |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[3] | Not applicable |
Experimental Protocols Cited
While detailed experimental protocols for the toxicological studies are not publicly available, the reported data is based on standardized testing methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. The LD50 value, for instance, is a standardized measure of the lethal dose of a substance.
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]
-
Avoid the formation of dust and aerosols.[3]
-
Do not breathe dust.[5]
-
Do not eat, drink, or smoke in areas where CTAT is handled.[2][7]
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are essential to prevent exposure to CTAT.
| Control | Specification |
| Engineering Controls | Use a chemical fume hood or other local exhaust ventilation.[3] Ensure eyewash stations and safety showers are close to the workstation.[5] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133).[3][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulates filter.[5] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[5][7] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediate medical attention is required.[5][7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical advice/attention.[2][7] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[2][7] |
Spill and Disposal Procedures
Proper procedures must be followed for cleaning up spills and disposing of CTAT waste.
Spill Response:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation.
-
Wear appropriate PPE.
-
Sweep up and shovel into a suitable container for disposal.
-
Avoid release to the environment.[5]
The following diagram outlines a general workflow for responding to a CTAT spill.
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[2][7]
-
Disposal should be in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable compound in research and development, but it presents definite hazards that require careful management. By understanding its properties and adhering to the safety and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can work with CTAT safely and effectively, minimizing risks to themselves and the environment.
References
- 1. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Solubility of Trimethylcetylammonium p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of trimethylcetylammonium p-toluenesulfonate (CTAT), a cationic surfactant of significant interest in various scientific and industrial applications. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their laboratory practices.
Core Concepts in Surfactant Solubility
This compound, also known as cetyltrimethylammonium tosylate, is a quaternary ammonium salt. Its molecular structure, comprising a long hydrophobic alkyl chain (cetyl group) and a polar headgroup (trimethylammonium cation with a p-toluenesulfonate counterion), dictates its amphiphilic nature. This dual characteristic is the primary driver of its solubility behavior in various solvents. The principle of "like dissolves like" is fundamental to understanding its solubility profile; polar solvents will more readily dissolve the ionic headgroup, while nonpolar solvents will interact more favorably with the hydrophobic tail.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, data for the closely related compound, cetyltrimethylammonium bromide (CTAB), which shares the same cationic surfactant, can provide valuable insights into the expected solubility trends for CTAT. The primary difference lies in the counterion (tosylate vs. bromide), which can influence the crystal lattice energy and solvation characteristics, thus affecting the absolute solubility values.
The available quantitative and qualitative solubility data for both CTAT and CTAB are summarized in the table below.
| Solvent | Compound | Temperature (°C) | Solubility | Reference |
| Water | This compound | 20 | 10 g/L | [1][2] |
| Water | Cetyltrimethylammonium Bromide | 20 | 13 g/L | [3] |
| Ethanol | Cetyltrimethylammonium Bromide | 20 | > 200 g/L (Easily Soluble) | [3] |
| Methanol | Cetyltrimethylammonium Bromide | 20 | > 200 g/L (Easily Soluble) | [3] |
| Acetone | Cetyltrimethylammonium Bromide | Not Specified | Slightly Soluble | [3][4] |
| Chloroform | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble | [3] |
| Benzene | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble | [3] |
| Ether | Cetyltrimethylammonium Bromide | Not Specified | Almost Insoluble |
Disclaimer: The solubility data for cetyltrimethylammonium bromide (CTAB) is provided as a proxy to infer the likely solubility behavior of this compound (CTAT). While the trends are expected to be similar due to the identical cationic surfactant, the absolute solubility values for CTAT may differ.
Experimental Protocols for Solubility Determination
Accurate determination of surfactant solubility is crucial for its application in research and development. Several methods can be employed, with the choice depending on the required precision, the nature of the solvent, and the available analytical instrumentation. Below are detailed methodologies for key experiments.
Method 1: Gravimetric Method (for solid solutes in liquid solvents)
This is a fundamental and straightforward method for determining the saturation solubility.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any undissolved solid, it is crucial to filter the solution immediately using a syringe filter that is compatible with the solvent. The filter should be pre-conditioned with a small amount of the saturated solution.
-
Solvent Evaporation: Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish or vial.
-
Drying and Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator).
-
Calculation: Once the solvent is completely removed, weigh the dish or vial containing the dry solute. The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of dry solute (g) / Volume of filtered solution (L))
Method 2: UV-Vis Spectrophotometry
This method is suitable when the surfactant has a chromophore or can be made to interact with a chromophoric agent, and it is particularly useful for determining low solubilities.
Materials:
-
This compound
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.
-
Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method (Steps 1 and 2).
-
Sampling and Dilution: After equilibration and phase separation, carefully withdraw a known volume of the supernatant and filter it. Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying the concentration of the diluted sample by the dilution factor.
Solubility = Concentration from calibration curve × Dilution factor
Method 3: Potentiometric Titration (for ionic surfactants)
This method is particularly useful for determining the concentration of ionic surfactants in a solution. For cationic surfactants like this compound, a titration with an anionic surfactant can be performed.
Materials:
-
Saturated solution of this compound
-
Standardized solution of an anionic surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Potentiometric titrator with a surfactant-sensitive electrode or a two-phase titration setup.[5][6][7][8]
-
pH meter and buffer solutions
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution as described in the Gravimetric Method.
-
Titration Setup: Pipette a known volume of the filtered saturated solution into a beaker. If necessary, adjust the pH of the solution with a suitable buffer.
-
Titration: Titrate the solution with the standardized anionic surfactant solution. The endpoint is detected by a sharp change in the potential of the surfactant-sensitive electrode.
-
Calculation: The concentration of the this compound in the saturated solution can be calculated from the volume of the titrant used to reach the endpoint and the stoichiometry of the reaction between the cationic and anionic surfactants.
Logical Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a surfactant like this compound.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.cn [documents.thermofisher.cn]
- 7. ysi.com [ysi.com]
- 8. xylemanalytics.com [xylemanalytics.com]
The Pivotal Role of the Tosylate Counterion in Cationic Surfactant Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic surfactants are integral components in a myriad of scientific and industrial applications, ranging from their use as antimicrobial agents to their critical role in drug delivery systems. The functionality of these amphiphilic molecules is not solely dictated by the structure of their hydrophobic tail and hydrophilic headgroup but is also significantly influenced by the nature of their counterion. This technical guide provides an in-depth exploration of the tosylate (p-toluenesulfonate) counterion and its profound impact on the physicochemical properties and performance of cationic surfactants. Through a detailed examination of experimental data and methodologies, this document aims to equip researchers and drug development professionals with a comprehensive understanding of how the unique characteristics of the tosylate anion can be leveraged to optimize surfactant-based formulations.
The Influence of the Tosylate Counterion on Surfactant Properties
The tosylate anion, with its aromatic ring and sulfonate group, possesses a distinct combination of hydrophobicity and charge delocalization that sets it apart from simpler halide counterions like bromide and chloride. This unique structure leads to significant alterations in the self-assembly behavior of cationic surfactants in aqueous solutions.
One of the most critical parameters characterizing a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant monomers begin to aggregate into micelles. The replacement of a traditional halide counterion with tosylate has been shown to decrease the CMC of cationic surfactants[1]. This phenomenon can be attributed to the tosylate ion's ability to partially insert between the cationic headgroups of the surfactant molecules at the micelle surface. This intercalation reduces the electrostatic repulsion between the positively charged headgroups, thereby favoring micelle formation at lower concentrations.
Furthermore, the hydrophobic nature of the tosylate counterion enhances its binding to the micellar surface, leading to a higher degree of counterion binding. This stronger association further shields the electrostatic repulsion between headgroups and contributes to the overall stability of the micellar aggregates.
Quantitative Data Summary
To illustrate the impact of the tosylate counterion, the following tables summarize key quantitative data for cationic surfactants, comparing the properties of those with tosylate counterions to those with other common counterions.
Table 1: Critical Micelle Concentration (CMC) Comparison
| Cationic Surfactant Headgroup & Alkyl Chain | Counterion | CMC (mM) | Temperature (°C) | Reference |
| Cetyltrimethylammonium | Tosylate (CTATS) | ~0.011 wt% | 26 | [2] |
| Cetyltrimethylammonium | Chloride (CTAC) | Not specified | Not specified | [3] |
| Pyrimidinic ammonium-based | Tosylate | Lower than Bromide | Not specified | [1] |
| Pyrimidinic ammonium-based | Bromide | Higher than Tosylate | Not specified | [1] |
Note: Direct numerical comparison for CTAC was not available in the searched literature, but it is generally understood that aromatic counterions like tosylate lower the CMC compared to halides.
Table 2: Surface Tension of Cetyltrimethylammonium Tosylate (CTATS)
| Property | Value | Conditions | Reference |
| Surface Activity | Higher than CTAC | Not specified | [3] |
Experimental Protocols
The characterization of cationic surfactants with tosylate counterions involves several key experimental techniques. Detailed methodologies for these are provided below.
Determination of Critical Micelle Concentration (CMC) by Conductometry
Principle: The specific conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists primarily as monomers, and the conductivity increases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot corresponds to the CMC.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the cationic surfactant (e.g., cetyltrimethyltrimethylammonium tosylate) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations, ensuring a range both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Measure the specific conductivity of each diluted surfactant solution at a constant temperature (e.g., 25°C) using a thermostat bath.
-
Ensure the conductivity cell is thoroughly rinsed with deionized water and then with the sample solution before each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
Identify the two linear regions in the plot, one below and one above the CMC.
-
Perform a linear regression for each region to obtain two equations.
-
The concentration at which the two lines intersect is the Critical Micelle Concentration (CMC)[4][5][6][7].
-
Surface Tension Measurement by the Du Noüy Ring Method
Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid. For surfactant solutions, the surface tension decreases as the surfactant concentration increases up to the CMC, after which it remains relatively constant.
Methodology:
-
Instrument Setup:
-
Use a force tensiometer equipped with a Du Noüy ring.
-
Clean the platinum ring thoroughly by flaming it to red heat or washing it with a suitable solvent to remove any contaminants.
-
-
Sample Preparation: Prepare a series of surfactant solutions of known concentrations in a clean vessel.
-
Measurement:
-
Immerse the ring into the surfactant solution.
-
Slowly raise the ring towards the surface. A liquid lamella is formed between the ring and the liquid surface.
-
Continue to pull the ring away from the surface until the lamella breaks. The tensiometer records the maximum force exerted just before the film ruptures.
-
-
Calculation: The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the equation γ = F / (2L * f), where 'f' is a correction factor that accounts for the shape of the liquid meniscus[8][9][10][11][12].
-
CMC Determination: Plot the surface tension as a function of the logarithm of the surfactant concentration. The concentration at which a sharp break in the curve occurs corresponds to the CMC[6].
Micelle Size and Distribution by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn can be used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
Methodology:
-
Sample Preparation:
-
Prepare surfactant solutions at concentrations above the CMC.
-
Filter the solutions through a microporous filter (e.g., 0.22 µm) into a clean DLS cuvette to remove any dust or large aggregates.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser and a detector.
-
Set the measurement parameters, including temperature, scattering angle (often 90° or 173° for backscatter detection), and the viscosity of the solvent.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
The instrument directs a laser beam through the sample, and the scattered light is detected.
-
-
Data Analysis:
-
The instrument's software performs a correlation analysis on the fluctuating light intensity to determine the diffusion coefficient (D).
-
The hydrodynamic diameter (d_H) of the micelles is then calculated using the Stokes-Einstein equation: d_H = (k_B * T) / (3 * π * η * D), where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent[13][14][15][16].
-
The software also provides information on the size distribution (polydispersity index, PDI).
-
Visualizations
Logical Relationship Diagram
Experimental Workflow: CMC Determination by Conductometry
Experimental Workflow: Micelle Size Analysis by DLS
Role in Drug Development
The unique properties imparted by the tosylate counterion have significant implications for drug development. The lower CMC of tosylate-based cationic surfactants means that they can form drug-encapsulating micelles at lower concentrations, which can be advantageous in formulating dilute drug products. The enhanced stability of these micelles can also lead to improved drug solubility and bioavailability.
Cationic surfactants, in general, interact with negatively charged biological membranes, which can facilitate drug delivery across cellular barriers[1]. While specific signaling pathways directly triggered by the tosylate counterion have not been extensively documented, the overall interaction of the cationic surfactant with the cell membrane is a critical aspect of its function as a drug delivery vehicle. This interaction is primarily electrostatic, leading to adhesion to the cell surface and subsequent internalization, often through endocytosis[17]. The tosylate counterion, by influencing micelle stability and surface properties, can modulate the efficiency of this interaction and the subsequent release of the encapsulated drug.
Conclusion
The tosylate counterion plays a multifaceted and crucial role in defining the behavior of cationic surfactants. Its aromatic and hydrophobic nature leads to a reduction in the critical micelle concentration and an enhancement of micellar stability compared to traditional halide counterions. These altered physicochemical properties are of significant interest to researchers and drug development professionals seeking to design more effective and efficient surfactant-based systems. A thorough understanding of the principles outlined in this guide, coupled with the detailed experimental protocols, will empower scientists to harness the unique advantages offered by the tosylate counterion in a wide range of applications, from fundamental research to the formulation of advanced drug delivery systems.
References
- 1. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 4. scribd.com [scribd.com]
- 5. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smartsystems-eg.com [smartsystems-eg.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. Review of measuring methods of surface or interfacial tensiometer for measurement of surface tension or interface tension base on Wilhelmy plate or DuNouy ring method.-KINO Scientific Instrument Inc. [surface-tension.org]
- 11. irjes.com [irjes.com]
- 12. Du Noüy ring method - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. muser-my.com [muser-my.com]
- 15. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 16. usp.org [usp.org]
- 17. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: High-Quality Genomic DNA Extraction from Plant Tissues using Cetyltrimethylammonium Bromide (CTAB)
Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide range of molecular biology applications, including PCR, sequencing, and genotyping. However, the presence of rigid cell walls, and high concentrations of polysaccharides, polyphenols, and other secondary metabolites in plant cells often complicates the DNA extraction process. These contaminating compounds can interfere with downstream enzymatic reactions and compromise the integrity of the isolated DNA. The Cetyltrimethylammonium bromide (CTAB) method is a widely adopted and effective technique for overcoming these challenges and obtaining pure, high-molecular-weight DNA from various plant species.
This document provides a detailed protocol for the CTAB-based DNA extraction method, outlines the critical role of its components, and presents a framework for optimizing the procedure for different plant tissues.
Principle of the CTAB Method
The CTAB method is a lysis and purification technique that utilizes the cationic detergent Cetyltrimethylammonium bromide. At a high salt concentration, CTAB forms complexes with proteins and most polysaccharides, which are then removed during the chloroform extraction phase. The DNA, however, remains in the aqueous solution. Subsequent precipitation with isopropanol or ethanol allows for the isolation of the DNA. The addition of reagents such as polyvinylpyrrolidone (PVP) helps to remove polyphenolic compounds.
Experimental Protocols
This section details a standard CTAB protocol for the extraction of genomic DNA from plant leaf tissue. Modifications may be necessary for different plant species or tissues.
Materials and Reagents
-
CTAB Extraction Buffer:
-
2% (w/v) CTAB (Cetyltrimethylammonium bromide)
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) PVP (Polyvinylpyrrolidone) (optional, but recommended for tissues high in polyphenols)
-
0.2% (v/v) β-mercaptoethanol (add fresh before use)
-
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heating block
-
Microcentrifuge
-
Vortex mixer
Protocol
-
Sample Preparation:
-
Lysis:
-
Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol).
-
Vortex vigorously to ensure the powder is fully suspended.
-
Incubate the mixture in a water bath at 65°C for 30-60 minutes.[3] Invert the tubes every 10-15 minutes to aid in lysis.
-
-
Purification:
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion. This step removes proteins and other contaminants.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be cautious not to disturb the interface containing cellular debris. For cleaner DNA, this step can be repeated.[1]
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.[3]
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet. This removes residual salts and CTAB.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as it can be difficult to redissolve.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.[3]
-
Store the DNA solution at -20°C.
-
Data Presentation
The quality and quantity of the extracted DNA should be assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
Table 1: Expected DNA Yield and Purity from Various Plant Species using the CTAB Method.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Arabidopsis thaliana | Leaf | 150 - 300 | 1.8 - 2.0 | 2.0 - 2.2 |
| Zea mays | Leaf | 100 - 250 | 1.8 - 2.0 | 1.9 - 2.2 |
| Solanum lycopersicum | Leaf | 200 - 400 | 1.8 - 2.0 | 2.0 - 2.2 |
| Oryza sativa | Leaf | 100 - 200 | 1.8 - 2.0 | 1.9 - 2.2 |
Note: These are representative values. Actual yields and purity may vary depending on the plant's age, health, and specific extraction conditions.
Mandatory Visualizations
Caption: Workflow of the CTAB DNA extraction protocol.
Caption: Mechanism of CTAB in DNA purification.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low DNA Yield | Insufficient tissue grinding. | Ensure the tissue is ground to a very fine powder in liquid nitrogen. |
| Incomplete cell lysis. | Increase incubation time or temperature during the lysis step. | |
| Degraded DNA | Nuclease activity. | Work quickly and keep samples on ice when possible. Add EDTA to the extraction buffer to chelate Mg2+, which is a cofactor for many nucleases.[4] |
| Contamination (low A260/280 or A260/230) | Protein contamination. | Repeat the chloroform:isoamyl alcohol extraction step. |
| Polysaccharide contamination. | Ensure the CTAB buffer has a high salt concentration. Consider adding an extra washing step with a high-salt buffer. | |
| Polyphenol contamination. | Add PVP to the extraction buffer.[5] | |
| DNA Pellet Difficult to Dissolve | Over-dried pellet. | Avoid complete drying of the pellet. If it is difficult to dissolve, warm the TE buffer to 50-65°C and incubate for a longer period.[5] |
Modifications to the Standard Protocol
The standard CTAB protocol can be modified to optimize DNA extraction from different plant species or tissues that are particularly rich in secondary metabolites.
-
Increasing CTAB Concentration: For tissues with high levels of polysaccharides, increasing the CTAB concentration in the lysis buffer from 2% to 3% or even 4% can improve the removal of these contaminants.[6]
-
Adjusting β-mercaptoethanol Concentration: For tissues with high phenolic content, such as woody plants or herbarium specimens, increasing the concentration of β-mercaptoethanol from 0.2% to 0.4% or higher can help to prevent the oxidation of these compounds, which can damage DNA.[4]
-
Additional Purification Steps: For particularly challenging samples, an additional purification step using a silica spin column can be performed after the isopropanol precipitation to further remove contaminants.[3]
The CTAB method remains a robust and versatile technique for the isolation of high-quality genomic DNA from a wide variety of plant species. By understanding the principles behind the method and making appropriate modifications, researchers can consistently obtain DNA suitable for sensitive downstream molecular analyses. The protocol provided in these application notes serves as a solid foundation for successful plant DNA extraction.
References
- 1. Total DNA extraction from plant tissue using CTAB method [protocols.io]
- 2. zymoresearch.com [zymoresearch.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized CTAB DNA extraction for different tissues [protocols.io]
Application Notes: High-Efficiency RNA Isolation Using Cetyltrimethylammonium-Based Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality, intact RNA is a critical prerequisite for a multitude of downstream applications in molecular biology, including reverse transcription quantitative PCR (RT-qPCR), next-generation sequencing (NGS), and microarray analysis. These techniques are fundamental in basic research, diagnostics, and the development of novel therapeutics. However, many biological samples, particularly those from plants, fungi, and certain tissues, are rich in polysaccharides, polyphenols, and other secondary metabolites that can co-precipitate with RNA, inhibiting downstream enzymatic reactions and compromising data integrity.
Cetyltrimethylammonium-based protocols provide a robust and effective method for overcoming these challenges. The cationic detergent, most commonly Cetyltrimethylammonium Bromide (CTAB), efficiently lyses cells and forms complexes with nucleic acids, separating them from inhibitory compounds. This application note details the principles, protocols, and performance data associated with this methodology.
While the active component in this method is the Cetyltrimethylammonium (CTA+) cation, the most predominantly documented and utilized salt in scientific literature for RNA isolation is Cetyltrimethylammonium Bromide (CTAB). Protocols specifically detailing the use of Cetyltrimethylammonium p-toluenesulfonate for RNA isolation are not as readily available. The protocols and data presented herein are based on the widely established CTAB-based methods.
Principle of the Method
The CTAB-based RNA isolation method leverages the chemical properties of the cationic detergent CTAB. In a low-salt environment, CTAB binds to nucleic acids, forming an insoluble complex that precipitates out of solution, leaving polysaccharides and other contaminants behind. In a high-salt buffer, CTAB forms complexes with proteins and polysaccharides, which can then be removed through organic extraction (e.g., with chloroform). The RNA can then be selectively precipitated from the aqueous phase. The protocol typically involves cell lysis in a heated CTAB buffer, followed by organic extraction and subsequent precipitation of RNA.
Key Advantages
-
Effective for challenging samples: Particularly successful with plant tissues, woody plants, and other organisms containing high levels of polysaccharides and polyphenols.[1][2]
-
High RNA purity: Efficiently removes common inhibitors of downstream applications, resulting in high A260/A280 and A260/A230 ratios.[3]
-
Good RNA integrity: Yields intact RNA suitable for sensitive applications like NGS and RT-qPCR.
-
Cost-effective: The reagents are relatively inexpensive compared to commercial kits.
Data Presentation
The following tables summarize representative quantitative data for RNA yield and purity obtained using CTAB-based protocols from various biological sources.
Table 1: RNA Yield from Various Sample Types Using CTAB-Based Methods
| Sample Type | Starting Material | Average RNA Yield | Reference |
| Human Mesenchymal Stem Cells in Chitosan Matrix | 1 x 10^6 cells | > 3 µg | [1] |
| Human Leukemia Cells (K562) | 1 x 10^6 cells | ~23 µg | [4] |
| Human Leukemia Cells (HL-60) | 1 x 10^6 cells | ~13 µg | [4] |
| Cinnamon (Cinnamomum zeylanicum) Bark | 2 g | Not Specified | [1] |
| Cinnamon (Cinnamomum zeylanicum) Leaf | 1.5 g | Not Specified | [1] |
| Various Woody and Herbaceous Plants | 50 mg | 2.37 to 91.33 µg | [2] |
Table 2: RNA Purity and Integrity from Various Sample Types Using CTAB-Based Methods
| Sample Type | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) | Reference |
| Human Mesenchymal Stem Cells in Collagen Matrix | 2.01 ± 0.03 | 1.55 ± 0.26 | 7.63 ± 0.42 | [3] |
| Human Leukemia Cells | 1.90 - 2.05 | Not Specified | Not Specified | [4] |
| Various Woody and Herbaceous Plants | 1.77 to 2.13 | 1.81 to 2.22 | 7.1 to 8.1 | [2] |
Experimental Protocols
Protocol 1: Standard CTAB-Based RNA Isolation from Plant Tissues
This protocol is adapted for the extraction of high-quality RNA from plant tissues rich in secondary metabolites.[1][5]
Materials:
-
CTAB Extraction Buffer (see recipe below)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1, v/v)
-
Lithium chloride (LiCl), 8 M
-
Ethanol, 70% (prepared with DEPC-treated water)
-
Nuclease-free water
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes, 1.5 mL and 2 mL, RNase-free
-
Water bath or heating block
-
Microcentrifuge
CTAB Extraction Buffer Recipe:
-
2% (w/v) CTAB
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
Optional: 2% (w/v) Polyvinylpyrrolidone (PVP) for tissues with high phenolic content.
-
Autoclave and store at room temperature.
Procedure:
-
Preparation: Pre-heat the CTAB extraction buffer to 65°C. In a fume hood, add β-mercaptoethanol to the required volume of buffer to a final concentration of 2% (v/v) just before use.[5]
-
Tissue Grinding: Freeze 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[5]
-
Lysis: Transfer the frozen powder to a 2 mL microcentrifuge tube containing 1 mL of pre-heated CTAB extraction buffer with β-mercaptoethanol. Vortex vigorously to mix.[5]
-
Incubation: Incubate the mixture at 65°C for 10-30 minutes, with occasional vortexing.[1][5]
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the tube. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
RNA Precipitation: Add 0.25 volumes of 8 M LiCl to the aqueous phase. Mix gently by inverting the tube and incubate at -20°C for at least 2 hours or overnight.
-
Pelleting RNA: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Washing: Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. Discard the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume (e.g., 30-50 µL) of nuclease-free water.
Visualizations
Experimental Workflow for CTAB-Based RNA Isolation
Caption: Workflow of the CTAB-based RNA isolation protocol.
Applications in Drug Development
The reliability of the CTAB-based method for obtaining high-purity RNA from diverse and challenging sources makes it highly valuable in the field of drug development.
-
Target Identification and Validation: Gene expression profiling through RNA-seq or RT-qPCR from various tissues is crucial for identifying and validating new drug targets.
-
Pharmacogenomics and Biomarker Discovery: Analysis of RNA from patient samples can help in identifying biomarkers for drug efficacy and patient stratification.
-
Toxicology Studies: Assessing changes in gene expression in response to drug candidates provides insights into potential toxicity mechanisms.
-
Development of RNA Therapeutics: The production and quality control of RNA-based drugs, such as mRNA vaccines and siRNA therapies, require robust RNA isolation and analysis methods.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Incomplete cell lysis | Ensure tissue is finely ground. Increase incubation time or temperature during lysis. |
| RNA degradation | Use RNase-free reagents and consumables. Work quickly and keep samples on ice when possible. | |
| Low A260/280 Ratio | Protein contamination | Ensure complete separation of aqueous and organic phases. Repeat chloroform extraction. |
| Low A260/230 Ratio | Polysaccharide or polyphenol contamination | Include PVP in the extraction buffer. Perform an additional wash with 70% ethanol. |
| Genomic DNA Contamination | Incomplete removal during extraction | Perform an on-column DNase digestion or a DNase treatment in solution after RNA resuspension. |
Conclusion
The Cetyltrimethylammonium-based RNA isolation protocol is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its ability to yield high-quality RNA from a wide range of challenging samples makes it an indispensable technique in modern molecular biology. By carefully following the detailed protocols and troubleshooting guidelines presented in these application notes, users can consistently obtain RNA suitable for the most demanding downstream applications, thereby advancing research and therapeutic development.
References
- 1. Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CTAB extraction of DNA and RNA of respiratory samples for microbial work [protocols.io]
- 4. RNA Extraction CTAB Protocol [protocols.io]
- 5. citedrive.com [citedrive.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleic Acid Precipitation using Trimethylcetylammonium p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylcetylammonium p-toluenesulfonate (CTAT) is a cationic detergent that serves as an effective agent for the precipitation of nucleic acids from aqueous solutions. This method provides an alternative to traditional alcohol precipitation, particularly in scenarios requiring the separation of nucleic acids from contaminants such as proteins and lipids. The principle of this technique lies in the electrostatic interaction between the positively charged quaternary ammonium group of CTAT and the negatively charged phosphate backbone of DNA and RNA. This interaction forms a hydrophobic nucleic acid-detergent complex, which is insoluble in aqueous solutions and can be readily pelleted by centrifugation. Subsequent purification steps can then be employed to remove the detergent and isolate the pure nucleic acid.
This document provides detailed application notes, experimental protocols, and a summary of expected results for the use of CTAT in nucleic acid precipitation. While specific quantitative data for CTAT is not extensively available in published literature, the information presented herein is based on the well-documented performance of the closely related and structurally similar cationic detergent, cetyltrimethylammonium bromide (CTAB). It is anticipated that CTAT will exhibit comparable efficacy.
Mechanism of Action
The precipitation of nucleic acids by CTAT is a multi-step process driven by electrostatic and hydrophobic interactions. Initially, the cationic head of the CTAT molecule neutralizes the negative charges of the phosphate groups on the nucleic acid backbone. This charge neutralization reduces the hydrophilicity of the nucleic acid, causing it to become less soluble in water. As more CTAT molecules bind, the long hydrophobic cetyl tails of the detergent molecules aggregate, forming a micelle-like structure around the nucleic acid. This results in the formation of a large, insoluble hydrophobic complex that precipitates out of the solution.
Mechanism of CTAT-mediated nucleic acid precipitation.
Experimental Protocols
The following protocols are generalized for the precipitation of DNA and RNA using CTAT and are adapted from established methods for CTAB. Researchers should optimize concentrations and incubation times for their specific applications.
Protocol 1: General Precipitation of Nucleic Acids
This protocol is suitable for concentrating nucleic acids from a solution.
Materials:
-
Nucleic acid sample
-
10% (w/v) CTAT solution
-
High-salt solution (e.g., 1.2 M NaCl)
-
Ethanol (70% and 100%)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Pipettes and nuclease-free tubes
Procedure:
-
Initial Sample Preparation: Start with the aqueous nucleic acid sample in a microcentrifuge tube.
-
Addition of CTAT: Add 1/10th volume of the 10% CTAT solution to the nucleic acid sample. Mix gently by inverting the tube several times. The final concentration of CTAT should be sufficient to precipitate the nucleic acids; this may require optimization.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the nucleic acid-CTAT complex.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at room temperature to pellet the complex.
-
Supernatant Removal: Carefully decant the supernatant without disturbing the pellet.
-
Resuspension of Pellet: Resuspend the pellet in a high-salt solution (e.g., 1.2 M NaCl). This step dissociates the nucleic acid from the CTAT.
-
Alcohol Precipitation: Add 2 to 2.5 volumes of cold 100% ethanol to the resuspended solution. Mix well and incubate at -20°C for at least 30 minutes to precipitate the nucleic acid.
-
Final Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the purified nucleic acid.
-
Washing: Discard the supernatant and wash the pellet with 500 µL of 70% ethanol to remove any remaining salt and CTAT. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the nucleic acid in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: DNA Extraction from Biological Samples using CTAT
This protocol is a modification of the widely used CTAB extraction method for isolating genomic DNA from plant or bacterial cells.
Materials:
-
Biological sample (e.g., plant tissue, bacterial pellet)
-
CTAT Extraction Buffer (2% CTAT, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP - optional for plant tissue)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol
-
Ethanol (70%)
-
Nuclease-free water or TE buffer
Procedure:
-
Sample Lysis: Homogenize the biological sample in pre-warmed (60°C) CTAT Extraction Buffer. For plant tissue, grinding in liquid nitrogen is recommended. Incubate the lysate at 60°C for 30-60 minutes with occasional mixing.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate. Mix thoroughly by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 15 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.
-
Nucleic Acid Precipitation: Add 0.6-0.7 volumes of isopropanol to the aqueous phase. Mix gently and incubate at room temperature for 20 minutes to precipitate the nucleic acid-CTAT complex.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the nucleic acid.
-
Washing: Wash the pellet twice with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend in nuclease-free water or TE buffer.
Workflow for general nucleic acid precipitation with CTAT.
Data Presentation
The following tables summarize the expected performance of nucleic acid precipitation using a cationic detergent like CTAT, based on data from CTAB. The actual yields and purity will vary depending on the sample type, nucleic acid concentration, and protocol adherence.
Table 1: Expected Yield and Purity of DNA Extracted with Cationic Detergent Method
| Sample Type | Expected DNA Yield (per gram of starting material) | A260/A280 Ratio | A260/A230 Ratio |
| Plant Leaves | 10 - 100 µg | 1.7 - 1.9 | > 1.8 |
| Bacterial Culture (1 mL) | 5 - 20 µg | 1.8 - 2.0 | > 2.0 |
| Animal Tissue | 50 - 500 µg | 1.8 - 2.0 | > 2.0 |
Table 2: Comparison of Nucleic Acid Precipitation Methods
| Feature | Cationic Detergent (CTAT/CTAB) Precipitation | Alcohol (Ethanol/Isopropanol) Precipitation |
| Principle | Forms an insoluble complex with nucleic acids. | Reduces the dielectric constant of the solution, causing nucleic acids to precipitate in the presence of salt. |
| Selectivity | Can selectively precipitate nucleic acids, leaving some polysaccharides and other contaminants in solution.[1] | Co-precipitates salts and other small molecules. |
| Efficiency | High recovery of high molecular weight DNA. | Efficient for a wide range of nucleic acid sizes, though very small fragments may be lost.[2] |
| Contaminants Removed | Proteins, lipids, and some polysaccharides. | Primarily salts. |
| Protocol Complexity | More steps, including a high-salt wash to remove the detergent. | Simpler and faster. |
| Reagent Hazards | Cationic detergents can be irritants. | Alcohols are flammable. |
Troubleshooting
-
Low Yield:
-
Ensure complete lysis of the starting material.
-
Optimize the concentration of CTAT used.
-
Increase incubation times.
-
Ensure the pellet is not lost during supernatant removal.
-
-
Poor Purity (Low A260/A280 or A260/A230):
-
Perform an additional chloroform:isoamyl alcohol extraction.
-
Ensure the pellet is thoroughly washed with 70% ethanol to remove residual salts and CTAT.
-
For plant samples, the inclusion of PVP in the extraction buffer can help remove polyphenolic compounds.
-
Conclusion
This compound (CTAT) is a valuable reagent for the precipitation and purification of nucleic acids. Its ability to form a hydrophobic complex with DNA and RNA allows for efficient separation from cellular contaminants. The protocols provided here, adapted from established methods using the similar compound CTAB, offer a robust starting point for researchers. Optimization of these protocols for specific applications will ensure high yields of pure nucleic acids suitable for downstream molecular biology techniques.
References
Application Notes and Protocols for Trimethylcetylammonium p-toluenesulfonate as a Cationic Surfactant in Lysis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylcetylammonium p-toluenesulfonate (CTAT), also known as cetyltrimethylammonium tosylate, is a cationic surfactant belonging to the quaternary ammonium compound family. Its amphipathic nature, characterized by a long hydrophobic cetyl tail and a positively charged hydrophilic head group, enables it to disrupt cellular membranes effectively. This property makes it a valuable, albeit less common, alternative to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) in the preparation of lysis buffers for the extraction of cellular components such as DNA, RNA, and proteins.
Cationic surfactants like CTAT are particularly effective in disrupting the lipid bilayer of cell membranes, leading to cell lysis and the release of intracellular contents.[1][2] This document provides detailed application notes and protocols for the use of CTAT in lysis buffers, aimed at researchers, scientists, and professionals in drug development. While specific literature on CTAT in lysis buffers is limited, the protocols and data presented here are based on the well-established principles of cationic surfactant-based lysis, primarily drawing parallels from the extensive use of CTAB.[3][4]
Principle of Action
The primary mechanism of cell lysis by this compound involves the interaction of the positively charged head group with the negatively charged components of the cell membrane, such as phospholipids and proteins. The hydrophobic tail then integrates into the lipid bilayer, disrupting its structure and leading to the formation of micelles and subsequent cell rupture.[2] This process effectively solubilizes the cell membrane, releasing the cellular contents into the lysis buffer.
Data Presentation
Physico-Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₉NO₃S | [5] |
| Molar Mass | 455.74 g/mol | [5] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Comparison of Common Surfactants in Lysis Buffers
| Surfactant | Type | Typical Concentration | Properties and Applications |
| This compound (CTAT) | Cationic | 0.5% - 2% (w/v) (Estimated) | Similar to CTAB, effective for DNA extraction from plants and can be used for selective precipitation of nucleic acids. |
| Cetyltrimethylammonium bromide (CTAB) | Cationic | 1% - 4% (w/v) | Widely used for DNA extraction from plants and some bacteria due to its ability to separate polysaccharides.[3][4][6] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 2% (w/v) | Strong, denaturing surfactant used for protein and DNA extraction. Effective at lysing most cell types.[2] |
| Triton X-100 | Non-ionic | 0.1% - 1% (v/v) | Mild, non-denaturing surfactant used for protein extraction when preserving protein structure and function is important.[1] |
| CHAPS | Zwitterionic | 0.1% - 1% (w/v) | Mild, non-denaturing surfactant often used for solubilizing membrane proteins while maintaining their native state. |
Experimental Protocols
Note: The following protocols are adapted from established CTAB-based methods due to the limited availability of specific protocols for this compound. Researchers should optimize the concentrations and incubation times for their specific cell or tissue type.
Protocol 1: DNA Extraction from Plant Tissue using CTAT Lysis Buffer
This protocol is designed for the isolation of high-quality genomic DNA from plant leaves.
Materials:
-
Plant leaf tissue (fresh or frozen)
-
CTAT Lysis Buffer (see recipe below)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
CTAT Lysis Buffer Recipe (100 mL):
-
2.0 g this compound (CTAT) (2% w/v)
-
1.4 M NaCl (8.18 g)
-
100 mM Tris-HCl, pH 8.0 (10 mL of 1 M stock)
-
20 mM EDTA, pH 8.0 (4 mL of 0.5 M stock)
-
Add distilled water to a final volume of 100 mL.
-
Autoclave and store at room temperature.
-
Immediately before use , add 0.2% (v/v) 2-mercaptoethanol to the required volume of buffer.
Procedure:
-
Pre-heat the CTAT Lysis Buffer to 65°C.
-
Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a pre-heated 2.0 mL microcentrifuge tube.
-
Add 1 mL of pre-heated CTAT Lysis Buffer (with 2-mercaptoethanol) to the tube.
-
Vortex vigorously for 30 seconds to mix.
-
Incubate the tube at 65°C for 60 minutes, with occasional mixing.
-
Add 1 mL of chloroform:isoamyl alcohol (24:1) and mix by inversion for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol to precipitate the DNA. Mix gently by inversion.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes to remove RNA.
-
Store the DNA at -20°C.
Protocol 2: General Cell Lysis for Protein Extraction using a CTAT-based Buffer
This protocol provides a general method for lysing mammalian cells for subsequent protein analysis (e.g., Western Blotting). The denaturing nature of CTAT makes it suitable for applications where protein function is not required to be preserved.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
CTAT Lysis Buffer for Protein (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Microcentrifuge
CTAT Lysis Buffer for Protein Recipe (10 mL):
-
0.5% (w/v) this compound (CTAT) (50 mg)
-
50 mM Tris-HCl, pH 7.4 (0.5 mL of 1 M stock)
-
150 mM NaCl (0.3 mL of 5 M stock)
-
1 mM EDTA (20 µL of 0.5 M stock)
-
Add distilled water to a final volume of 10 mL.
-
Store at 4°C.
-
Immediately before use , add protease and phosphatase inhibitors to the required volume of buffer.
Procedure:
-
For adherent cells: Wash the cell monolayer twice with ice-cold PBS. Add a minimal volume of CTAT Lysis Buffer and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the pellet once with ice-cold PBS and resuspend in CTAT Lysis Buffer.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring compatibility with cationic detergents).
-
The lysate is now ready for downstream applications like SDS-PAGE and Western Blotting.
Mandatory Visualizations
Caption: Workflow for DNA extraction using CTAT lysis buffer.
Caption: Mechanism of cell lysis by CTAT.
Concluding Remarks
This compound is a potent cationic surfactant with clear applications in cell lysis for the extraction of biomolecules. While it is less documented than CTAB, its similar chemical nature suggests it can be a viable substitute, particularly in protocols for DNA extraction from challenging samples like plants. The protocols provided herein serve as a starting point for researchers to develop and optimize their specific lysis procedures using CTAT. As with any detergent-based lysis method, validation of compatibility with downstream applications is crucial for obtaining reliable and accurate results.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Trimethylcetylammonium p-toluenesulfonate (CTA-Ts) DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the extraction of high-quality genomic DNA using Trimethylcetylammonium p-toluenesulfonate (CTA-Ts). CTA-Ts is a cationic detergent that effectively lyses cells, denatures proteins, and separates DNA from polysaccharides and other cellular contaminants. This method is a modification of the well-established Cetyltrimethylammonium bromide (CTAB) protocol and is particularly useful for isolating DNA from plant tissues, which are often rich in secondary metabolites that can inhibit downstream molecular applications.
The principle of this method relies on the ability of CTA-Ts in a high-salt buffer to form complexes with proteins and most polysaccharides, which are then removed during a chloroform extraction phase. The DNA remains in the aqueous phase and is subsequently precipitated with isopropanol or ethanol. This protocol is designed to be robust and adaptable for a variety of sample types.
Experimental Protocols
I. Reagent and Buffer Preparation
Successful DNA extraction is contingent on the quality of the prepared reagents. Ensure all solutions are prepared with sterile, nuclease-free water.
Table 1: Composition of CTA-Ts Extraction Buffer and Other Reagents
| Reagent/Buffer | Stock Concentration | Working Concentration | Composition for 100 mL |
| CTA-Ts Extraction Buffer | - | - | |
| This compound (CTA-Ts) | - | 2% (w/v) | 2 g |
| Tris-HCl, pH 8.0 | 1 M | 100 mM | 10 mL |
| EDTA, pH 8.0 | 0.5 M | 20 mM | 4 mL |
| NaCl | 5 M | 1.4 M | 28 mL |
| Polyvinylpyrrolidone (PVP) | - | 2% (w/v) (optional) | 2 g |
| Nuclease-free water | - | - | to 100 mL |
| β-mercaptoethanol | 14.3 M | 0.2% (v/v) | Add 200 µL to 100 mL of CTA-Ts buffer just before use |
| Chloroform:Isoamyl Alcohol | - | 24:1 (v/v) | Mix 24 parts chloroform with 1 part isoamyl alcohol |
| Isopropanol | 100% | - | Store at -20°C |
| Wash Buffer (70% Ethanol) | 100% Ethanol | 70% (v/v) | 70 mL of 100% ethanol + 30 mL of nuclease-free water |
| TE Buffer | - | - | 10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0 |
| RNase A | 10 mg/mL | 10 µg/mL | Store at -20°C |
II. Step-by-Step DNA Extraction Protocol
This protocol is optimized for approximately 100 mg of fresh plant tissue. Adjust volumes accordingly for different sample amounts.
Table 2: Quantitative Parameters for the CTA-Ts DNA Extraction Protocol
| Step | Parameter | Value/Range |
| 1. Sample Preparation | Starting Material | 100 mg of fresh tissue |
| Grinding Method | Liquid Nitrogen | |
| 2. Lysis | CTA-Ts Buffer Volume | 1 mL |
| Incubation Temperature | 65°C | |
| Incubation Time | 60 minutes | |
| 3. Purification | Chloroform:Isoamyl Alcohol Volume | 1 volume (1 mL) |
| Centrifugation Speed | 12,000 x g | |
| Centrifugation Time | 15 minutes | |
| 4. DNA Precipitation | Isopropanol Volume | 0.7 volumes of the aqueous phase |
| Incubation Temperature | -20°C | |
| Incubation Time | 30 minutes to overnight | |
| Centrifugation Speed | 12,000 x g | |
| Centrifugation Time | 15 minutes | |
| 5. Washing | 70% Ethanol Volume | 1 mL |
| Centrifugation Speed | 12,000 x g | |
| Centrifugation Time | 5 minutes | |
| 6. Resuspension | TE Buffer Volume | 50-100 µL |
| RNase A Treatment (optional) | 1 µL of 10 mg/mL RNase A | |
| Incubation for RNase A | 37°C for 30 minutes |
Detailed Methodology:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh sample tissue and freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Add 1 mL of pre-warmed (65°C) CTA-Ts Extraction Buffer (with freshly added β-mercaptoethanol) to the powdered tissue.
-
Vortex thoroughly to create a homogenous lysate.
-
Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube every 15-20 minutes to ensure proper mixing.
-
-
Purification:
-
After incubation, allow the tube to cool to room temperature.
-
Add an equal volume (approximately 1 mL) of Chloroform:Isoamyl Alcohol (24:1).
-
Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Caution: Do not vortex, as this can shear the genomic DNA.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase containing the DNA to a new 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation. For higher yields, incubation can be extended overnight.
-
Pellet the DNA by centrifuging at 12,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant without dislodging the DNA pellet.
-
-
Washing:
-
Add 1 mL of cold 70% ethanol to the pellet.
-
Gently wash the pellet by inverting the tube a few times. This step removes residual salts and CTA-Ts.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol.
-
Repeat the wash step for a more purified DNA sample if necessary.
-
After the final wash, remove as much ethanol as possible with a pipette and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as it will be difficult to resuspend.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer. Pipette up and down gently or incubate at 65°C for 10 minutes to aid dissolution.
-
For RNA removal, add 1 µL of 10 mg/mL RNase A and incubate at 37°C for 30 minutes.
-
Store the purified DNA at -20°C for long-term use.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow of the this compound (CTA-Ts) DNA extraction protocol.
Application Notes and Protocols for the Preparation and Use of Trimethylcetylammonium p-toluenesulfonate (CTAT) Extraction Buffer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality nucleic acids is a critical prerequisite for many molecular biology applications, including PCR, sequencing, and cloning. For many sample types, particularly plant tissues, the presence of high levels of polysaccharides and polyphenols can interfere with DNA extraction and downstream enzymatic reactions. Cationic detergents are widely used to overcome these challenges. While Cetyltrimethylammonium Bromide (CTAB) is the most commonly used detergent for this purpose, Trimethylcetylammonium p-toluenesulfonate (CTAT), also known as Cetrimonium tosylate, serves as a functional equivalent. The primary active component in both reagents is the Trimethylcetylammonium (Cetrimonium) cation, which facilitates the separation of DNA from polysaccharides.
This document provides a detailed protocol for the preparation of a CTAT-based extraction buffer, adapted from well-established CTAB protocols. It also outlines a standard procedure for DNA extraction using this buffer.
Principle of the Method
The CTAT extraction method is based on the properties of the cationic detergent this compound. In a solution with a low salt concentration, the cationic CTAT forms complexes with nucleic acids, leading to their precipitation. Conversely, at high salt concentrations, CTAT selectively precipitates polysaccharides, leaving the nucleic acids in solution. The standard protocol utilizes a high-salt buffer to effectively remove polysaccharides during the initial stages of extraction. The buffer also contains Tris-HCl to maintain a stable pH, and EDTA to chelate divalent cations that could otherwise lead to DNA degradation by nucleases.
Application Notes
-
Applications: This buffer is primarily designed for the extraction of genomic DNA from plant tissues, especially those known to be rich in polysaccharides and other inhibitors. It can also be adapted for use with other organisms, such as fungi and some bacteria.
-
Safety Precautions:
-
This compound is irritating to the eyes, respiratory system, and skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
If using optional reagents such as β-mercaptoethanol, work in a fume hood as it is toxic and has a strong odor.
-
Chloroform is a suspected carcinogen and should be handled with care in a well-ventilated area or fume hood.
-
-
Buffer Preparation and Storage: CTAT may precipitate out of solution at low temperatures. If this occurs, gently warm the buffer to 37-50°C to redissolve the precipitate before use. The complete extraction buffer containing additives like β-mercaptoethanol should be prepared fresh on the day of use.
Materials and Reagents
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Autoclave
-
Graduated cylinders and beakers
-
Mortar and pestle
-
Microcentrifuge
-
Water bath or heat block
-
Fume hood
Chemicals:
-
This compound (CTAT)
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Polyvinylpyrrolidone (PVP) (optional)
-
β-mercaptoethanol (optional)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
Ethanol (70% and 95-100%), ice-cold
-
Nuclease-free water
-
TE Buffer (10 mM Tris, pH 8.0; 1 mM EDTA)
Preparation of Stock Solutions
It is recommended to prepare concentrated stock solutions of the buffer components, which can be sterilized and stored for later use.
| Stock Solution | Molarity | Instructions for 1 Liter |
| Tris-HCl, pH 8.0 | 1 M | Dissolve 121.1 g of Tris base in 800 mL of nuclease-free water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with nuclease-free water. Autoclave and store at room temperature.[2] |
| EDTA, pH 8.0 | 0.5 M | Dissolve 186.1 g of EDTA (disodium salt, dihydrate) in 800 mL of nuclease-free water. Stir vigorously and adjust the pH to 8.0 with NaOH pellets or a concentrated NaOH solution. EDTA will not fully dissolve until the pH is close to 8.0. Bring the final volume to 1 L with nuclease-free water. Autoclave and store at room temperature.[2] |
| NaCl | 5 M | Dissolve 292.2 g of NaCl in 800 mL of nuclease-free water. Bring the final volume to 1 L with nuclease-free water. Autoclave and store at room temperature.[2] |
Preparation of 2% CTAT Extraction Buffer
This protocol describes the preparation of 100 mL of 2% (w/v) CTAT extraction buffer. The quantities can be scaled as needed.
| Component | Final Concentration | Volume of Stock Solution for 100 mL |
| CTAT | 2% (w/v) | 2 g |
| Tris-HCl, pH 8.0 | 100 mM | 10 mL of 1 M stock |
| EDTA, pH 8.0 | 20 mM | 4 mL of 0.5 M stock |
| NaCl | 1.4 M | 28 mL of 5 M stock |
| Nuclease-free water | - | to 100 mL |
Protocol for Preparation:
-
To a 250 mL beaker, add approximately 50 mL of nuclease-free water and a magnetic stir bar.
-
Place the beaker on a magnetic stirrer with a heating function. Gently warm the water to approximately 60-65°C.
-
Slowly add 2 g of CTAT powder to the warm water while stirring. Continue to stir until the CTAT is completely dissolved. Avoid boiling the solution.
-
Remove the beaker from the heat and add the stock solutions in the order listed in the table above: Tris-HCl, EDTA, and NaCl.
-
Transfer the solution to a graduated cylinder and add nuclease-free water to bring the final volume to 100 mL.
-
Transfer the buffer to a sterile bottle. The buffer can be stored at room temperature.
Optional Additives (add just before use):
-
PVP: For tissues high in polyphenols, add PVP to a final concentration of 1-2% (w/v).
-
β-mercaptoethanol: To inhibit the oxidation of phenols, add β-mercaptoethanol to a final concentration of 0.2-0.4% (v/v).[3] This should be done in a fume hood.
Visualizations
Experimental Protocol: DNA Extraction from Plant Tissue
This protocol is a general guideline and may require optimization depending on the specific plant species and tissue type.
-
Tissue Preparation:
-
Weigh out approximately 100-200 mg of fresh plant tissue or 20-50 mg of dried tissue.
-
Place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using a pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) 2% CTAT extraction buffer (with any optional additives) to the tube.
-
Vortex vigorously to mix the powder and buffer into a slurry.
-
Incubate the tube in a water bath or heat block at 65°C for 60 minutes. Invert the tube every 15-20 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
After incubation, allow the tube to cool briefly to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix by inverting the tube gently for 5-10 minutes to form an emulsion. Avoid vigorous vortexing, which can shear the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface containing proteins and cellular debris.
-
Add 0.7 volumes (e.g., if you transferred 600 µL of aqueous phase, add 420 µL) of ice-cold isopropanol.
-
Mix gently by inverting the tube several times until a white, stringy precipitate of DNA is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation. For very low DNA concentrations, this incubation can be extended to overnight.
-
-
Washing and Drying:
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Carefully decant the supernatant without dislodging the pellet.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Carefully decant the ethanol. A brief second wash with 95-100% ethanol can be performed if desired.
-
Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to redissolve.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
-
Incubate at 55-65°C for 10 minutes to aid in dissolving the DNA.
-
Store the extracted DNA at 4°C for short-term use or at -20°C for long-term storage.
-
References
Application Notes: The Role of Cetrimonium Tosylate in Gene Sequencing Sample Preparation
Introduction
Cetrimonium tosylate (CTAT) is a cationic detergent that holds potential for application in nucleic acid extraction, a critical first step in gene sequencing workflows. While specific protocols detailing the use of CTAT are not widely documented, its structural and functional similarity to the well-established cationic detergent Cetrimonium bromide (CTAB) suggests its utility in similar applications. CTAB-based methods are renowned for their efficacy in lysing cells and removing contaminating polysaccharides and polyphenols, particularly from challenging sample types such as plants and fungi.[1][2] This document provides a detailed overview of the principles of cationic detergent-based DNA extraction and offers generalized protocols adapted from established CTAB methods, which can serve as a starting point for developing and optimizing CTAT-based procedures for gene sequencing sample preparation.
The primary function of cationic detergents like CTAB, and presumably CTAT, in DNA extraction is to form complexes with proteins and other cellular components, facilitating their removal.[1] In a low-salt environment, these detergents precipitate nucleic acids, while in a high-salt buffer, they effectively precipitate polysaccharides.[1] This differential solubility is a cornerstone of these extraction methods, enabling the purification of high-quality DNA suitable for downstream applications such as PCR and next-generation sequencing (NGS).[3][4]
Experimental Protocols
The following protocols are adapted from widely used CTAB DNA extraction methods and can be optimized for use with Cetrimonium tosylate. Researchers should consider these as a baseline and may need to adjust reagent concentrations and incubation times depending on the specific sample type.
Protocol 1: General DNA Extraction from Plant Tissue
This protocol is designed for the isolation of genomic DNA from fresh, frozen, or freeze-dried plant tissues.[1][2]
Materials:
-
Cetrimonium Tosylate (CTAT) Lysis Buffer (see Table 1 for composition)
-
24:1 Chloroform:Isoamyl Alcohol
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
Procedure:
-
Grind 50-100 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAT Lysis Buffer and vortex thoroughly to mix.
-
Incubate the mixture at 65°C for 60 minutes in a water bath or heat block, with occasional inversion.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
Add 5 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer. Incubate at 65°C for 10 minutes to aid dissolution.
-
Store the purified DNA at -20°C.
Protocol 2: Modified Protocol for Fungal Mycelia
This protocol is an adaptation for extracting DNA from fungal mycelia, which often contain compounds that can inhibit downstream enzymatic reactions.[2]
Materials:
-
Cetrimonium Tosylate (CTAT) Lysis Buffer (see Table 1 for composition, a lower percentage of the cationic detergent may be required)
-
24:1 Chloroform:Isoamyl Alcohol
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
Procedure:
-
Harvest 50-100 mg of fresh or freeze-dried fungal mycelia.
-
Grind the mycelia to a fine powder using a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 800 µL of pre-warmed (60°C) CTAT Lysis Buffer and vortex vigorously.
-
Incubate at 60°C for 60 minutes with gentle shaking.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at room temperature.
-
Transfer the upper aqueous phase to a clean tube.
-
Optional: Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.
-
Add 2/3 volume of ice-cold isopropanol to the aqueous phase and mix gently.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C to pellet the DNA.
-
Wash the pellet twice with 500 µL of ice-cold 70% ethanol.
-
Air-dry the pellet and resuspend in 50 µL of TE buffer containing RNase A (final concentration 20 µg/mL).
-
Store the DNA at -20°C.
Data Presentation
The following tables summarize the typical compositions of lysis buffers and centrifugation parameters used in cationic detergent-based DNA extraction protocols. These values can be used as a starting point for optimization with Cetrimonium tosylate.
Table 1: Composition of a General Cetrimonium Tosylate (CTAT) Lysis Buffer
| Component | Concentration | Purpose |
| Tris-HCl (pH 8.0) | 100 mM | Buffering agent to maintain pH |
| NaCl | 1.4 M | Aids in the removal of polysaccharides |
| EDTA (pH 8.0) | 20 mM | Chelates divalent cations, inhibiting DNase activity |
| Cetrimonium Tosylate (CTAT) | 2-4% (w/v) | Lyses cell membranes and precipitates DNA |
| Polyvinylpyrrolidone (PVP) | 1-2% (w/v) | Binds and removes polyphenolic compounds |
| β-mercaptoethanol | 0.2% (v/v) | Reducing agent that inhibits oxidation of polyphenols |
Note: The optimal concentration of CTAT may vary depending on the sample type. A 2% concentration is often sufficient for freeze-dried tissues, while 3-4% may be necessary for fresh tissues with high water content.[2]
Table 2: Standard Centrifugation Parameters
| Step | Speed | Time | Temperature |
| Phase Separation | 12,000 - 14,000 x g | 10 - 15 min | Room Temperature |
| DNA Pelleting | 12,000 - 14,000 rpm | 10 - 15 min | 4°C |
| Pellet Washing | 12,000 - 14,000 rpm | 5 min | 4°C |
Visualizations
The following diagrams illustrate the general workflow and the principle of cationic detergent-based DNA extraction.
Caption: General workflow for DNA extraction using a cationic detergent-based method.
Caption: Mechanism of DNA purification using a cationic detergent in a high-salt buffer.
References
Application Notes: High Molecular Weight DNA Isolation Using Trimethylcetylammonium p-toluenesulfonate
References
- 1. protocols.io [protocols.io]
- 2. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
Application Note: High-Quality Fungal Genomic DNA Extraction Using a Modified Cetyltrimethylammonium Bromide (CTAB) Method
Introduction
The isolation of high-quality genomic DNA (gDNA) is a critical prerequisite for a wide range of molecular biology applications, including Polymerase Chain Reaction (PCR), sequencing, and phylogenetic analysis.[1] Fungal species, with their rigid cell walls composed of chitin and other polysaccharides, present a significant challenge for efficient DNA extraction.[2][3] The Cetyltrimethylammonium bromide (CTAB) method is a widely adopted and effective technique for isolating high molecular weight gDNA from fungi with minimal protein and polysaccharide contamination.[1][4] This method utilizes the cationic detergent CTAB to lyse cells, denature proteins, and precipitate DNA. This application note provides a detailed protocol for fungal gDNA extraction based on a modified CTAB method, suitable for researchers in mycology, drug development, and molecular diagnostics.
Principle of the Method
The CTAB DNA extraction method is based on the principle that in a solution with a low salt concentration, CTAB forms a complex with DNA, leading to its precipitation.[5] Conversely, at higher salt concentrations, polysaccharides are less soluble and can be removed. The protocol involves the disruption of fungal cells, lysis in a CTAB extraction buffer, removal of proteins and other contaminants through organic extraction, and precipitation of the DNA with alcohol. The modified CTAB method is cost-effective and avoids the need for hazardous procedures like liquid nitrogen grinding, making it a safer and more accessible option.[1][4]
Experimental Protocol
This protocol is a modified CTAB method for the extraction of genomic DNA from various fungal species, including Aspergillus, Penicillium, Alternaria, and Fusarium.[1]
Materials
-
Fungal mycelium or spores
-
CTAB Extraction Buffer (see recipe below)
-
Chloroform:Isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile distilled water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Micropipettes and sterile tips
-
Water bath
-
Microcentrifuge
-
Vortex mixer
CTAB Extraction Buffer Recipe
To prepare 100 mL of CTAB extraction buffer:
| Component | Final Concentration | Amount |
| CTAB | 2% (w/v) | 2 g |
| Tris-HCl (pH 8.0) | 100 mM | 10 mL of 1 M |
| EDTA (pH 8.0) | 20 mM | 4 mL of 0.5 M |
| NaCl | 1.4 M | 28 mL of 5 M |
| Sterile Distilled Water | - | Up to 100 mL |
Note: The CTAB buffer should be pre-heated to 65°C before use to ensure the CTAB is fully dissolved.
Procedure
-
Sample Preparation: Harvest 50-100 mg of fresh or lyophilized fungal mycelium. If using spores, start with a pellet containing approximately 10^6 - 10^8 spores.
-
Cell Lysis: a. Place the fungal material into a 2 mL microcentrifuge tube. b. Add 500 µL of pre-heated CTAB extraction buffer. c. Incubate the mixture at 65°C for 30-60 minutes in a water bath. Invert the tubes every 10-15 minutes to ensure thorough mixing.
-
Protein and Polysaccharide Removal: a. After incubation, add an equal volume (500 µL) of chloroform:isoamyl alcohol (24:1) to the lysate. b. Mix gently by inversion for 5-10 minutes to form an emulsion. c. Centrifuge at 12,000 rpm for 10 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing DNA), a middle protein layer, and a lower organic phase.
-
DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the protein interface. b. Add 0.6-0.7 volumes (approximately 300-350 µL) of ice-cold isopropanol. c. Mix gently by inversion until a white, stringy DNA precipitate becomes visible. d. Incubate at -20°C for at least 1 hour to enhance precipitation. For higher yields, an overnight incubation is recommended.[6] e. Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the DNA.
-
DNA Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step removes residual salts and other impurities. c. Centrifuge at 10,000 rpm for 5 minutes at 4°C. d. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to dissolve.
-
DNA Rehydration: a. Resuspend the DNA pellet in 30-50 µL of TE buffer or sterile distilled water. b. Incubate at 65°C for 10 minutes to aid in dissolving the DNA. c. Store the purified genomic DNA at -20°C for long-term use.
Quantitative Data
The efficiency of DNA extraction can be assessed by measuring the yield and purity of the isolated DNA. The following table summarizes typical quantitative data obtained from fungal DNA extraction using the CTAB method.
| Fungal Species | Starting Material (mg) | DNA Yield (µg/mg) | A260/A280 Ratio | A260/A230 Ratio |
| Aspergillus niger | 100 | 0.5 - 1.5 | 1.8 - 2.0 | > 1.8 |
| Penicillium sp. | 100 | 0.8 - 2.0 | 1.8 - 2.0 | > 1.8 |
| Fusarium oxysporum | 100 | 0.6 - 1.8 | 1.8 - 2.0 | > 1.7 |
Note: DNA yield and purity can vary depending on the fungal species, growth conditions, and the age of the culture. An A260/A280 ratio of ~1.8 is generally considered to indicate pure DNA, while a ratio of >1.7 for A260/A230 suggests minimal contamination with polysaccharides.
Visualizations
Fungal DNA Extraction Workflow
Caption: Workflow of the CTAB-based fungal genomic DNA extraction protocol.
Logical Relationship of CTAB Method Components
Caption: Key reagents and their roles in the CTAB DNA extraction method.
References
- 1. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. static.igem.org [static.igem.org]
- 6. mycologylab.org [mycologylab.org]
Application Note: Trimethylcetylammonium p-toluenesulfonate (CTAT) Protocol for Efficient Lysis of Difficult-to-Lyse Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difficult-to-lyse cells, such as fungi, yeast, and Gram-positive bacteria, present a significant challenge for the extraction of high-quality nucleic acids and proteins. Their robust cell walls, composed of complex polysaccharides like chitin and peptidoglycan, are resistant to conventional lysis methods. This application note describes a protocol utilizing trimethylcetylammonium p-toluenesulfonate (CTAT), a cationic detergent, for the effective lysis of these challenging cell types.
Disclaimer: The following protocol is primarily based on the widely documented use of cetyltrimethylammonium bromide (CTAB), a chemically similar cationic detergent. Due to the limited availability of specific protocols for this compound (CTAT), this guide serves as a starting point and may require optimization for specific cell types and downstream applications.
Principle and Mechanism of Action
This compound (CTAT) is a quaternary ammonium salt that acts as a cationic detergent. Its mechanism of action involves the disruption of cellular membranes. The positively charged headgroup of CTAT interacts with the negatively charged components of the cell wall and membrane, such as phospholipids and proteins, leading to the solubilization of these structures and subsequent cell lysis. At high salt concentrations, CTAT forms complexes with proteins and polysaccharides, which can then be removed by centrifugation, leaving the nucleic acids in solution.
Applications
This protocol is suitable for the lysis of a variety of difficult-to-lyse cells for the subsequent extraction of genomic DNA, RNA, or proteins. Key applications include:
-
Genomic DNA extraction from fungi and yeast: For applications such as PCR, sequencing, and genotyping.
-
Lysis of Gram-positive bacteria: To overcome the thick peptidoglycan layer for molecular analysis.
-
Protein extraction from recalcitrant cells: For proteomics and other protein-based assays, though optimization to preserve protein integrity is crucial.
Data Presentation
| Fungal Species | Lysis Method | Starting Material | Average DNA Yield (µ g/100 mg) | DNA Purity (A260/A280) | Reference |
| Aspergillus spp. | Modified CTAB | Mycelium | 25 - 50 | 1.8 - 2.0 | [1] |
| Penicillium spp. | Modified CTAB | Mycelium | 20 - 45 | 1.8 - 1.9 | [1] |
| Fusarium spp. | Modified CTAB | Mycelium | 30 - 60 | 1.8 - 2.0 | [1] |
| Filamentous Fungi | CTAB | 100 mg ground tissue | 10 - 40 | 1.7 - 1.9 | [2][3] |
Experimental Protocols
This section provides a detailed protocol for genomic DNA extraction from fungal mycelium using a CTAT-based lysis buffer.
Materials and Reagents
-
CTAT Lysis Buffer:
-
2% (w/v) this compound (CTAT)
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, helps remove polyphenols)
-
Prepare fresh or store at room temperature. Heat to 65°C to dissolve CTAT if precipitation occurs.
-
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol , ice-cold
-
70% Ethanol , ice-cold
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or sterile nuclease-free water
-
Liquid Nitrogen
-
Sterile mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
Protocol Steps
-
Sample Preparation:
-
Harvest fungal mycelium (approximately 100 mg) from liquid culture or solid media.
-
Blot dry to remove excess moisture.
-
Freeze the mycelium in liquid nitrogen.
-
-
Mechanical Disruption:
-
Pre-chill a sterile mortar and pestle with liquid nitrogen.
-
Place the frozen mycelium in the mortar and grind to a fine powder.[2]
-
Ensure the sample remains frozen by adding more liquid nitrogen as needed.
-
Transfer the powdered sample to a pre-chilled 2.0 mL microcentrifuge tube.
-
-
Cell Lysis:
-
Preheat the CTAT Lysis Buffer to 65°C.
-
Add 700 µL of the pre-heated CTAT Lysis Buffer to the powdered sample.
-
Add 2 µL of Proteinase K (20 mg/mL).
-
Vortex briefly to mix.
-
Incubate at 65°C for 60 minutes in a water bath or heat block.[4] Invert the tube every 15-20 minutes to ensure thorough mixing.
-
-
Purification:
-
Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, avoiding the protein interface.
-
-
DNA Precipitation:
-
Add 0.7 volumes (approximately 490 µL) of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
DNA Washing and Resuspension:
-
Carefully discard the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile nuclease-free water.
-
Incubate at 65°C for 10 minutes to aid in dissolving the DNA.
-
Optional: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove residual RNA.
-
-
Storage:
-
Store the purified genomic DNA at -20°C for long-term use.
-
Visualizations
Experimental Workflow for DNA Extraction using CTAT
Caption: Workflow for genomic DNA extraction using the CTAT protocol.
Mechanism of CTAT-based Cell Lysis
Caption: Simplified mechanism of cell lysis by CTAT.
References
- 1. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fungal CTAB DNA Extraction [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. CTAB DNA extraction for fungi | Mycology protocols [camillethuyentruong.github.io]
Application Notes and Protocols for Cetyltrimethylammonium Bromide (CTAB) in Genomics Research
A Note on Terminology: The query specified Trimethylcetylammonium p-toluenesulfonate (CTAT). However, a comprehensive review of genomics literature indicates that Cetyltrimethylammonium bromide (CTAB) is the predominantly utilized cationic detergent for nucleic acid extraction. While other salts like Cetyltrimethylammonium tosylate (also abbreviated as CTAT) exist, their application in standard genomics protocols is not well-documented. It is highly probable that the intended subject of inquiry was the widely used CTAB. Therefore, these application notes and protocols will focus on the practical applications of CTAB in genomics research, a staple technique for DNA and RNA isolation, particularly from challenging sample types such as plants.
Introduction
Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that has found widespread application in genomics research for the isolation of high-quality nucleic acids. Its effectiveness lies in its ability to lyse cells, denature proteins, and precipitate nucleic acids, while also separating them from polysaccharides and other inhibitors of downstream enzymatic reactions. This makes CTAB-based methods particularly valuable for DNA and RNA extraction from plant tissues, which are rich in such contaminants. These notes provide an overview of the applications, quantitative data, and detailed protocols for using CTAB in a research setting.
Core Applications in Genomics
The primary application of CTAB in genomics is the extraction of DNA and RNA from various biological sources.
-
Plant Genomics: CTAB is the gold standard for DNA extraction from plant leaves, seeds, and other tissues. It is highly effective at removing polysaccharides and polyphenols, which can inhibit PCR and other enzymatic reactions.
-
Bacterial and Fungal Genomics: The method is also adapted for isolating nucleic acids from bacteria and fungi, where the cell wall presents a barrier to lysis.
-
Selective DNA Precipitation: CTAB can be used for the selective precipitation of high molecular weight DNA, leaving smaller fragments and RNA in solution under specific salt conditions.
Quantitative Data Summary
The efficiency of CTAB-based extraction protocols can be assessed by the yield and purity of the isolated nucleic acids. The following table summarizes typical quantitative data obtained from CTAB-based DNA extraction from plant tissues.
| Parameter | Typical Value Range | Method of Measurement | Notes |
| DNA Yield | 50 - 1500 ng/µL | Spectrophotometry (A260) or Fluorometry (e.g., Qubit) | Yield is highly dependent on sample type, quality, and starting material amount. |
| A260/A280 Ratio | 1.8 - 2.0 | Spectrophotometry (e.g., NanoDrop) | A ratio of ~1.8 is generally accepted as "pure" for DNA. Lower ratios may indicate protein contamination. |
| A260/A230 Ratio | 2.0 - 2.2 | Spectrophotometry (e.g., NanoDrop) | This ratio is an indicator of purity from contaminants like polysaccharides and phenols. Lower ratios suggest contamination. |
| Processing Time | 2 - 4 hours | - | Time can vary based on the number of samples and incubation times. |
Experimental Protocols
Protocol 1: CTAB-based DNA Extraction from Plant Leaf Tissue
This protocol is a standard method for isolating high-quality genomic DNA from fresh or frozen plant leaves.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Sample Preparation:
-
Weigh approximately 100 mg of fresh or frozen leaf tissue.
-
Freeze the tissue in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-Mercaptoethanol added to a final concentration of 0.2% (v/v) just before use.
-
Vortex vigorously to mix.
-
Incubate at 65°C for 60 minutes in a water bath or heat block, with occasional mixing.
-
-
Purification:
-
Add an equal volume (1 mL) of Chloroform:Isoamyl alcohol (24:1).
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.
-
-
Precipitation:
-
Add 0.7 volumes (e.g., 700 µL for 1 mL of aqueous phase) of ice-cold isopropanol.
-
Mix gently by inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Add 1 mL of ice-cold 70% ethanol to wash the pellet.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
Store the DNA at -20°C.
-
Visualizations
Diagram 1: CTAB DNA Extraction Workflow
Caption: Workflow of CTAB-based genomic DNA extraction from plant tissue.
Diagram 2: Logical Relationships in CTAB-based Purification
Caption: Phase separation logic in CTAB-based nucleic acid purification.
Application Notes and Protocols for Nanoparticle Synthesis Using Trimethylcetylammonium p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of modern nanotechnology, with profound implications for drug delivery, diagnostics, and catalysis. Cationic surfactants are pivotal in this process, acting as templating and stabilizing agents. While Cetyltrimethylammonium Bromide (CTAB) is a widely documented surfactant for nanoparticle synthesis, this document focuses on a structurally similar yet less documented analogue: Trimethylcetylammonium p-toluenesulfonate (CTAT).
Due to the limited availability of specific protocols for CTAT in the current scientific literature, these application notes provide a comprehensive guide based on the well-established methodologies for CTAB. The protocols herein are expected to be largely adaptable for CTAT, with considerations for the potential influence of the p-toluenesulfonate counter-ion.
Role of Trimethylcetylammonium Cationic Surfactants in Nanoparticle Synthesis
Trimethylcetylammonium-based surfactants, including CTAT and CTAB, are amphiphilic molecules that self-assemble into micelles in aqueous solutions. In nanoparticle synthesis, they play several critical roles:
-
Template for Mesoporous Structures: In the synthesis of materials like mesoporous silica nanoparticles (MSNs), the surfactant micelles act as a template around which silica precursors condense. Subsequent removal of the surfactant template leaves a highly ordered porous structure.[1]
-
Shape-Directing Agent: In the synthesis of anisotropic nanoparticles, such as gold nanorods, the surfactant selectively binds to different crystal facets of the growing nanoparticle. This differential binding directs the growth in a specific dimension.[2]
-
Capping and Stabilizing Agent: The surfactant molecules can adsorb to the surface of newly formed nanoparticles, preventing their aggregation and ensuring colloidal stability.[2] This is crucial for maintaining the desired nanoparticle morphology and their unique nanoscale properties.[2]
The Potential Influence of the p-Toluenesulfonate Counter-ion
CTAT is composed of the same cetyltrimethylammonium cation as CTAB, but with a p-toluenesulfonate anion instead of a bromide anion. This difference in the counter-ion may influence the nanoparticle synthesis in several ways:
-
Micelle Formation: The nature of the counter-ion can affect the critical micelle concentration (CMC) and the shape and size of the micelles, which in turn can influence the templating process.
-
Interaction with Precursors: The p-toluenesulfonate anion, being larger and having a different charge distribution than bromide, may interact differently with the nanoparticle precursors and the growing nanoparticle surface.
-
Catalytic and Morphology-Directing Effects: P-toluenesulfonic acid (the acidic form of the counter-ion) has been shown to act as both a catalyst and a morphology-directing agent in the synthesis of ZnO nanoparticles.[3] This suggests that the p-toluenesulfonate moiety in CTAT could have a more active role in the synthesis process than simply being a counter-ion.
Researchers using CTAT in place of CTAB should consider these potential differences and may need to optimize reaction conditions accordingly.
Experimental Protocols (Adapted from CTAB-based Syntheses)
The following protocols for the synthesis of gold nanorods and mesoporous silica nanoparticles are based on well-established methods using CTAB and can serve as a starting point for developing CTAT-based syntheses.
Protocol 1: Synthesis of Gold Nanorods (Seed-Mediated Growth Method)
This protocol describes a common method for synthesizing gold nanorods, where small gold nanoparticle "seeds" are prepared and then added to a "growth solution" containing more gold salt and a shape-directing agent.[4][5]
4.1.1. Materials and Reagents
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium Bromide (CTAB) or this compound (CTAT)
-
Sodium borohydride (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
4.1.2. Preparation of Solutions
-
Seed Solution:
-
Prepare a 0.2 M solution of CTAB/CTAT in deionized water.
-
Prepare a 0.01 M solution of HAuCl₄ in deionized water.
-
Prepare a 0.01 M solution of ice-cold NaBH₄ in deionized water (prepare fresh before use).
-
-
Growth Solution:
-
Prepare a 0.2 M solution of CTAB/CTAT in deionized water.
-
Prepare a 0.01 M solution of HAuCl₄ in deionized water.
-
Prepare a 0.004 M solution of AgNO₃ in deionized water.
-
Prepare a 0.0788 M solution of ascorbic acid in deionized water.
-
4.1.3. Synthesis Procedure
Part A: Seed Particle Synthesis
-
To a 20 mL vial, add 5 mL of 0.2 M CTAB/CTAT solution.
-
Add 5 mL of 0.01 M HAuCl₄ solution.
-
Add 0.6 mL of freshly prepared, ice-cold 0.01 M NaBH₄ solution while stirring vigorously.
-
The solution color should change from yellow to brownish-yellow.
-
Continue stirring for 2 minutes and then keep the seed solution undisturbed at 25°C for at least 30 minutes before use.
Part B: Nanorod Growth
-
To a 50 mL flask, add 5 mL of 0.2 M CTAB/CTAT solution.
-
Add a specific volume of 0.004 M AgNO₃ solution (the amount will influence the final aspect ratio of the nanorods; start with 250 µL).
-
Add 5 mL of 0.01 M HAuCl₄ solution.
-
Gently mix the solution.
-
Add 70 µL of 0.0788 M ascorbic acid solution. The solution should turn colorless.
-
Finally, add 12 µL of the seed solution to the growth solution.
-
Mix gently and leave the solution undisturbed overnight at 25°C.
4.1.4. Purification
-
Centrifuge the resulting nanorod solution to remove excess reactants.
-
Discard the supernatant and resuspend the nanorod pellet in a fresh CTAB/CTAT solution.
-
Repeat the centrifugation and resuspension steps at least twice.
4.1.5. Quantitative Data Summary
| Parameter | Seed Solution | Growth Solution |
| CTAB/CTAT Concentration | 0.1 M | 0.1 M |
| HAuCl₄ Concentration | 0.005 M | 0.005 M |
| NaBH₄ Concentration | 0.0006 M | - |
| AgNO₃ Concentration | - | Variable (e.g., 0.0001 M) |
| Ascorbic Acid Conc. | - | 0.0001 M |
| Temperature | 25°C | 25°C |
| Typical Nanoparticle Size | ~2-4 nm (seeds) | Variable aspect ratio nanorods |
Protocol 2: Synthesis of Mesoporous Silica Nanoparticles (Modified Stöber Method)
This protocol outlines the synthesis of mesoporous silica nanoparticles (MSNs) using a cationic surfactant as a template in a basic solution.[6][7]
4.2.1. Materials and Reagents
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium Bromide (CTAB) or this compound (CTAT)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Ethanol
-
Deionized water
4.2.2. Synthesis Procedure
-
In a flask, dissolve 1.0 g of CTAB/CTAT in 480 mL of deionized water and 200 mL of ethanol.
-
Add 3.5 mL of ammonium hydroxide solution and stir the mixture at 80°C for 30 minutes.
-
Rapidly add 5.0 mL of TEOS to the solution while stirring vigorously.
-
Continue stirring for 2 hours to allow for the formation of a white precipitate of silica nanoparticles.
-
Collect the nanoparticles by centrifugation or filtration.
-
Wash the collected particles with deionized water and ethanol to remove any unreacted reagents.
4.2.3. Template Removal (Calcination)
-
Dry the washed nanoparticles in an oven at 60-80°C overnight.
-
To remove the surfactant template and create the mesoporous structure, heat the dried powder in a furnace to 550°C for 5-6 hours in the presence of air.
4.2.4. Quantitative Data Summary
| Parameter | Value |
| CTAB/CTAT Concentration | ~0.004 M |
| TEOS Concentration | ~0.03 M |
| Ammonium Hydroxide Conc. | ~0.1 M |
| Ethanol/Water Ratio | ~1:2.4 (v/v) |
| Temperature | 80°C |
| Typical Nanoparticle Size | 100-200 nm |
| Typical Pore Size | 2-4 nm |
Visualizations
Workflow for Gold Nanorod Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of mesoporous silica nanoparticles with tunable pore structure as promising nanoreactor and drug delivery vehicle - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Utilizing Trimethylcetylammonium p-toluenesulfonate (CTA-pTS) in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pair chromatography is a powerful technique in High-Performance Liquid Chromatography (HPLC) for the separation of ionic and highly polar analytes on reversed-phase columns. For the analysis of acidic compounds, which are often poorly retained on traditional C18 or C8 columns under standard reversed-phase conditions, a cationic ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion pair with the negatively charged analyte, increasing its hydrophobicity and thus its retention on the stationary phase.[1][2][3]
Trimethylcetylammonium p-toluenesulfonate (CTA-pTS) is a quaternary ammonium salt that serves as an effective cationic ion-pairing reagent. Its long alkyl chain (cetyl group) provides strong interaction with the non-polar stationary phase, while the positively charged nitrogen atom pairs with acidic analytes. The p-toluenesulfonate counterion is a non-interfering, UV-transparent species. While specific applications detailing CTA-pTS are not widely published, its use is analogous to other cetyltrimethylammonium salts, such as cetyltrimethylammonium bromide (cetrimide), for which established methods exist.
This document provides detailed application notes and protocols for the use of CTA-pTS as an ion-pairing reagent in HPLC for the analysis of acidic compounds, with illustrative examples based on the separation of non-steroidal anti-inflammatory drugs (NSAIDs) using a structurally similar ion-pairing reagent.
Principle of Ion-Pair Chromatography with CTA-pTS
In reversed-phase HPLC, acidic analytes are often ionized in the mobile phase, making them highly polar and resulting in poor retention. The addition of CTA-pTS to the mobile phase introduces a positively charged Trimethylcetylammonium cation. This cation interacts with the negatively charged acidic analyte to form a neutral, hydrophobic ion pair. This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation based on the analyte's inherent properties.[1][2] The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that influence the retention and selectivity of the separation.[4][5]
Application: Analysis of Acidic Drugs (NSAIDs)
This section provides an example of the application of a cetyltrimethylammonium salt as an ion-pairing reagent for the simultaneous determination of acidic drugs. The following data is adapted from a validated method for Ketoprofen, Etoricoxib, and Diclofenac sodium using cetyltrimethylammonium bromide, which is directly comparable to the expected performance of CTA-pTS.[6]
Quantitative Data Summary
The following table summarizes the chromatographic parameters obtained for the separation of three NSAIDs using a cetyltrimethylammonium-based ion-pairing mobile phase.[6]
| Analyte | Retention Time (min) | Linearity Range (mg/mL) | Mean Recovery (%) |
| Ketoprofen | 9.41 | 0.031–0.500 | 98.0–102.0 |
| Etoricoxib | 7.34 | 0.007–0.110 | 98.0–102.0 |
| Diclofenac sodium | 6.66 | 0.016–0.250 | 98.0–102.0 |
Experimental Protocols
Preparation of Mobile Phase with CTA-pTS
Objective: To prepare a mobile phase containing CTA-pTS for the analysis of acidic compounds.
Materials:
-
This compound (CTA-pTS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium hydroxide (for pH adjustment)
-
0.45 µm membrane filter
Procedure:
-
Prepare the CTA-pTS Stock Solution (e.g., 10 mM):
-
Calculate the required mass of CTA-pTS for the desired volume and concentration. The molecular weight of CTA-pTS is 455.77 g/mol . For 1 liter of a 10 mM solution, 4.5577 g of CTA-pTS is required.
-
Accurately weigh the calculated amount of CTA-pTS and dissolve it in HPLC-grade water.
-
-
Prepare the Mobile Phase:
-
For the analysis of Ketoprofen and Etoricoxib, a mobile phase consisting of a 50:50 (v/v) mixture of the aqueous CTA-pTS solution (e.g., 1 mM) and acetonitrile is effective.[6]
-
For the analysis of Diclofenac sodium, a mobile phase of 30:70 (v/v) aqueous CTA-pTS solution (e.g., 1 mM) to acetonitrile can be used.[6]
-
To achieve the final concentration (e.g., 1 mM from a 10 mM stock), dilute the stock solution accordingly with HPLC-grade water before mixing with the organic modifier.
-
-
pH Adjustment:
-
Adjust the pH of the final mobile phase to the desired value (e.g., pH 10) using ammonium hydroxide.[6] The optimal pH will depend on the pKa of the analytes.
-
-
Degassing:
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
HPLC System and Conditions
Objective: To set up the HPLC system for the analysis of acidic compounds using a CTA-pTS-containing mobile phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions (based on a similar method[6]):
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | See Protocol 1 (analyte-dependent) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | Ketoprofen: 254 nm, Etoricoxib: 234 nm, Diclofenac sodium: 254 nm |
| Injection Volume | 10-20 µL |
| Run Time | As required for elution and column re-equilibration |
Sample Preparation
Objective: To prepare samples for analysis.
Materials:
-
Analyte standards
-
Methanol or a suitable solvent
-
Volumetric flasks
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solutions:
-
Prepare individual stock solutions of the acidic analytes in methanol or another suitable solvent at a concentration of, for example, 1 mg/mL.
-
Prepare working standards by diluting the stock solutions to the desired concentrations within the linear range of the method.
-
-
Sample Solutions:
-
For drug products, accurately weigh and dissolve the formulation in the solvent to achieve a concentration within the analytical range.
-
Ensure the sample is fully dissolved; sonication may be required.
-
-
Filtration:
-
Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis using an ion-pairing reagent.
Caption: Logical relationships in ion-pair chromatography.
References
- 1. km3.com.tw [km3.com.tw]
- 2. itwreagents.com [itwreagents.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ionisable substances chromatography: A new approach for the determination of Ketoprofen, Etoricoxib, and Diclofenac sodium in pharmaceuticals using ion – pair HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Trimethylcetylammonium p-toluenesulfonate (CTAT) DNA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low DNA yield when using Trimethylcetylammonium p-toluenesulfonate (CTAT) or similar cationic detergents like Cetyltrimethylammonium bromide (CTAB) for DNA extraction. The principles and troubleshooting strategies outlined here are based on established protocols for cationic detergent-based DNA extraction and should be directly applicable to CTAT-based methods.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind CTAT-based DNA extraction?
A1: this compound (CTAT) is a cationic detergent. In a solution with high salt concentration, CTAT binds to the negatively charged phosphate backbone of DNA, forming a complex that is soluble in the aqueous phase. This allows for the separation of DNA from other cellular components like proteins, polysaccharides, and lipids, which are precipitated out of the solution.
Q2: What are the critical steps in a CTAT DNA extraction protocol where yield loss can occur?
A2: The most critical steps include initial sample lysis, the separation of the aqueous phase containing the DNA from other cellular debris, DNA precipitation with alcohol, and the final washing and resuspension of the DNA pellet. Errors or suboptimal conditions at any of these stages can lead to significant reductions in DNA yield.
Q3: How can I assess the quantity and quality of my extracted DNA?
A3: The quantity and purity of your DNA can be assessed using several methods:
-
Spectrophotometry (e.g., NanoDrop): Measures the absorbance of the DNA solution at 260 nm (for nucleic acids) and 280 nm (for proteins). The A260/A280 ratio is a good indicator of protein contamination, with a ratio of ~1.8 being considered pure for DNA.
-
Fluorometry (e.g., Qubit): Uses fluorescent dyes that specifically bind to DNA, providing a more accurate quantification of DNA concentration, especially in samples with RNA contamination.
-
Agarose Gel Electrophoresis: Allows for the visualization of the DNA to assess its integrity (i.e., whether it is high molecular weight or degraded) and can also give a rough estimate of the quantity by comparing the band intensity to a DNA ladder of known concentrations.
Troubleshooting Guide for Low DNA Yield
This guide addresses common issues encountered during CTAT-based DNA extraction that can lead to a lower than expected DNA yield.
| Problem | Potential Cause | Recommended Solution |
| Low or No DNA Pellet Visible After Precipitation | Incomplete cell lysis. | Ensure thorough grinding of the tissue to a fine powder, especially for plant samples.[1] Increase the incubation time or temperature during the lysis step to ensure complete breakdown of cell walls and membranes. |
| Insufficient amount of starting material. | Increase the initial amount of sample tissue used for the extraction. | |
| Loss of DNA during phase separation. | When transferring the aqueous phase after chloroform extraction, be careful not to disturb the interface containing precipitated proteins and cellular debris.[2] It is better to leave a small amount of the aqueous phase behind than to risk contaminating the sample. | |
| Incomplete DNA precipitation. | Ensure the correct volume of isopropanol or ethanol is added. For low DNA concentrations, increasing the precipitation time (e.g., overnight at -20°C) can improve yield.[3] The addition of a co-precipitant like linear acrylamide or glycogen can also aid in the recovery of small amounts of DNA.[3] | |
| Low DNA Concentration After Resuspension | The DNA pellet was not fully resuspended. | Over-drying the DNA pellet can make it difficult to dissolve.[1] Avoid completely drying the pellet. If the pellet is difficult to resuspend, warm the TE buffer or water to 50-60°C and incubate for a longer period with occasional vortexing. |
| Residual ethanol in the final sample. | Ensure all ethanol from the wash steps is removed before resuspension, as it can interfere with downstream applications and accurate quantification. A brief spin after decanting the final ethanol wash can help collect and remove any remaining droplets. | |
| Poor DNA Quality (Low A260/A280 Ratio) | Protein contamination. | Ensure complete precipitation of proteins during the chloroform extraction step. An additional chloroform wash may be necessary. The addition of Proteinase K to the lysis buffer can help digest proteins. |
| RNA contamination. | Treat the DNA sample with RNase to degrade any contaminating RNA. This is often included as a step in the protocol.[4] | |
| Degraded DNA (Smear on Agarose Gel) | Nuclease activity. | Work quickly and keep samples on ice whenever possible to minimize the activity of endogenous nucleases that can degrade DNA. Ensure all buffers and equipment are sterile. |
| Harsh mechanical shearing. | Avoid excessive vortexing, especially with high molecular weight DNA. Gentle inversion is often sufficient for mixing. |
Experimental Protocol: CTAT-Based DNA Extraction from Plant Tissue
This protocol is a generalized procedure and may require optimization for specific sample types.
Materials:
-
CTAT Extraction Buffer (2% CTAT, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or Nuclease-free water
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and Pestle
Procedure:
-
Sample Preparation: Freeze 100-200 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (60°C) CTAT Extraction Buffer with 2-Mercaptoethanol added to a final concentration of 0.2% (v/v). Vortex briefly to mix.
-
Incubate the lysate at 60°C for 30-60 minutes with occasional gentle inversion.
-
Phase Separation: Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1) to the lysate. Mix by gentle inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube. Avoid disturbing the interface.
-
RNA Removal: Add 1 µL of RNase A (10 mg/mL) to the aqueous phase and incubate at 37°C for 30 minutes.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the DNA pellet. Wash the pellet by adding 1 mL of ice-cold 70% ethanol and gently inverting the tube several times.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE Buffer or nuclease-free water.
Visualizing the Workflow and Troubleshooting
Caption: A flowchart of the CTAT DNA extraction workflow with key troubleshooting points for low yield.
Caption: A decision tree for troubleshooting common issues leading to low DNA yield or quality.
References
- 1. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zymoresearch.com [zymoresearch.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
How to remove RNA contamination in Trimethylcetylammonium p-toluenesulfonate DNA extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address RNA contamination during Trimethylcetylammonium p-toluenesulfonate (CTAB) DNA extraction.
Troubleshooting Guide: RNA Contamination
High-quality DNA is essential for many downstream applications. RNA contamination can interfere with quantification and subsequent enzymatic reactions. This guide provides solutions to common issues leading to RNA contamination in CTAB DNA extractions.
| Symptom/Issue | Potential Cause | Recommended Solution |
| High A260/A280 ratio (>1.9) | Co-precipitation of RNA with DNA. | Implement or optimize the RNase A treatment step in your protocol. Ensure accurate quantification using fluorescence-based methods (e.g., Qubit) that are specific to dsDNA. |
| Smear or band at the bottom of an agarose gel | Significant RNA contamination is present in the DNA sample. | Perform an RNase A treatment on the purified DNA sample. See the detailed protocol below. |
| Inconsistent or failed downstream applications (e.g., PCR, sequencing) | RNA can inhibit certain enzymes used in downstream applications. | Re-purify the DNA sample with an RNase A treatment followed by a cleanup step (e.g., phenol:chloroform extraction and ethanol precipitation, or a column-based cleanup). |
| Apparent DNA loss after RNase A treatment | The initial high spectrophotometer reading was due to RNA, not DNA.[1] RNase A preparation may be contaminated with DNases. | Use a dsDNA-specific quantification method before and after treatment for accurate assessment. Ensure the RNase A used is certified DNase-free. Prepare RNase A solution by boiling to inactivate potential DNase contamination.[1] |
Frequently Asked Questions (FAQs)
Q1: Is RNase treatment necessary in every CTAB DNA extraction protocol?
While not always mandatory depending on the downstream application, it is highly recommended for applications sensitive to RNA, such as sequencing or qPCR.[2] Standard CTAB protocols do not inherently remove all RNA, as DNA and RNA share similar chemical properties leading to co-precipitation.[2]
Q2: When is the best time to perform the RNase A treatment?
RNase A treatment can be effectively performed at two stages:
-
During cell lysis: Add RNase A to the cleared lysate before the chloroform extraction step.[3] This allows for the removal of degraded RNA during subsequent purification steps.
-
After DNA precipitation: The DNA pellet can be resuspended and treated with RNase A.[4][5] This is a good option if you suspect RNA contamination in a previously extracted sample.
Q3: What is the recommended concentration and incubation time for RNase A treatment?
A commonly used concentration for RNase A treatment is 10-100 µg/mL.[4][6] However, the optimal concentration can vary. For post-extraction treatment, a concentration of 50 µg/mL with an incubation at 37°C for 30-60 minutes is generally effective.[4][7]
Q4: Can I use RNase A from a kit if I'm not using the full kit?
Yes, it is generally possible to use RNase A provided in a kit for a standalone treatment, provided you can ascertain its concentration.[4] You may need to calculate the appropriate volume to achieve the desired final concentration in your sample.[4]
Q5: Are there alternatives to RNase A for removing RNA?
While RNase A is the most common method, other techniques can help reduce RNA contamination:
-
Lithium Chloride (LiCl) Precipitation: This method can be used to selectively precipitate RNA.[8] While more commonly used in RNA extraction protocols to remove DNA, adjusting conditions can help separate RNA from DNA.
-
Column-based purification: Some commercial DNA purification columns have resins that can reduce RNA carryover.
Q6: Why does my DNA concentration appear to decrease after RNase A treatment?
Spectrophotometric methods like NanoDrop measure the absorbance of all nucleic acids (DNA and RNA). If your sample has significant RNA contamination, the initial A260 reading will be artificially high.[1] After RNase A treatment degrades the RNA, a subsequent spectrophotometer reading will more accurately reflect the DNA concentration, thus appearing lower.[1]
Experimental Protocols
Protocol 1: RNase A Treatment During Lysis
This protocol integrates the RNase A step into the standard CTAB extraction procedure.
-
Homogenize your sample and add the CTAB lysis buffer.
-
Incubate at the recommended temperature (e.g., 65°C) for the appropriate time.
-
Centrifuge to pellet debris and transfer the supernatant to a new tube.
-
Add RNase A to a final concentration of 20 µg/mL to the cleared lysate.
-
Incubate at 37°C for 15-30 minutes.[3]
-
Proceed with the chloroform:isoamyl alcohol extraction and subsequent DNA precipitation steps as per your standard CTAB protocol.
Protocol 2: RNase A Treatment of Purified DNA
This protocol is suitable for cleaning up existing DNA samples with suspected RNA contamination.
-
Resuspend the purified DNA pellet in a suitable buffer (e.g., TE buffer).
-
To remove the RNase A, perform a phenol:chloroform:isoamyl alcohol (25:24:1) extraction.[7]
-
Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.
Quantitative Data Summary
| RNase A Treatment Parameter | Concentration | Incubation Time | Incubation Temperature | Typical Efficacy |
| During Lysis | 10-20 µg/mL | 15-30 minutes | 37°C | Effective for most routine applications. |
| Post-Purification | 50-100 µg/mL | 30-60 minutes | 37°C | Recommended for highly contaminated samples or sensitive downstream applications.[4][7] |
Visual Workflow for CTAB DNA Extraction with RNA Removal
The following diagram illustrates the key stages of the CTAB DNA extraction workflow, highlighting the points at which RNA removal can be performed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized CTAB Method for Genomic DNA Extraction from Freshly-picked Pinnae of Fern, Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vivantechnologies.com [vivantechnologies.com]
- 8. thefrostlab.com [thefrostlab.com]
Optimizing Trimethylcetylammonium p-toluenesulfonate (CTAC) Concentration in Lysis Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Trimethylcetylammonium p-toluenesulfonate (CTAC) in lysis buffers for various molecular biology applications. CTAC is a cationic detergent crucial for disrupting cell membranes and separating nucleic acids and proteins from cellular debris. Proper concentration is key to maximizing yield and purity.
General Principles of CTAC in Lysis Buffers
CTAC facilitates cell lysis by solubilizing the lipid bilayer of cellular and organelle membranes. It also aids in precipitating nucleic acids, particularly in the presence of high salt concentrations, while leaving contaminants like polysaccharides and proteins in the supernatant. The optimal concentration of CTAC is a critical parameter that depends on the sample type, the target molecule (DNA, RNA, or protein), and the downstream application.
Troubleshooting Guide
Difficulties encountered during cell lysis and subsequent purification can often be traced back to a suboptimal concentration of CTAC. The following table addresses common issues and provides solutions.
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of DNA/RNA | Incomplete cell lysis: The CTAC concentration may be too low to effectively disrupt the cell walls or membranes of your specific sample type. | - Increase the CTAC concentration in increments of 0.5% (w/v). - Combine CTAC-based lysis with mechanical disruption methods such as bead beating or sonication.[1][2] - Ensure the lysis buffer has an appropriate pH and ionic strength, as these factors influence detergent efficacy.[3][4][5][6][7] |
| Precipitation of nucleic acid-CTAC complex is inefficient: Salt concentration in the lysis buffer might be too low. | - Increase the NaCl concentration in the lysis buffer, as high salt concentrations aid in the precipitation of the CTAC-nucleic acid complex.[8] | |
| Low Yield of Protein | Protein precipitation: High concentrations of CTAC can lead to the precipitation of some proteins along with nucleic acids. | - Decrease the CTAC concentration. - Consider using a non-ionic or zwitterionic detergent as an alternative or in combination with a lower concentration of CTAC. |
| Protein denaturation: Harsh lysis conditions can lead to protein denaturation and aggregation. | - Optimize the CTAC concentration by performing a titration experiment. - Ensure all lysis steps are performed at low temperatures (e.g., on ice) to minimize protein degradation.[1] | |
| Contamination of Nucleic Acid Samples with Proteins | Insufficient protein denaturation and removal: The CTAC concentration may not be optimal for separating proteins from nucleic acids. | - Adjust the CTAC concentration in conjunction with salt concentration to improve the differential precipitation of nucleic acids. |
| Viscous Lysate | Release of large amounts of DNA: This is common with samples containing a high density of cells. The viscosity can interfere with subsequent pipetting and purification steps. | - Add DNase I to the lysis buffer to digest the DNA.[9] - Shear the DNA by passing the lysate through a syringe with a narrow-gauge needle.[10] |
| Poor Performance in Downstream Applications (e.g., PCR, sequencing) | Presence of inhibitors: Residual CTAC or other lysis buffer components can inhibit enzymatic reactions. | - Ensure thorough washing of the nucleic acid pellet with 70% ethanol to remove residual salts and detergents. - Consider an additional purification step, such as using a spin column, to remove inhibitors. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of CTAC in a lysis buffer?
A1: For DNA and RNA extraction, a common starting concentration for CTAC is between 1% and 3% (w/v).[11] However, this is highly dependent on the sample type. For example, plant tissues rich in polysaccharides may require higher concentrations. For protein extraction, a lower concentration range is generally recommended to avoid precipitation of the target protein.
Q2: How does CTAC concentration affect the purity of extracted DNA or RNA?
A2: Optimizing CTAC concentration is crucial for purity. Too low a concentration may result in incomplete lysis and carryover of cellular debris. Conversely, an excessively high concentration can lead to the co-precipitation of unwanted molecules. It is important to balance lysis efficiency with the selective precipitation of nucleic acids.
Q3: Can I use CTAC for protein extraction?
A3: Yes, CTAC can be used for protein extraction, particularly for solubilizing membrane proteins. However, as a cationic detergent, it can denature proteins and may not be suitable for applications requiring native protein conformation or activity. It is advisable to perform a pilot experiment to determine the optimal CTAC concentration that solubilizes the protein of interest without causing significant precipitation or loss of function.[]
Q4: What are the key differences between CTAC and CTAB in lysis buffers?
A4: CTAC (this compound) and CTAB (Cetyltrimethylammonium bromide) are both cationic detergents that function similarly in lysis buffers. The primary difference lies in the counter-ion (p-toluenesulfonate vs. bromide). While they are often used interchangeably, their solubility and interaction with other buffer components may differ slightly. For most applications, they can be considered functionally equivalent, but optimization may be required when switching between the two.
Q5: How can I optimize the CTAC concentration for my specific application?
A5: The best approach is to perform a systematic optimization experiment. This involves testing a range of CTAC concentrations while keeping all other lysis buffer components and conditions constant. The optimal concentration is the one that provides the highest yield and purity of your target molecule for your downstream application.
Experimental Protocols
Protocol 1: Optimization of CTAC Concentration for DNA Extraction from Mammalian Cells
This protocol provides a framework for determining the optimal CTAC concentration for DNA extraction from a new cell line.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Lysis Buffers with varying CTAC concentrations (e.g., 0.5%, 1%, 1.5%, 2%, 2.5%, 3% w/v CTAC in 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
-
Spectrophotometer (for DNA quantification)
-
Agarose gel electrophoresis system
Procedure:
-
Harvest approximately 1-5 million cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of each of the prepared lysis buffers (one for each CTAC concentration).
-
Incubate the samples at 65°C for 30-60 minutes with occasional gentle mixing.
-
Add an equal volume of chloroform:isoamyl alcohol, mix by inversion, and centrifuge at 12,000 x g for 10 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently until a precipitate forms.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge for 5 minutes.
-
Air-dry the pellet and resuspend in 50-100 µL of nuclease-free water.
-
Quantify the DNA yield using a spectrophotometer and assess the purity by measuring the A260/280 and A260/230 ratios.
-
Analyze the integrity of the extracted DNA by running a small aliquot on an agarose gel.
Data Presentation:
| CTAC Concentration (% w/v) | DNA Yield (µg) | A260/280 Ratio | A260/230 Ratio | DNA Integrity (Visualized on Gel) |
| 0.5 | ||||
| 1.0 | ||||
| 1.5 | ||||
| 2.0 | ||||
| 2.5 | ||||
| 3.0 |
Protocol 2: Optimization of CTAC Concentration for Solubilization of a Target Membrane Protein
This protocol outlines a method to determine the optimal CTAC concentration for solubilizing a membrane protein of interest.
Materials:
-
Cell pellet expressing the target membrane protein
-
Homogenization Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
Solubilization Buffers with varying CTAC concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/v CTAC in Homogenization Buffer)
-
Ultracentrifuge
-
SDS-PAGE and Western Blotting reagents
Procedure:
-
Resuspend the cell pellet in ice-cold Homogenization Buffer.
-
Lyse the cells using a suitable mechanical method (e.g., sonication or Dounce homogenization).
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in equal aliquots of the different Solubilization Buffers.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant (solubilized membrane protein fraction).
-
Analyze the protein concentration of the supernatant.
-
Analyze the presence of the target protein in the supernatant by SDS-PAGE and Western blotting.
Data Presentation:
| CTAC Concentration (% w/v) | Total Protein in Supernatant (mg/mL) | Target Protein Signal (Western Blot Intensity) |
| 0.1 | ||
| 0.25 | ||
| 0.5 | ||
| 0.75 | ||
| 1.0 |
Visualizations
Caption: Workflow for optimizing CTAC concentration in DNA extraction.
Caption: Workflow for optimizing CTAC concentration for membrane protein solubilization.
References
- 1. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. mpbio.com [mpbio.com]
- 3. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 5. Cell Lysis Buffers: How to Select the Best One for Your Sample [synapse.patsnap.com]
- 6. What criteria should I use to determine the type of lysis buffer required for an experiment? | AAT Bioquest [aatbio.com]
- 7. Lysis buffer - Wikipedia [en.wikipedia.org]
- 8. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Plant DNA Purity with Trimethylcetylammonium p-toluenesulfonate (CTPTS)
Welcome to the technical support center for improving DNA purity from plant samples using Trimethylcetylammonium p-toluenesulfonate (CTPTS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of CTPTS in plant DNA extraction.
Understanding the Role of CTPTS in Plant DNA Extraction
This compound (CTPTS) is a cationic detergent that functions similarly to the widely used Cetyltrimethylammonium bromide (CTAB). The active component, the trimethylcetylammonium cation, forms complexes with DNA and certain polysaccharides. This property is leveraged in plant DNA extraction to effectively separate nucleic acids from contaminating compounds like polyphenols and excess polysaccharides, which are common in plant tissues and can inhibit downstream applications such as PCR, sequencing, and restriction digests.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using CTPTS in my plant DNA extraction protocol?
A1: CTPTS, much like CTAB, is highly effective at removing polysaccharide and polyphenol contaminants that are prevalent in plant samples. By forming complexes with these inhibitors, CTPTS helps to purify the DNA, leading to higher quality extracts suitable for sensitive downstream applications.
Q2: Can I directly substitute CTAB with CTPTS in my existing protocol?
A2: Yes, in most standard CTAB-based protocols, CTPTS can be substituted for CTAB on a gram-for-gram basis in the extraction buffer. Both compounds share the same active cationic detergent. However, as with any protocol, minor optimization for your specific plant species and tissue type may be necessary to achieve the best results.
Q3: What are the ideal A260/A280 and A260/A230 ratios I should aim for with a CTPTS-based extraction?
A3: For high-purity DNA, you should aim for an A260/A280 ratio of approximately 1.8 and an A260/A230 ratio of 2.0-2.2. Deviations from these values can indicate contamination.
Q4: Is CTPTS effective for all types of plant tissue?
A4: CTPTS-based methods are robust and can be applied to a wide variety of plant tissues, including leaves, seeds, roots, and bark. However, tissues with very high levels of secondary metabolites, such as some medicinal plants or fruit peels, may require additional purification steps or protocol modifications.
Q5: What should I do if my DNA pellet is difficult to dissolve after precipitation?
A5: An over-dried DNA pellet can be difficult to resuspend. Avoid excessive drying by air-drying for a shorter period or using a vacuum desiccator for a controlled time. If the pellet is still difficult to dissolve, gentle heating at 55-65°C for a short period with intermittent flicking can help. Using a TE buffer for resuspension can also aid in dissolving and preserving the DNA.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | 1. Insufficient tissue grinding. 2. Incomplete cell lysis. 3. DNA degradation by nucleases. 4. Incorrect precipitation. | 1. Ensure the plant tissue is ground to a fine powder, preferably using liquid nitrogen. 2. Increase incubation time or temperature during the lysis step. Ensure the CTPTS extraction buffer is pre-warmed. 3. Process samples quickly after harvesting or flash-freeze and store at -80°C. Add antioxidants like PVP or β-mercaptoethanol to the extraction buffer. 4. Ensure the correct volume of isopropanol or ethanol is used. Precipitate at -20°C for a longer duration. |
| Low A260/A280 Ratio (<1.7) | 1. Protein contamination. 2. Residual phenol from extraction. | 1. Ensure a clean separation of the aqueous and organic phases during chloroform extraction. Repeat the chloroform:isoamyl alcohol wash. 2. Perform an additional ethanol wash of the DNA pellet. |
| Low A260/A230 Ratio (<2.0) | 1. Polysaccharide contamination. 2. Guanidinium salt contamination (if using a kit-based cleanup). 3. Phenol or other reagent carryover. | 1. Increase the salt concentration (NaCl) in the CTPTS extraction buffer to 1.4 M or higher to help precipitate polysaccharides. Perform an additional wash with a high-salt buffer. 2. Perform an additional ethanol wash of the DNA pellet. 3. Ensure all supernatant is removed after each wash step. |
| Brown or Discolored DNA Pellet | 1. Polyphenol contamination. | 1. Add or increase the concentration of polyvinylpyrrolidone (PVP) or β-mercaptoethanol in the CTPTS extraction buffer. Perform multiple chloroform extractions until the aqueous phase is clear. |
| Viscous, Gelatinous DNA Extract | 1. High polysaccharide content in the sample. | 1. Increase the NaCl concentration in the CTPTS extraction buffer. Perform a high-salt precipitation step to selectively remove polysaccharides before DNA precipitation. |
| DNA is Degraded (smeared on an agarose gel) | 1. Nuclease activity. 2. Harsh mechanical shearing. | 1. Work quickly and keep samples on ice. Use fresh, high-quality reagents. Add EDTA to the extraction buffer to chelate Mg2+, a cofactor for many nucleases. 2. Avoid excessive vortexing. Mix by gentle inversion after adding the CTPTS buffer. |
Quantitative Data Summary
The following table presents typical DNA yield and purity metrics from plant DNA extractions using a standard CTAB-based method. Similar results can be expected when substituting CTAB with CTPTS, though optimization may be required.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio |
| Zea mays (Corn) | Young Leaves | 15 - 30 | 1.8 - 1.9 | 2.0 - 2.2 |
| Arabidopsis thaliana | Seedlings | 20 - 40 | 1.8 - 1.9 | 2.1 - 2.3 |
| Oryza sativa (Rice) | Leaves | 10 - 25 | 1.7 - 1.9 | 1.9 - 2.2 |
| Solanum lycopersicum (Tomato) | Fruit | 5 - 15 | 1.6 - 1.8 | 1.8 - 2.1 |
Note: These values are illustrative and can vary based on the specific protocol, plant health, and tissue age.
Experimental Protocols
Standard CTPTS-Based DNA Extraction Protocol for Plant Leaves
This protocol is a modified version of a standard CTAB extraction method, with CTPTS used as the primary detergent.
Materials:
-
CTPTS Extraction Buffer (2% w/v CTPTS, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
Methodology:
-
Tissue Preparation:
-
Weigh out approximately 100 mg of fresh or frozen young leaf tissue.
-
Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTPTS Extraction Buffer with 2% β-mercaptoethanol (added just before use).
-
Vortex briefly and incubate at 65°C for 60 minutes with occasional gentle inversion.
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by gentle inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
Store the DNA at -20°C.
-
Visualizations
Caption: CTPTS DNA Extraction Workflow.
Caption: Troubleshooting Logic for Low DNA Purity.
Technical Support Center: Trimethylcetylammonium p-toluenesulfonate (CTAB) for RNA Isolation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Trimethylcetylammonium p-toluenesulfonate (CTAB) for RNA isolation, particularly from challenging sample types rich in polysaccharides and polyphenols.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the CTAB method for RNA isolation? A1: The CTAB method is particularly effective for isolating nucleic acids from organisms that produce high levels of polysaccharides and polyphenolic compounds, such as plants and some bacteria.[1][2] The strong detergent CTAB helps to break down cell walls and membranes while forming complexes with nucleic acids, which aids in separating them from these contaminating substances that can inhibit downstream enzymatic reactions.[1][3]
Q2: What are the critical components of a CTAB extraction buffer and what are their functions? A2: A typical CTAB extraction buffer includes several key components:
-
CTAB (Cetyltrimethylammonium bromide): A cationic detergent that denatures proteins, solubilizes membranes, and selectively precipitates nucleic acids, leaving polysaccharides in solution.[1]
-
Tris-HCl: A buffering agent to maintain a stable pH, typically around 8.0, although lower pH (6.0-6.5) has been shown to reduce lysate viscosity in some species.[4]
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters magnesium ions (Mg²⁺), which are essential cofactors for DNases and RNases, thereby inhibiting their activity.
-
NaCl or KCl (High Salt Concentration): Helps to remove polysaccharides by keeping them dissolved in the aqueous phase and aids in the precipitation of nucleic acids.[3][5] Substituting NaCl with KCl has been shown to reduce viscosity in samples with high mucilage content.[6][7]
-
β-mercaptoethanol (BME) or DTT: A strong reducing agent added just before use to irreversibly denature RNases and prevent the oxidation of polyphenols.[1][8]
-
PVP (Polyvinylpyrrolidone): Often included to bind and remove polyphenolic compounds, which can otherwise oxidize and bind to RNA.[1] However, in some protocols, PVP is excluded as it can increase lysate viscosity.[3][4]
Q3: Why is it difficult to isolate high-quality RNA from plant tissues? A3: Plant tissues, especially storage organs, seeds, and woody plants, are rich in compounds that interfere with RNA isolation. These include high levels of polysaccharides, polyphenols, and other secondary metabolites that can co-precipitate with RNA, inhibit enzymatic reactions in downstream applications like RT-PCR, and lead to RNA degradation.[2][3][9]
Troubleshooting Guide
Problem 1: Low RNA Yield
Q: I'm getting a very low or no RNA pellet. What could be the cause? A: Low RNA yield is a common issue that can stem from several factors:
-
Incomplete Cell Lysis: The plant tissue may not have been ground thoroughly. For effective lysis, tissue should be ground to a very fine powder in liquid nitrogen to ensure the CTAB buffer can access the cells.[8][10]
-
RNA Degradation: RNase contamination is a primary cause of RNA degradation.[11] Ensure that all solutions, tubes, and equipment are RNase-free. Use fresh β-mercaptoethanol in your extraction buffer, as it denatures RNases.[8][12] Store samples properly at -80°C before extraction.[13]
-
Loss of RNA During Purification: The RNA pellet can be small and easily lost during the washing steps.[14] After precipitation, be careful when decanting the supernatant. A quick spin after removing the ethanol wash can help collect residual liquid for complete removal.[15]
-
Suboptimal Reagents: The CTAB buffer may be old or have an incorrect pH. It is recommended to prepare fresh CTAB buffer, as it has a shelf life of about two weeks.[8]
Problem 2: Poor RNA Purity (Low A260/280 and A260/230 Ratios)
Q: My NanoDrop readings show a low A260/280 ratio. What does this indicate? A: A low A260/280 ratio (ideally ~1.8-2.1 for RNA) suggests contamination with proteins or phenolic compounds.[16][17]
-
Cause: This often occurs due to incomplete denaturation of proteins or insufficient removal of phenolic compounds. The aqueous phase might have been contaminated with the organic phase during chloroform extraction.
-
Solution:
-
Ensure complete separation of the aqueous and organic phases after chloroform extraction. Carefully transfer the upper aqueous phase without disturbing the interphase.
-
Perform a second chloroform:isoamyl alcohol extraction to remove residual proteins and pigments.
-
Make sure the starting material is not overloaded, which can overwhelm the buffer's capacity to denature proteins.
-
Q: My A260/230 ratio is very low. What is the problem? A: A low A260/230 ratio (ideally >2.0) is a strong indicator of contamination by polysaccharides, polyphenols, or salts (like guanidine).[1][9][11]
-
Cause: These contaminants are common in plant samples and can co-precipitate with the RNA. Insufficient washing of the RNA pellet can also lead to salt carryover.
-
Solution:
-
High-Salt Precipitation: Include a high-molarity salt precipitation step, such as with lithium chloride (LiCl), which selectively precipitates RNA while leaving most polysaccharides and DNA in the supernatant.[16][18]
-
Thorough Washing: Ensure the RNA pellet is washed effectively with 70-80% ethanol to remove residual salts and other contaminants. Perform the wash step twice if necessary.[13][17]
-
Modified Buffer: For tissues extremely high in polysaccharides, consider using a modified CTAB protocol with higher salt concentrations or additives like polyethylene glycol (PEG).[3][5]
-
Problem 3: Genomic DNA (gDNA) Contamination
Q: My gel electrophoresis shows a high molecular weight band in addition to the ribosomal RNA bands. How can I remove this gDNA contamination? A: gDNA contamination is a frequent issue with the CTAB method because it isolates all nucleic acids.[18]
-
Cause: CTAB precipitates both RNA and DNA.
-
Solution:
-
DNase Treatment: The most common solution is to treat the final RNA sample with RNase-free DNase I.[18][19] The RNA must then be re-purified to remove the enzyme and digested DNA fragments.
-
Selective Precipitation with LiCl: Lithium chloride can be used to selectively precipitate RNA.[16][18] DNA is more soluble in high concentrations of LiCl and will remain in the supernatant. An overnight incubation with 2-3 M LiCl at 4°C or -20°C is often effective.[16]
-
Summary of RNA Quality Assessment
The quality of the isolated RNA is typically assessed using spectrophotometry. The following table summarizes the key metrics.
| Metric | Ideal Range | Indication of Low Ratio | Indication of High Ratio |
| A260/A280 | 1.8 - 2.1 | Contamination by protein or phenols.[16] | Possible contamination by residual organic solvents. |
| A260/A230 | > 2.0 | Contamination by polysaccharides, polyphenols, or salts.[1][9] | Generally not an issue; indicates very pure nucleic acid. |
Visualized Workflows and Logic
References
- 1. Extraction of High Quality RNA from Polysaccharide Matrices using Cetlytrimethylammonium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and High-Quality RNA Isolation from Metabolite-Rich Tissues of Stevia rebaudiana, an Important Commercial Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A CTAB protocol for obtaining high-quality total RNA from cinnamon (Cinnamomum zeylanicum Blume) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for the rapid isolation of RNA from Arabidopsis and seeds of other species high in polyphenols and polysaccharides | Seed Science Research | Cambridge Core [cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CTAB Protocol for Obtaining High-Quality Total RNA from Hibiscus rosa-sinensis and Other Related Plants of the Family Malvaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. RNA Extraction in Plants: A Deep Dive into Lysing Agents and Protocol Optimization [greenskybio.com]
- 11. neb.com [neb.com]
- 12. thefrostlab.com [thefrostlab.com]
- 13. mpbio.com [mpbio.com]
- 14. youtube.com [youtube.com]
- 15. RNA Extraction CTAB Protocol [protocols.io]
- 16. vivantechnologies.com [vivantechnologies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
How to avoid co-precipitation of inhibitors with Trimethylcetylammonium p-toluenesulfonate
Welcome to the technical support center for Trimethylcetylammonium p-toluenesulfonate (CTAT). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the co-precipitation of inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTAT), and why is it used?
This compound (CTAT), also known as Cetrimonium tosylate, is a cationic surfactant.[1][2][3][4] It consists of a positively charged cetyltrimethylammonium cation and a p-toluenesulfonate anion.[3] In laboratory settings, it is often used as a precipitating agent, particularly for separating macromolecules like DNA from cellular lysates.[1][5] Its cationic nature allows it to interact with and precipitate anionic molecules. It is also used as an antiseptic and in the formation of wormlike micelles for various applications.[2]
Q2: What is co-precipitation, and why does it occur with CTAT?
Co-precipitation is the unintended precipitation of substances that would typically be soluble under the given conditions.[6] When using CTAT to precipitate a target molecule (e.g., a protein or nucleic acid), other molecules, such as small-molecule inhibitors, can be carried down with the precipitate. This is a common issue in gravimetric analysis and can lead to sample contamination and inaccurate results.[6]
Co-precipitation with CTAT can occur through several mechanisms:
-
Electrostatic Interaction: If the inhibitor is anionic, it will have a strong attractive interaction with the cationic CTAT, leading to the formation of an insoluble ion pair.[6][7][8]
-
Micellar Entrapment (Occlusion): Above its critical micelle concentration (CMC), CTAT forms micelles. Hydrophobic or amphiphilic inhibitor molecules can become trapped within these micelles, which are then precipitated.[9]
-
Surface Adsorption: Inhibitor molecules can adsorb to the surface of the forming CTAT-target precipitate.[6]
Q3: My anionic inhibitor is co-precipitating with my target when I use CTAT. What is the primary cause?
The most likely cause is a direct electrostatic interaction between the positively charged cetyltrimethylammonium headgroup of CTAT and the negatively charged functional groups on your inhibitor. This forms a neutral, often insoluble, ion pair that readily precipitates out of the solution.[6][7][8] This is a common issue when mixing anionic and cationic surfactants.[8]
Q4: How do solution parameters like pH and ionic strength affect CTAT precipitation?
Both pH and ionic strength are critical factors that can be modulated to control precipitation.
-
pH: The pH of the solution can alter the charge of your inhibitor. If your inhibitor has acidic functional groups (e.g., carboxylic acids), lowering the pH below its pKa will protonate the group, neutralizing its charge and reducing its electrostatic attraction to CTAT. Conversely, raising the pH can deprotonate basic groups, potentially creating or increasing anionic character.[10][11]
-
Ionic Strength (Salt Concentration): Increasing the ionic strength by adding a neutral salt (e.g., NaCl) can shield the electrostatic interactions between CTAT and the inhibitor.[9] The added salt ions compete with the inhibitor and CTAT for interaction, which can increase the inhibitor's solubility and prevent the formation of an insoluble ion pair. High salt concentrations are a key component in protocols like the CTAB/CTAT DNA extraction method to modulate the solubility of different components.[5][12] However, very high salt concentrations can also decrease the Critical Micelle Concentration (CMC) of surfactants, promoting micelle formation.[13][14]
Troubleshooting Guides
This section provides structured guidance to address specific co-precipitation issues.
Problem 1: Anionic inhibitor co-precipitates with the target macromolecule.
This is the most common scenario. The goal is to disrupt the strong electrostatic attraction between the cationic CTAT and the anionic inhibitor without preventing the precipitation of the primary target.
References
- 1. [Purification of PCR products with cetyltrimethylammonium bromide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cetrimonium tosylate in India - Chemicalbook.in [chemicalbook.in]
- 3. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8557756B2 - Compatible mixtures of anionic and cationic surfactants - Google Patents [patents.google.com]
- 9. Effects of electrolyte concentration and counterion valence on the microstructural flow regimes in dilute cetyltrimethylammonium tosylate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of solubilization characteristics of different surfactants for carvedilol phosphate as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNA Precipitation with Trimethylcetylammonium p-toluenesulfonate (CTAC)
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you refine your Trimethylcetylammonium p-toluenesulfonate (CTAC) DNA precipitation steps for cleaner, high-quality DNA suitable for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTAC) and how does it work in DNA precipitation?
This compound (CTAC) is a cationic detergent. In solutions with low ionic strength, the positively charged cetyltrimethylammonium ions interact with the negatively charged phosphate backbone of DNA. This neutralizes the charge on the DNA, reducing its solubility in the aqueous solution and causing it to precipitate. This method is particularly effective at separating DNA from polysaccharides, which can be problematic contaminants in DNA extractions from certain sources like plants.
Q2: What are the advantages of using CTAC for DNA precipitation compared to ethanol or isopropanol precipitation?
While ethanol and isopropanol are common and effective reagents for precipitating DNA, CTAC offers a key advantage in its ability to selectively precipitate nucleic acids while leaving many common contaminants, such as polysaccharides and some proteins, in solution. This can result in a cleaner DNA preparation from challenging samples.
Q3: What are the optimal A260/280 and A260/230 ratios for purified DNA?
For purified DNA, the ideal A260/280 ratio is approximately 1.8. A lower ratio may indicate the presence of protein or phenol contamination. The A260/230 ratio should ideally be between 2.0 and 2.2. A lower ratio can suggest contamination with substances like carbohydrates, guanidine salts, or residual phenol.[1][2]
Q4: Can residual CTAC inhibit downstream enzymatic reactions?
Yes, residual CTAC, like other detergents, can inhibit downstream enzymatic reactions such as PCR, restriction digests, and sequencing. Therefore, it is crucial to perform thorough washing steps after precipitation to remove all traces of CTAC from the DNA pellet.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low DNA Yield | Incomplete Precipitation: The concentration of CTAC may be too low, or the incubation time may be too short. | - Optimize the CTAC concentration. Start with a concentration similar to what is recommended for CTAB (Cetyltrimethylammonium bromide) and adjust as needed.- Increase the incubation time to allow for complete precipitation. |
| Loss of Pellet: The DNA pellet may be loose and accidentally discarded with the supernatant. | - After centrifugation, carefully decant the supernatant. Look for a glassy or whitish pellet at the bottom of the tube.- Leave a small amount of supernatant behind and remove it with a pipette to avoid disturbing the pellet. | |
| Low A260/280 Ratio (<1.8) | Protein Contamination: The initial cell lysis or homogenization was incomplete, leading to protein carryover. | - Ensure complete cell lysis by using appropriate buffers and mechanical disruption if necessary.- Consider including a proteinase K digestion step before CTAC precipitation. |
| Phenol Contamination: If using a phenol-chloroform extraction prior to precipitation, residual phenol may be present. | - Perform an additional chloroform extraction to remove residual phenol before precipitation. | |
| Low A260/230 Ratio (<2.0) | Polysaccharide Contamination: The sample source is rich in polysaccharides that have co-precipitated with the DNA. | - CTAC is generally effective at removing polysaccharides. If contamination persists, consider modifying the lysis buffer or performing an additional purification step. |
| Guanidine Salt Contamination: If using a purification kit with guanidine salts prior to CTAC precipitation. | - Ensure that the wash steps recommended in the kit protocol are followed diligently to remove all traces of guanidine salts. | |
| DNA Pellet is Difficult to Dissolve | Over-dried Pellet: The DNA pellet was dried for too long after the final wash. | - Air-dry the pellet briefly instead of using a vacuum. The pellet should be translucent, not stark white and chalky.- If the pellet is over-dried, resuspend it in a suitable buffer and heat at 55-65°C for 10-15 minutes with gentle agitation. |
| Residual Salt or CTAC: Contaminants in the pellet can hinder dissolution. | - Ensure the 70% ethanol wash is performed effectively to remove residual salts and CTAC. A second wash may be necessary. | |
| Poor Performance in Downstream Applications (e.g., PCR Inhibition) | Residual CTAC: Insufficient washing of the DNA pellet. | - Perform at least two thorough washes with 70% ethanol. Ensure the pellet is fully resuspended in the wash solution during each wash step. |
| Residual Ethanol: The DNA pellet was not sufficiently dried before resuspension. | - After the final wash and removal of the supernatant, centrifuge the tube briefly again and remove any remaining droplets of ethanol with a fine pipette tip. |
Quantitative Data Summary
The following table summarizes the expected spectrophotometric readings for DNA samples of varying purity. These values are general guidelines and may vary slightly depending on the instrumentation and specific protocol used.
| Sample Purity | A260/280 Ratio | A260/230 Ratio | Interpretation |
| High Purity DNA | ~1.8 | 2.0 - 2.2 | Indicates a clean DNA sample with minimal contamination. |
| Protein Contamination | < 1.8 | Variable | Suggests the presence of residual proteins. |
| RNA Contamination | ~2.0 | Variable | Indicates significant amounts of RNA in the DNA sample. |
| Polysaccharide/Salt Contamination | ~1.8 | < 2.0 | Suggests contamination with carbohydrates or salts like guanidine. |
Experimental Protocols
Detailed Methodology for CTAC DNA Precipitation
This protocol is a general guideline for using CTAC to precipitate DNA from a cleared lysate. Optimization may be required for specific sample types and downstream applications.
Materials:
-
Cleared cell or tissue lysate containing DNA
-
10% (w/v) this compound (CTAC) solution
-
High-salt solution (e.g., 1.2 M NaCl)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Initial Lysate Preparation: Start with a cleared lysate from which cellular debris has been removed by centrifugation.
-
CTAC Addition: To your lysate, slowly add 10% CTAC solution to a final concentration of 0.5-1.0%. The optimal concentration may need to be determined empirically. Mix gently by inverting the tube several times.
-
Incubation: Incubate the mixture at room temperature for 10-30 minutes. A cloudy precipitate containing the DNA-CTAC complex should form.
-
Pelleting the DNA: Centrifuge the sample at 10,000-12,000 x g for 10 minutes at room temperature to pellet the DNA-CTAC complex.
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Resuspension in High-Salt Buffer: Resuspend the pellet in a high-salt solution (e.g., 1.2 M NaCl). The high salt concentration helps to dissociate the CTAC from the DNA.
-
Reprecipitation with Ethanol: Add 2-2.5 volumes of ice-cold 100% ethanol to the resuspended DNA solution. Mix by inversion until a precipitate of DNA is visible.
-
Incubation: Incubate at -20°C for at least 30 minutes to allow the DNA to fully precipitate.
-
Final Pelleting: Centrifuge at 10,000-12,000 x g for 15 minutes at 4°C to pellet the purified DNA.
-
Washing: Carefully discard the supernatant. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. Gently dislodge the pellet and wash the sides of the tube. Centrifuge at 10,000-12,000 x g for 5 minutes at 4°C. Repeat this wash step.[3]
-
Drying: After the final wash, carefully remove all residual ethanol. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.
-
Resuspension: Resuspend the clean DNA pellet in a desired volume of nuclease-free water or TE buffer.
Visualizations
Experimental Workflow for CTAC DNA Precipitation
Caption: Workflow for DNA precipitation and purification using CTAC.
Troubleshooting Logic for Low DNA Purity
Caption: Decision tree for troubleshooting low DNA purity ratios.
References
Adjusting pH in Trimethylcetylammonium p-toluenesulfonate buffers for optimal results
Welcome to the Technical Support Center for preparing and using buffered solutions containing Trimethylcetylammonium p-toluenesulfonate (CTAT). This guide provides detailed answers to common questions, troubleshooting advice for pH adjustment, and standardized protocols to ensure optimal and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: Is this compound (CTAT) a buffer?
No, CTAT is not a buffering agent. It is a salt composed of a quaternary ammonium cation (trimethylcetylammonium) and the anion of a strong acid (p-toluenesulfonic acid). In an aqueous solution, CTAT itself has no significant capacity to resist pH changes. Its primary role in a laboratory context is as a cationic surfactant, used to solubilize components, denature proteins, or aid in processes like nucleic acid extraction. To maintain a stable pH, a separate biological buffering agent must be added to the solution.
Q2: What is the function of CTAT in a buffered solution?
CTAT, also known as Cetrimonium Tosylate, is a cationic surfactant.[1][2] Its function in a buffered solution is to act as a detergent. Surfactants have a unique molecular structure with both water-attracting (hydrophilic) and water-repelling (hydrophobic) parts, allowing them to interact with and solubilize non-polar molecules in aqueous solutions.[3] In drug development and life sciences, this property is leveraged for:
-
Cell Lysis: Breaking open cell membranes to release DNA, RNA, or proteins.
-
Protein Denaturation: Unfolding proteins, which is often a required step in protocols like SDS-PAGE.
-
Preventing Aggregation: Keeping molecules soluble and preventing them from clumping together.
-
Emulsification: Creating stable mixtures of oil and water.[2]
Q3: Which common biological buffers can be used with CTAT?
Most common biological buffers are compatible with CTAT. The choice of buffer depends entirely on the desired pH for your experiment. Since CTAT itself is pH-neutral, the buffering agent you add will dictate the pH of the solution. It is crucial to select a buffer whose pKa is close to your target pH.
Q4: How does CTAT affect pH measurement?
The presence of surfactants like CTAT can make accurate pH measurement challenging.[3][4] Key issues include:
-
Electrode Coating: The surfactant can form a thin film on the glass bulb of the pH electrode, slowing down its response and leading to inaccurate readings.[5]
-
Drifting Readings: Due to the viscous nature of some surfactant solutions and their interaction with the electrode's reference junction, the pH reading may be slow to stabilize and appear to "drift".[6][7]
-
Micelle Formation: The formation of micelles can alter the ionic environment of the solution, potentially influencing the electrode's response.[3][4]
It is essential to use a clean, well-maintained electrode and to allow extra time for the reading to stabilize.
Quantitative Data: Properties of Common Biological Buffers
When preparing a solution containing CTAT, the choice of buffering agent is critical for maintaining the target pH. The table below summarizes the properties of several common buffers suitable for use in biological and drug development research. Note the temperature dependency (ΔpKa/°C), as it can significantly impact the final pH of your solution if prepared at a different temperature than its use.
| Buffer Agent | pKa at 25°C | Effective pH Range | ΔpKa/°C | Notes |
| Phosphate (H₂PO₄⁻) | 7.21 | 6.2 – 8.2 | -0.0028 | High buffering capacity. Can interact with divalent cations (e.g., Ca²⁺, Mg²⁺). |
| Tris | 8.06 | 7.5 – 9.0 | -0.028 | Very common, but its pH is highly sensitive to temperature changes.[8] |
| HEPES | 7.48 | 6.8 – 8.2 | -0.014 | A "Good's" buffer, widely used in cell culture. Lower temperature sensitivity than Tris. |
| MOPS | 7.20 | 6.5 – 7.9 | -0.015 | Another "Good's" buffer, often used in RNA electrophoresis. |
Experimental Protocols
Protocol: Preparation of a Buffered Solution Containing CTAT
This protocol outlines the correct procedure for preparing a stable, buffered solution containing CTAT. The key principle is to prepare and pH-adjust the buffer first before adding the surfactant. This minimizes the interference of the surfactant with the pH electrode.
Materials:
-
Chosen buffering agent (e.g., Tris base, HEPES)
-
This compound (CTAT)
-
High-purity water (e.g., Milli-Q or deionized)
-
Strong acid (e.g., HCl) or strong base (e.g., NaOH) for pH adjustment
-
Calibrated pH meter with electrode
-
Stir plate and magnetic stir bar
-
Appropriate glassware (beaker, graduated cylinder)
Procedure:
-
Prepare the Buffer Concentrate:
-
Weigh the appropriate amount of your chosen buffering agent (e.g., Tris base) to achieve the desired final concentration.
-
Dissolve the buffer powder in approximately 80% of the final desired volume of high-purity water in a beaker.
-
Add a magnetic stir bar and place the beaker on a stir plate to facilitate dissolution.
-
-
Adjust the pH:
-
Place the calibrated pH electrode into the buffer solution. Ensure the electrode bulb is fully submerged.
-
Slowly add small volumes of a strong acid (e.g., 1M HCl for a Tris base solution) or a strong base while monitoring the pH.
-
Continue adding the acid/base dropwise until the target pH is reached. Allow the reading to stabilize completely before making further additions to avoid overshooting the target pH.[9]
-
-
Add CTAT:
-
Once the target pH is stable, weigh the required amount of CTAT for your desired final concentration (e.g., for a 1% w/v solution, add 1 gram of CTAT for every 100 mL of final volume).
-
Slowly add the CTAT powder to the stirring buffer solution. It may dissolve slowly. Gentle heating (e.g., to 37°C or 60°C) can aid dissolution, but be aware that this will change the pH of temperature-sensitive buffers like Tris.[10]
-
-
Final Volume and pH Verification:
-
Once the CTAT is fully dissolved, transfer the solution to a graduated cylinder.
-
Rinse the beaker with a small amount of high-purity water and add it to the graduated cylinder.
-
Bring the solution to the final desired volume with high-purity water.
-
Transfer the final solution back to a beaker and verify the pH. If you heated the solution, allow it to cool to room temperature (or your experimental temperature) before this final check.[8] Make minor adjustments only if necessary.
-
-
Storage:
Troubleshooting Guide
Q: Why is my pH reading extremely slow or constantly drifting after adding CTAT?
This is the most common issue when working with surfactant solutions.[13][14]
-
Cause 1: Electrode Contamination. The surfactant may be coating the electrode's glass membrane and clogging the reference junction.[14][15]
-
Solution: Clean your electrode thoroughly. Use an application-specific cleaning solution or soak it in warm, soapy water followed by a rinse with deionized water. Afterwards, recondition the electrode by soaking it in a storage solution (or pH 4 buffer) for at least one hour to rehydrate the glass bulb.[5]
-
-
Cause 2: Viscosity and Slow Equilibration. The solution may be viscous, slowing the movement of ions near the electrode.
-
Solution: Be patient. Allow significantly more time for the reading to stabilize than you would for a simple aqueous buffer. Stir the solution gently but consistently during measurement.
-
Q: Why did a precipitate form in my solution?
-
Cause 1: Low Temperature. CTAT, like its relative CTAB, can precipitate out of solution at cold temperatures (e.g., during refrigerated storage).[10]
-
Solution: Gently warm the solution while stirring. The precipitate should redissolve. Store the buffer at room temperature if possible, but be mindful of potential microbial growth in unsterilized buffers.
-
-
Cause 2: Incompatibility. The cationic CTAT may be interacting with anionic components in your solution, especially if you are using a buffer with a high concentration of multivalent anions (like some phosphate buffers) or have other additives.
-
Solution: Test buffer compatibility on a small scale first. Consider using a zwitterionic buffer like HEPES or MOPS, which may have less potential for ionic interactions.
-
Q: The pH of my buffer changed after I diluted a 10x stock solution. Why?
This is a known phenomenon, particularly with phosphate buffers.[2] The activity coefficients of the buffer ions change upon dilution from a high concentration to a lower one, which alters the equilibrium and results in a pH shift.
-
Solution: Always prepare concentrated stock solutions so that they are at the correct pH after dilution. This often means the pH of the 10x stock will be different from the target 1x pH (e.g., a 10x PBS stock is often prepared at pH 6.8 to yield pH 7.4 upon dilution).[2] Alternatively, adjust the pH only after diluting the buffer to its final 1x working concentration.
Visualizations
Caption: Workflow for Preparing and Troubleshooting CTAT-Containing Buffers.
References
- 1. Cetrimonium tosylate | 138-32-9 [chemicalbook.com]
- 2. CETRIMONIUM TOSYLATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. blog.hannainst.com [blog.hannainst.com]
- 6. scribd.com [scribd.com]
- 7. coleparmer.com [coleparmer.com]
- 8. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bluetigerscientific.com [bluetigerscientific.com]
- 10. CTAB Extraction Buffer [opsdiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. diycosmetica.com [diycosmetica.com]
- 13. atlas-scientific.com [atlas-scientific.com]
- 14. Top 3 Reasons pH Measurements Drift and Their Solutions - M4 Knick [m4knick.com]
- 15. knowledge.hannainst.com [knowledge.hannainst.com]
Technical Support Center: Large-Scale DNA Extraction with Trimethylcetylammonium p-toluenesulfonate (CTPTS)
Welcome to the technical support center for process improvements in large-scale DNA extraction using Trimethylcetylammonium p-toluenesulfonate (CTPTS). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity DNA from large sample volumes.
Frequently Asked Questions (FAQs)
Q1: What is CTPTS and how does it compare to CTAB for DNA extraction?
A1: this compound (CTPTS) is a cationic detergent, similar to the more commonly known Cetyltrimethylammonium Bromide (CTAB). In a high-salt buffer, CTPTS forms complexes with nucleic acids, which aids in their separation from polysaccharides, phenolic compounds, and other cellular inhibitors.[1][2] This makes it particularly effective for DNA extraction from challenging sources like plants or fungi.[3] While chemically similar, performance differences may arise from their distinct counter-ions (p-toluenesulfonate vs. bromide), which can affect solubility and precipitation characteristics.
Q2: What are the critical factors to consider when scaling up a CTPTS-based DNA extraction protocol?
A2: Scaling up from bench-top to large-scale extraction requires careful optimization of several factors:
-
Tissue-to-Buffer Ratio: Maintaining a proper ratio of starting material to lysis buffer is crucial. Overloading the buffer with tissue can lead to incomplete lysis and reduced DNA yield.[4] For large volumes, it may be necessary to split the lysate into several tubes for efficient processing.[4]
-
Homogenization: Inadequate grinding or homogenization of large tissue samples is a primary cause of low yield.[5] Methods like bead beating or industrial blenders may be more suitable for large-scale applications than a traditional mortar and pestle.
-
Reagent Volumes: All reagent volumes (e.g., chloroform, isopropanol, ethanol) must be scaled proportionally to the lysis buffer volume to ensure efficient purification and precipitation.
-
Centrifugation: Larger volumes may require longer centrifugation times or higher speeds to effectively pellet cellular debris and DNA. Ensure that the centrifuge tubes are appropriately rated for the required speeds.[5][6]
Q3: Can I use CTPTS for DNA extraction from animal tissues?
A3: Yes, while CTPTS and CTAB methods are famously used for plants due to their efficacy in removing complex polysaccharides, the underlying principle of cell lysis and DNA precipitation is applicable to animal tissues as well.[3] The protocol may require optimization, particularly in the initial lysis step, as animal cells lack a rigid cell wall.
Troubleshooting Guide
This guide addresses common problems encountered during large-scale CTPTS DNA extraction.
Problem 1: Low DNA Yield
| Potential Cause | Recommended Solution |
| Incomplete Tissue Lysis | Ensure the starting material is ground to a fine powder, especially for tough tissues. For large-scale extractions, consider cryogenic grinding with liquid nitrogen or using a high-powered blender.[5][6] Increase the incubation time in the CTPTS lysis buffer or raise the temperature (e.g., to 60-65°C) to enhance lysis.[7][8] |
| Incorrect Lysis Buffer to Tissue Ratio | Using too much starting material for the volume of lysis buffer is a common mistake.[4] A general guideline is 100 mg of tissue per 1 mL of buffer, but this may need to be optimized. For viscous lysates, increase the buffer volume.[9] |
| Suboptimal DNA Precipitation | Ensure isopropanol or ethanol is thoroughly mixed with the aqueous phase. Incubation at -20°C for at least one hour, or overnight, can improve precipitation of low-concentration DNA.[10] For very dilute samples, adding a co-precipitant like tRNA can significantly improve recovery.[11] |
| Loss of DNA Pellet | The DNA pellet can be loose and easily dislodged. After precipitation, be careful when decanting the supernatant.[10] Ensure you can see the pellet before pouring off the liquid; if it is not visible, centrifuge again at a higher speed or for a longer duration.[7] |
Problem 2: Low DNA Purity (Poor A260/A280 or A260/A230 ratios)
| Potential Cause | Recommended Solution |
| Protein Contamination (Low A260/A280) | Perform two or more chloroform:isoamyl alcohol extractions to remove residual proteins.[12] Ensure complete separation of the aqueous and organic phases during transfer, avoiding the interface layer where proteins accumulate.[7][13] The addition of Proteinase K to the lysis buffer can also help digest proteins.[14][15] |
| Polysaccharide/Polyphenol Contamination (Low A260/A230) | High salt concentrations (e.g., 1.4 M NaCl) in the CTPTS buffer help keep polysaccharides soluble so they do not co-precipitate with the DNA.[4] Adding polyvinylpyrrolidone (PVP) to the lysis buffer can help remove polyphenols.[9] An additional high-salt wash of the DNA pellet may also be beneficial. |
| RNA Contamination (High A260/A280) | Add RNase A to the resuspended DNA solution and incubate at 37°C for 30-60 minutes to degrade RNA.[7][16] This step is crucial for downstream applications sensitive to RNA. |
| Residual Ethanol in Final Sample | Ensure the DNA pellet is adequately air-dried after the final ethanol wash to evaporate all residual ethanol, which can inhibit downstream enzymatic reactions.[5] Do not over-dry the pellet, as this can make it difficult to resuspend.[5][8] |
Experimental Workflow & Protocols
The following diagram outlines the general workflow for large-scale CTPTS DNA extraction.
Caption: A flowchart of the major steps in CTPTS-based DNA extraction.
Optimized Large-Scale CTPTS Protocol
This protocol is designed for approximately 5-10 grams of starting tissue but can be scaled proportionally.
1. Preparation of CTPTS Lysis Buffer:
| Component | Final Concentration | Quantity (for 100 mL) | Purpose |
| Tris-HCl (pH 8.0) | 100 mM | 10 mL of 1 M stock | Buffering agent |
| EDTA (pH 8.0) | 20 mM | 4 mL of 0.5 M stock | Chelates Mg2+, inactivates nucleases[4] |
| NaCl | 1.4 M | 28 mL of 5 M stock | Removes polysaccharides[4] |
| CTPTS | 2% (w/v) | 2.0 g | Lyses cells, precipitates DNA |
| β-mercaptoethanol | 0.2% (v/v) | 200 µL (add just before use) | Antioxidant, denatures proteins[4] |
| Nuclease-Free Water | - | to 100 mL | - |
Instructions: Warm the solution to 60°C to dissolve the CTPTS completely. Add β-mercaptoethanol in a fume hood immediately before use.
2. Detailed Methodology:
-
Homogenization:
-
Freeze 5-10 g of tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled industrial blender or a large mortar and pestle. Efficient grinding is critical for success.[5]
-
-
Lysis:
-
Transfer the powdered tissue to a suitable large centrifuge bottle (e.g., 250 mL).
-
Add 100 mL of pre-warmed (60°C) CTPTS Lysis Buffer. Mix thoroughly by inversion until a homogenous slurry is formed.
-
Incubate the mixture at 60°C for 60-90 minutes in a water bath. Invert the bottle gently every 15-20 minutes.[7]
-
-
Purification:
-
Cool the lysate to room temperature.
-
Add an equal volume (100 mL) of Chloroform:Isoamyl Alcohol (24:1). Mix by vigorous inversion for 5-10 minutes. Caution: Perform this step in a fume hood.
-
Centrifuge at 8,000 x g for 15 minutes at 4°C to separate the phases.[12]
-
Carefully transfer the upper aqueous phase to a new centrifuge bottle, avoiding the white interface layer. Repeat this purification step for higher purity.[13]
-
-
Precipitation:
-
Add 0.7 volumes (e.g., 70 mL if you recovered 100 mL of aqueous phase) of ice-cold isopropanol.
-
Mix gently by inversion. DNA should precipitate as a white, fibrous mass.
-
Incubate at -20°C for at least 1 hour to maximize the DNA pellet.[10]
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the DNA.
-
-
Washing:
-
Carefully decant the supernatant.
-
Add 50 mL of cold 70% ethanol to the pellet. Gently wash the pellet by rocking the bottle. This step removes residual salts and CTPTS.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully decant the ethanol and repeat the wash step.
-
-
Resuspension:
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing issues with DNA quality.
References
- 1. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 2. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 4. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 7. mbari.org [mbari.org]
- 8. coleman-lab.org [coleman-lab.org]
- 9. amborella.net [amborella.net]
- 10. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 11. hahana.soest.hawaii.edu [hahana.soest.hawaii.edu]
- 12. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zymoresearch.com [zymoresearch.com]
- 14. Optimization of the Cetyltrimethylammonium bromide (CTAB) DNA extraction protocol using forest elephant dung samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneticeducation.co.in [geneticeducation.co.in]
Overcoming issues with sample viscosity in Trimethylcetylammonium p-toluenesulfonate methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sample viscosity in methods utilizing Trimethylcetylammonium p-toluenesulfonate (CTAT).
Troubleshooting Guide: High Sample Viscosity
High sample viscosity can significantly impact assay accuracy and reproducibility by hindering precise pipetting and mixing. Below is a step-by-step guide to address and mitigate viscosity-related challenges.
Initial Assessment and Immediate Actions
-
Visual Inspection : Carefully inspect the sample for any visible precipitates or fibrin clots, which can contribute to viscosity. These can sometimes be removed mechanically.
-
Gentle Mixing : Ensure the sample is homogeneously mixed before pipetting, as viscosity can be non-uniform. Use a gentle vortex or inversion to mix, avoiding harsh agitation that could shear sensitive molecules.
-
Pipetting Technique : For moderately viscous samples, consider using wide-bore pipette tips or positive displacement pipettes to ensure accurate and complete volume transfer.[1]
Systematic Troubleshooting Workflow
If initial actions do not resolve pipetting and handling issues, follow this systematic workflow. It is often practical to approach troubleshooting in a sequential manner, starting with the least invasive methods.[1]
Caption: Step-by-step workflow for troubleshooting high sample viscosity.
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: My biological sample is too viscous to pipette accurately. What should I do first?
A1: The first step is to try warming the sample. Incubate your serum or plasma sample at 37°C for 30 minutes.[1] This can reduce the viscosity of samples containing cryo-proteins or other temperature-sensitive components. If warming is not sufficient, consider a carefully planned dilution with a buffer recommended by the assay manufacturer.[1]
Q2: Can I centrifuge my sample to reduce viscosity?
A2: Yes, recentrifugation can help remove micro-clots or lipids that may be contributing to high viscosity.[1] In some cases, for particularly stubborn samples, transferring the warmed sample to a new tube and centrifuging with glass beads can be effective.[1]
Q3: What kind of pipette tips are best for viscous samples?
A3: For viscous liquids, it is recommended to use wide-bore pipette tips. Positive displacement pipettes are also an excellent choice as they minimize errors associated with sample adherence to the tip wall.[1]
CTAT Method-Specific Issues
Q4: I've noticed my CTAT solution becomes more viscous after adding my sample. Why is this happening?
A4: This phenomenon, known as shear thickening, is a known characteristic of CTAT solutions, especially within a specific concentration range (e.g., 0.1-0.8% in water).[2] The addition of your sample, particularly if it introduces ions or macromolecules, can promote the self-assembly of CTAT into wormlike micelles, leading to a significant increase in viscosity.[2][3]
Q5: How does temperature affect the viscosity of my CTAT-based assay solution?
A5: Generally, increasing the temperature will decrease the viscosity of CTAT solutions. This is a reliable method to consider for viscosity reduction during your experiment. However, be mindful of the thermal stability of your analyte and other reagents.
Q6: Can I add salt to my CTAT solution to reduce viscosity?
A6: The effect of salt on CTAT viscosity is complex. Initially, adding a small amount of salt can actually increase the viscosity by promoting the growth of wormlike micelles.[3] However, at higher salt concentrations, a decrease in viscosity may be observed.[3] Therefore, if you consider adjusting the ionic strength, it must be carefully optimized and validated for your specific application.
Data Summary: Factors Influencing CTAT Solution Viscosity
The viscosity of CTAT solutions is sensitive to several factors. The table below summarizes the general effects of common variables.
| Factor | Effect on Viscosity | Notes |
| CTAT Concentration | Increases with concentration, particularly in the semi-dilute regime where shear thickening is observed.[2] | The relationship is non-linear; a critical concentration exists for the formation of viscous wormlike micelles. |
| Temperature | Generally decreases with increasing temperature. | An effective method for viscosity reduction, but analyte stability must be considered. |
| Ionic Strength (Salt) | Biphasic effect: viscosity may first increase at low salt concentrations and then decrease at higher concentrations.[3] | The specific effect depends on the salt type and concentration. Careful optimization is required. |
| Shear Rate | Can exhibit shear-thickening behavior, where viscosity increases with the applied shear rate.[2] | This is important to consider during mixing and pipetting steps. |
| Additives (e.g., co-solvents, other surfactants) | Highly dependent on the additive. Some may disrupt micelle formation and reduce viscosity, while others can enhance it. | The effect of any additive should be empirically determined. |
Experimental Protocols
Protocol 1: General Method for Viscosity Reduction of Biological Samples
This protocol provides a general workflow for reducing the viscosity of serum, plasma, or other biological fluid samples prior to use in a CTAT-based assay.
Materials:
-
Viscous sample
-
Water bath or heat block set to 37°C
-
Microcentrifuge
-
Appropriate assay diluent/buffer
-
Wide-bore pipette tips or positive displacement pipette
Procedure:
-
Warming Step: Place the sealed sample tube in a 37°C water bath or heat block for 30 minutes.[1]
-
Post-Warming Assessment: Gently mix the sample by inversion and visually assess the viscosity. Attempt to pipette the required volume using a wide-bore tip.
-
Dilution (if necessary): If the sample remains too viscous, perform a dilution.
-
Consult the assay's technical documentation for recommended diluents and dilution factors.
-
Carefully mix the sample with the diluent. For example, a 1:2 dilution would involve mixing one part sample with one part diluent.
-
Ensure the final dilution factor is accounted for in your results calculation.
-
-
Final Assessment: After dilution, the sample should be suitable for use in the CTAT method.
Protocol 2: Viscosity Measurement Using a Rotational Viscometer
For quantitative assessment of viscosity, a rotational viscometer can be used. This is particularly useful during formulation development.
Materials:
-
Rotational viscometer
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled sample holder/water bath
-
Sample to be tested
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for your sample's expected viscosity.
-
Sample Loading: Pipette the required volume of your sample into the sample cup. Ensure there are no air bubbles.
-
Temperature Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 37°C) for at least 15-30 minutes.
-
Measurement: Start the viscometer and allow the reading to stabilize. Record the viscosity value (typically in centipoise, cP, or mPa·s).
-
Shear Rate Dependence (Optional): To assess for shear-thinning or shear-thickening behavior, repeat the measurement at various rotational speeds.
Signaling Pathways and Logical Relationships
The interplay of factors affecting CTAT solution viscosity can be visualized as a decision-making pathway for formulation and troubleshooting.
Caption: Relationship between key factors and the resulting viscosity of CTAT solutions.
References
Method Refinement for Extracting DNA from Polysaccharide-Rich Plants with Cetrimonium Tosylate: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cetrimonium tosylate (CTAB) to extract DNA from polysaccharide-rich plants.
Troubleshooting Guide
This guide addresses specific issues that may arise during the DNA extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | - Insufficient tissue grinding.- Incomplete cell lysis.- Incorrect amount of starting material.[1] | - Ensure the plant tissue is ground to a very fine powder, preferably using liquid nitrogen.[1]- Optimize the lysis buffer by adjusting the CTAB concentration (typically 2-3%).[2][3]- Use an appropriate amount of fresh, young tissue (generally 0.1-1g).[1] |
| Low A260/280 Ratio (<1.8) | - Protein contamination. | - Ensure complete denaturation of proteins by incubating the CTAB buffer mixture at 65-70°C.[4]- Perform an additional phenol:chloroform:isoamyl alcohol (25:24:1) extraction step to remove proteins.[5] |
| Low A260/230 Ratio (<1.8) | - Polysaccharide and polyphenol contamination.[6] | - Increase the NaCl concentration in the CTAB buffer to 1.5 M or higher to help remove polysaccharides.[3][7]- Add Polyvinylpyrrolidone (PVP) to the extraction buffer to bind and remove polyphenols.[2][4]- Perform an additional wash with a high-salt buffer.[8] |
| Viscous DNA Pellet/Solution | - High polysaccharide contamination.[7][9] | - Increase the salt concentration in the extraction buffer.[3][7]- Precipitate the DNA with isopropanol at room temperature, as lower temperatures can increase polysaccharide co-precipitation.[10]- Consider an initial wash step with a buffer like STE (sucrose, Tris, EDTA) to remove some polysaccharides before adding the CTAB buffer.[10] |
| Brown or Dark DNA Pellet | - Polyphenol oxidation and contamination.[7] | - Add antioxidants like β-mercaptoethanol (freshly added to the CTAB buffer) or PVP to the extraction buffer.[1][11]- Work quickly and keep samples on ice when not in heated incubation to minimize oxidation. |
| Degraded DNA (Smear on Gel) | - Nuclease activity.- Mechanical shearing.- High temperatures during extraction.[1] | - Process fresh samples immediately or store them at -80°C.[1]- Use sterile, nuclease-free water and consumables.[12]- Avoid excessive vortexing; mix gently by inversion.[13]- Ensure incubation temperatures do not exceed the recommended range.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the CTAB method preferred for DNA extraction from polysaccharide-rich plants?
A1: The CTAB (Cetrimonium tosylate) method is a cationic detergent-based extraction protocol that is highly effective at separating DNA from the high levels of polysaccharides and polyphenols commonly found in many plant species.[1][14] These compounds can interfere with downstream applications like PCR and sequencing, and CTAB helps to remove them during the extraction process.[5][14]
Q2: What is the optimal amount of starting plant material?
A2: Typically, 50-100 mg of fresh, young leaf tissue is sufficient for good DNA yield.[11] However, the optimal amount can vary depending on the plant species and the expected DNA content.[1] Using too much tissue can lead to incomplete lysis and higher contamination.[1]
Q3: Can I use frozen or dried plant tissue for DNA extraction?
A3: Yes, both frozen and dried (silica-dried) tissues can be used. Freezing plant tissue in liquid nitrogen is a common practice that aids in grinding and helps preserve DNA integrity.[11] Extractions from silica-dried tissues have been shown to yield high-quality DNA.[15]
Q4: Why is β-mercaptoethanol added to the CTAB buffer immediately before use?
A4: β-mercaptoethanol is a reducing agent that helps to prevent the oxidation of phenolic compounds present in the plant tissue.[11] These oxidized compounds can bind to DNA and degrade its quality.[7] It is added fresh because it is volatile and loses its effectiveness over time.
Q5: How can I improve the purity of my extracted DNA for downstream applications like sequencing?
A5: To improve DNA purity, ensure optimal A260/280 (~1.8-2.0) and A260/230 (~2.0-2.2) ratios.[16] This can be achieved by:
-
Increasing the concentration of NaCl in the CTAB buffer to remove polysaccharides.[3][7]
-
Adding PVP to the extraction buffer to eliminate polyphenols.[2][4]
-
Performing multiple chloroform:isoamyl alcohol extractions.[5]
-
Ensuring the final DNA pellet is washed thoroughly with 70% ethanol.
Q6: What is the significance of the A260/280 and A260/230 ratios?
A6: The A260/280 ratio is an indicator of protein contamination. A ratio of ~1.8 is generally accepted as "pure" for DNA.[6] The A260/230 ratio is an indicator of polysaccharide and polyphenol contamination. A ratio between 2.0 and 2.2 is considered good and indicates that the DNA is relatively free of these contaminants.[16]
Quantitative Data Summary
The following tables summarize typical DNA yields and purity from various polysaccharide-rich plants using modified CTAB protocols.
Table 1: DNA Yield from Various Plant Species
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | Reference |
| Glycine max (Soybean) | Seeds/Leaf | 50/45 | [13] |
| Cicer arietinum (Chickpea) | Seeds | 35 | [13] |
| Triticum aestivum (Wheat) | Seeds | 45 | [13] |
| Sorghum bicolor (Sorghum) | Seeds/Leaf | 40/43 | [13] |
| Passiflora foetida | Leaf | 336 - 3564 | [4] |
| Musa species (Banana/Plantain) | Leaf | 150 - 200 (µg/µl from 1g) | [2] |
Table 2: DNA Purity from Various Plant Species
| Plant Species | A260/280 Ratio | A260/230 Ratio | Reference |
| Mangroves and salt marsh species | 1.78 - 1.84 | >2.0 | [7] |
| Dioscorea species (Yam) | 2.10 - 2.19 | ≥1.8 | [17][18] |
| Musa species (Banana) | 2.10 - 2.19 | ≥1.8 | [17][18] |
| Sorghum bicolor (Sorghum) | 1.6 - 1.7 | Not specified | [13] |
| Ophrys sphegodes | 1.80 - 2.0 | 2.0 - 2.2 | [16] |
Experimental Protocols
Modified CTAB Protocol for High-Polysaccharide Plants
This protocol is a compilation of optimized steps from various sources.[2][4][5][7]
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.5 M NaCl, 1% w/v PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1 v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/ml)
-
Liquid Nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 ml or 2 ml)
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
-
Lysis:
-
Quickly transfer the powdered tissue to a 2 ml microcentrifuge tube.
-
Add 1 ml of pre-warmed (65°C) CTAB Extraction Buffer. Add β-mercaptoethanol to a final concentration of 0.2-2% (v/v) to the buffer just before use.
-
Vortex briefly to mix.
-
Incubate at 65-70°C for 30-60 minutes with occasional gentle mixing.[4]
-
-
Purification:
-
Allow the sample to cool to room temperature.
-
Add an equal volume (1 ml) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.[4]
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the pellet with 1 ml of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
-
Resuspension:
-
Resuspend the DNA pellet in 30-100 µl of TE buffer.
-
Add RNase A to a final concentration of 20 µg/ml and incubate at 37°C for 30 minutes to remove RNA.
-
Store the DNA at -20°C.
-
Visualizations
Caption: Workflow for CTAB-based DNA extraction from polysaccharide-rich plants.
Caption: Troubleshooting logic for common issues in plant DNA extraction.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. eujournal.org [eujournal.org]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient genomic DNA extraction protocol from medicinal rich Passiflora foetida containing high level of polysaccharide and polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Navigating the Challenges: Limitations of the CTAB Method in DNA Extraction [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. zymoresearch.com [zymoresearch.com]
- 15. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-Input High-Molecular-Weight DNA Extraction for Long-Read Sequencing From Plants of Diverse Families - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academicjournals.org [academicjournals.org]
Eliminating PCR inhibitors from Trimethylcetylammonium p-toluenesulfonate-extracted DNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with PCR inhibitors in DNA extracted using the Trimethylcetylammonium p-toluenesulfonate (CTAB) method.
Troubleshooting Guide
This guide addresses common issues encountered during and after CTAB DNA extraction that can lead to PCR inhibition.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no PCR amplification | - Residual Polysaccharides: These co-precipitate with DNA and can block the active site of Taq polymerase.[1][2] - Polyphenol Contamination: These compounds can bind to and damage DNA, as well as inhibit polymerases.[1][2] - Residual CTAB: The CTAB detergent itself can inhibit PCR if not completely removed.[3] - High Salt Concentration: Carryover of salts from the extraction buffer can interfere with enzyme activity.[3] - Ethanol or Isopropanol Carryover: Residual alcohol is a potent PCR inhibitor.[3] | - Polysaccharide Removal: Increase the NaCl concentration in the CTAB buffer to 1.4 M or higher to increase polysaccharide solubility, or perform a selective precipitation step.[1][4] - Polyphenol Removal: Incorporate polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP) in the extraction buffer to bind and remove polyphenols.[2][5] - CTAB Removal: Ensure thorough washing of the DNA pellet with 70% ethanol.[3] - Salt Removal: Perform two washes of the DNA pellet with 70% ethanol to remove residual salts.[6] - Alcohol Removal: Air-dry or vacuum-dry the DNA pellet completely after the final ethanol wash. Be careful not to over-dry, as this can make the DNA difficult to dissolve.[4] - Dilute the DNA Template: A simple 1:10 or 1:100 dilution of the DNA template can often dilute inhibitors to a non-inhibitory concentration. |
| Low A260/230 ratio (<1.8) | - Polysaccharide Contamination: Polysaccharides absorb strongly at 230 nm.[3] - Phenol Contamination: Residual phenol from the extraction process absorbs at 230 nm. - Guanidine Salt Contamination: If a column-based purification is used, residual guanidine salts can lower this ratio. | - High Salt Precipitation: Use a high concentration of NaCl (e.g., 2.5 M) to selectively precipitate polysaccharides before DNA precipitation. - Repeat Chloroform Extraction: Perform an additional chloroform:isoamyl alcohol extraction to remove residual phenol. - Column Purification: Use a silica-based spin column purification kit designed for plant DNA to effectively remove these contaminants.[1] |
| Low A260/280 ratio (<1.8) | - Protein Contamination: Incomplete removal of proteins during the extraction process.[3] - RNA Contamination: Insufficient RNase treatment. | - Optimize Proteinase K Digestion: Ensure complete digestion by using the recommended concentration of Proteinase K and incubation time. - Repeat Phenol:Chloroform Extraction: Perform an additional phenol:chloroform:isoamyl alcohol extraction to remove remaining proteins. - Thorough RNase Treatment: Ensure RNase A is added to the lysate and incubated at 37°C for at least 30-60 minutes.[1] |
| Viscous DNA pellet that is difficult to dissolve | - High Polysaccharide Contamination: Co-precipitation of large amounts of polysaccharides with the DNA.[4] | - Selective Polysaccharide Precipitation: Before DNA precipitation with isopropanol, add a high concentration of salt (e.g., NaCl to a final concentration of 2.5 M) and centrifuge to pellet the polysaccharides. Transfer the supernatant containing the DNA to a new tube for precipitation. - Warm the TE Buffer: Gently warm the TE buffer (to ~55-65°C) before adding it to the DNA pellet to aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most common PCR inhibitors in CTAB-extracted DNA from plant tissues?
A1: The most common PCR inhibitors are polysaccharides and polyphenolic compounds.[1][2] Polysaccharides can interfere with enzymatic reactions, while polyphenols can directly damage DNA and inhibit polymerases.[1][2] Residual reagents from the extraction, such as CTAB itself, salts, and alcohols, can also inhibit PCR.[3]
Q2: How can I improve the purity of my DNA, specifically the A260/230 ratio?
A2: A low A260/230 ratio often indicates polysaccharide or phenol contamination. To improve this:
-
For Polysaccharides: Use a modified CTAB buffer with a higher NaCl concentration (e.g., 2.0-2.5 M) to keep polysaccharides in solution while precipitating the DNA.[4] Alternatively, perform a selective precipitation of polysaccharides before DNA precipitation.
-
For Phenols: Ensure a clean separation of the aqueous and organic phases during phenol:chloroform extraction. An additional chloroform:isoamyl alcohol wash can help remove residual phenol.
Q3: Is it better to use isopropanol or ethanol for DNA precipitation?
A3: Both can be used effectively. Isopropanol is typically used in a smaller volume (0.6-0.7 volumes), which can be advantageous if you have a large sample volume. However, ethanol (2 volumes) is generally considered better at precipitating DNA while leaving more salts in solution, potentially leading to a cleaner final product. Washing the DNA pellet with 70% ethanol is a critical step regardless of the precipitation alcohol used.[6]
Q4: Can I use a column-based purification kit after my CTAB extraction?
A4: Yes, using a silica-based spin column purification kit after the initial CTAB extraction is an excellent way to further clean the DNA and remove inhibitors.[1] This two-step approach combines the effective lysis and initial inhibitor removal of the CTAB method with the efficient cleanup of a column.
Q5: My positive control for PCR worked, but my samples extracted with the CTAB method did not. What is the likely problem?
A5: This strongly suggests the presence of PCR inhibitors in your extracted DNA samples. The fact that the positive control worked rules out issues with the PCR reagents or thermocycler program. The most likely culprits are polysaccharides, polyphenols, or residual extraction reagents in your sample. Try diluting your DNA template (e.g., 1:10 and 1:100) and re-running the PCR. If dilution works, it confirms the presence of inhibitors.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing different modifications of the CTAB protocol and other DNA extraction methods.
Table 1: Comparison of DNA Yield with Different Extraction Methods
| Extraction Method | Plant/Organism | Average DNA Yield (ng/µL) | Reference |
| Standard CTAB | Petunia hybrida | 581.5 | [7] |
| Edwards Method (SDS-based) | Petunia hybrida | 930.3 | [7] |
| Optimized CTAB | Green Seaweeds | 24.1 - 50.1 | [8] |
| Standard CTAB | Green Seaweeds | 22.2 - 43.8 | [8] |
| Commercial Kit | Green Seaweeds | Significantly Lower | [8] |
| Modified Mericon | Maize | Higher than CTAB & Qiagen | [9] |
| CTAB | Maize | - | [9] |
| Qiagen Kit | Maize | - | [9] |
Table 2: Comparison of DNA Purity (A260/280 and A260/230 Ratios) with Different Extraction Methods
| Extraction Method | Plant/Organism | Average A260/280 Ratio | Average A260/230 Ratio | Reference |
| Optimized CTAB | Green Seaweeds | ~1.8 | ~2.1 | [8] |
| Standard CTAB | Green Seaweeds | Variable | Variable | [8] |
| Modified CTAB | Mangroves and Salt Marsh Species | 1.78 - 1.84 | >2.0 | [4] |
| CTAB Method | Ulva lactuca | 1.80 - 1.82 | Not Reported | [10] |
| SDS Method | Ulva lactuca | 1.81 | Not Reported | [10] |
| TPE Method | Ulva lactuca | 1.46 | Not Reported | [10] |
| Qiagen Kit | Maize | 1.2 - 1.95 | Not Reported | [9] |
| CTAB | Maize | 1.6 - 2.0 | Not Reported | [9] |
Experimental Protocols
Protocol 1: Modified CTAB Method for High-Polysaccharide and Polyphenol Plant Tissue
This protocol incorporates high salt and PVP to improve the removal of common PCR inhibitors.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
β-mercaptoethanol
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2% β-mercaptoethanol (added just before use).
-
Vortex vigorously to mix.
-
Incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1).
-
Mix by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 10 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol by gently inverting the tube.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Repeat the ethanol wash step.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of TE buffer.
Protocol 2: Selective Precipitation of Polysaccharides
This protocol can be used as an additional step after the chloroform:isoamyl alcohol extraction to remove excess polysaccharides.
Procedure:
-
Following the transfer of the aqueous phase (Step 9 in Protocol 1), add NaCl to a final concentration of 2.5 M.
-
Mix well and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the polysaccharides.
-
Carefully transfer the supernatant containing the DNA to a new tube.
-
Proceed with the RNase A treatment and isopropanol precipitation as described in Protocol 1.
Visualizations
Caption: Workflow for Modified CTAB DNA Extraction.
Caption: Troubleshooting Logic for PCR Inhibition.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byk-biotech.com [byk-biotech.com]
- 6. zymoresearch.com [zymoresearch.com]
- 7. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
Common mistakes to avoid when using Trimethylcetylammonium p-toluenesulfonate
Technical Support Center: Trimethylcetylammonium p-toluenesulfonate (CTAT)
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting common issues encountered when using this compound (CTAT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (CTAT) and what are its common names?
This compound is a cationic surfactant widely used in research and industry. It is known for its ability to form micelles and other aggregate structures in solution, making it useful in nanoparticle synthesis, as a phase transfer catalyst, and in the formulation of personal care and pharmaceutical products.[1] Common synonyms include CETATS, Cetrimonium tosylate, Cetyltrimethylammonium tosylate, and hexadecyltrimethylammonium p-toluenesulfonate.[2][3][4]
Q2: What are the essential safety precautions for handling CTAT?
CTAT is an irritant and requires careful handling. It is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation and is harmful if swallowed.[3] When handling CTAT, always wear suitable protective clothing, gloves, and eye protection.[2][5] In case of eye contact, rinse immediately and thoroughly with water and seek medical advice.[2][5]
Q3: How should I properly store CTAT?
To ensure its stability and integrity, CTAT should be stored in a dry place at temperatures below +30°C.[2][4][5]
Q4: What is the Critical Micelle Concentration (CMC) and why is it a critical parameter for CTAT?
The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules, like CTAT, spontaneously self-assemble into aggregates called micelles.[6][7] Below the CMC, CTAT primarily exists as individual molecules (monomers) and will reduce the surface tension of a solution.[7] Once the CMC is reached, the surface is saturated, and any additional surfactant forms micelles in the bulk of the solution, with the surface tension remaining relatively constant.[6][7] This parameter is crucial because the formation of micelles is often the key to CTAT's function in applications like drug delivery, solubilization of hydrophobic compounds, and templating nanoparticle growth.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Q: My experimental outcomes (e.g., nanoparticle size, reaction kinetics, formulation stability) are inconsistent when using CTAT. What are the likely causes?
A: Inconsistent results are frequently linked to variations in the micellar structure of CTAT, which is highly sensitive to experimental conditions. The most common cause is an unintended shift in the Critical Micelle Concentration (CMC). You should verify and control the following factors:
-
Ionic Strength: The addition of electrolytes (salts) significantly decreases the CMC of ionic surfactants like CTAT by reducing the repulsion between the charged head groups, which promotes micelle formation.[8] Even small, unrecorded changes in buffer or salt concentration can alter results.
-
Temperature: While temperature has a less pronounced effect on ionic surfactants compared to non-ionic ones, it can still influence the CMC.[8][9] High temperatures can initially decrease the CMC, but excessive heat may disrupt structured water and increase it.[9] Ensure consistent temperature control across all experiments.
-
pH: The pH of the solution can influence the CMC.[9] A saturated aqueous solution of CTAT typically has a pH between 6 and 8.[2][5] Ensure your experimental medium's pH is consistent.
-
Purity: The presence of organic impurities or co-solvents can disrupt micelle formation and increase the CMC.[9] Always use high-purity reagents and solvents.
Issue 2: Difficulty Dissolving CTAT or Solution Cloudiness
Q: I am having trouble fully dissolving CTAT in water, or my solution becomes cloudy upon cooling. What should I do?
A: This issue is often related to CTAT's solubility and its Krafft temperature (T-K).
-
Check Solubility Limit: CTAT has a reported solubility of 10 g/L in water.[2][5] Attempting to create solutions above this concentration will result in undissolved material.
-
Maintain Temperature Above the Krafft Temperature: The Krafft temperature is the temperature below which the surfactant's solubility is lower than its CMC, causing it to precipitate out of the solution rather than form micelles. The T-K for the CTAT/water system is 23°C.[10] To ensure complete dissolution and prevent precipitation, maintain your solution's temperature above 23°C during preparation and use.[10] Gentle warming and stirring can facilitate dissolution.
Issue 3: Measured CMC Value Differs from Published Data
Q: I measured the CMC of my CTAT solution, and the value does not match the literature value of ~0.01 wt%.[10] What could have gone wrong?
A: A discrepancy between your measured CMC and the literature value points to differences in experimental conditions or measurement technique.
-
Review Influencing Factors: As detailed in Issue 1 and the diagram below, the CMC is not a fixed constant but is dependent on the solution's environment.[6][7] The published value of 0.01 wt% was determined at 26°C in water.[10] The presence of any salts or buffers in your system will lower the CMC.[8][9]
-
Verify Surfactant Purity: Impurities in the CTAT itself can affect the CMC.[7]
-
Check Measurement Technique: The measured CMC can sometimes vary slightly depending on the method used (e.g., surface tensiometry, conductivity, fluorescence probe).[6][11] Ensure your equipment is properly calibrated and that your sample preparation is consistent. For instance, when using potentiometric titration to determine concentration, the sample should be diluted to the 10⁻⁴ - 10⁻⁵ M range to ensure accuracy and preserve the electrode's life.[12]
Quantitative Data Summary
The table below summarizes key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 455.7 g/mol | [3] |
| Solubility in Water | 10 g/L | [2][4][5] |
| pH (Saturated Solution) | 6 - 8 (at 20°C) | [2][4][5] |
| Critical Micelle Conc. (CMC) | ~0.01 wt% (in water at 26°C) | [10] |
| Krafft Temperature (T-K) | 23°C | [10] |
Experimental Protocol: CMC Determination via Surface Tensiometry
This protocol outlines a general method for determining the CMC of CTAT in an aqueous solution using a force tensiometer (Du Noüy ring or Wilhelmy plate method).
1. Materials and Equipment:
-
This compound (CTAT), high purity
-
High-purity deionized water
-
Force Tensiometer (e.g., Attension Sigma)
-
Precision balance
-
Glassware (beakers, volumetric flasks)
-
Magnetic stirrer and stir bars
2. Solution Preparation:
-
Prepare a concentrated stock solution of CTAT (e.g., 5-10 times the expected CMC) in deionized water. Ensure the temperature is maintained above 23°C for complete dissolution.
-
Create a series of dilutions from the stock solution, spanning a concentration range both well below and well above the expected CMC (e.g., from 0.001 wt% to 0.1 wt%).
-
Allow all solutions to equilibrate to a constant, controlled temperature (e.g., 26°C) before measurement.
3. Measurement Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of the pure deionized water first as a baseline.
-
Clean the ring or plate thoroughly between each measurement as per the instrument's protocol (e.g., rinsing with water and ethanol, flaming the platinum ring).
-
Measure the surface tension of each CTAT dilution, starting from the lowest concentration and proceeding to the highest.
-
Record the surface tension (mN/m) for each concentration.
4. Data Analysis:
-
Plot the surface tension on the y-axis against the logarithm of the CTAT concentration on the x-axis.
-
The resulting graph should show two distinct regions: a steep decline in surface tension as concentration increases, followed by a plateau where the surface tension remains relatively constant.
-
The CMC is the concentration at the point of intersection between the two lines fitted to these regions.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. biolinscientific.com [biolinscientific.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. porousmedia.rice.edu [porousmedia.rice.edu]
Validation & Comparative
A Researcher's Guide to Plant DNA Extraction: Evaluating CTAB and the Search for Alternatives
For researchers in plant sciences and drug development, the isolation of high-quality genomic DNA is the critical first step for a multitude of molecular applications. The presence of rigid cell walls and high concentrations of secondary metabolites like polysaccharides and polyphenols in plant tissues presents a significant challenge. The choice of DNA extraction method is therefore paramount to the success of downstream applications such as PCR, sequencing, and genotyping.
This guide provides a comprehensive comparison of the widely used Cetyltrimethylammonium bromide (CTAB) method for plant DNA extraction. While the query specifically sought a comparison with Trimethylcetylammonium p-toluenesulfonate (CTPAT), a thorough review of scientific literature reveals a significant lack of published experimental data on the use of CTPAT for this purpose. Therefore, this guide will focus on the well-documented CTAB method, presenting its performance data, a detailed protocol, and a comparison with other known alternatives.
The CTAB Method: A Gold Standard for Plant DNA Extraction
The CTAB method is a popular technique for isolating DNA from plant tissues, particularly those with high polysaccharide content.[1][2][3] CTAB is a cationic detergent that facilitates the separation of polysaccharides during purification.[1][4] In a high-salt buffer, CTAB forms complexes with nucleic acids, while polysaccharides and other contaminants are precipitated.[2][4]
Performance of the CTAB Method
The efficacy of the CTAB method can be evaluated based on the yield and purity of the extracted DNA. The A260/A280 ratio is a key indicator of protein contamination, with a ratio of ~1.8 being indicative of pure DNA. The A260/A230 ratio reflects contamination by polysaccharides and polyphenols, with a desired value of >2.0.[5][6]
The following table summarizes the performance of the CTAB method across various plant species as reported in different studies.
| Plant Species | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mangroves and Salt Marsh Species | 8,800 - 9,900 µg/µL (concentration) | 1.78 - 1.84 | >2.0 | [5] |
| Petunia hybrida | 341.7 - 897.2 µg/µL (concentration) | Not Specified | Not Specified | [7] |
| Zea mays (Maize) | Not Specified | 1.6 - 2.0 | Not Specified | [8] |
| Dioscorea species (Yam) | 287.40 - 424.95 ng/µL (concentration) | 2.10 - 2.19 | ≥1.8 | [9][10] |
| Banana (G9 and Malbhog cultivars) | 70 - 120 ng/µL (concentration) | 1.7 - 1.9 | <1.8 in some samples | [11] |
Note: The reported DNA yield and purity can vary depending on the specific protocol modifications, the plant tissue used, and the presence of inhibitory compounds.
Experimental Protocol for CTAB DNA Extraction
This section provides a generalized, detailed protocol for DNA extraction from plant leaf tissue using the CTAB method, based on common practices reported in the literature.[1][5][9][12][13]
Materials:
-
CTAB Extraction Buffer:
-
2% (w/v) CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, but recommended for plants with high phenolic content)
-
0.2% (v/v) β-mercaptoethanol (add fresh before use)
-
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heating block
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Weigh approximately 100-200 mg of fresh, young leaf tissue.
-
Freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer.
-
Vortex briefly to mix.
-
Incubate the mixture at 65°C for 30-60 minutes in a water bath, with occasional gentle swirling.
-
-
Purification:
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix thoroughly by inverting the tubes for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature. This will separate the mixture into two phases.
-
-
DNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the interface.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
-
Washing and Drying:
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol and gently inverting the tube.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry the pellet as it can be difficult to dissolve.
-
-
Resuspension:
-
Resuspend the dried DNA pellet in 50-100 µL of TE buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
Store the DNA at -20°C.
-
Visualizing the CTAB DNA Extraction Workflow
The following diagram illustrates the key steps in the CTAB plant DNA extraction process.
CTAB vs. Other DNA Extraction Methods
While CTAB is highly effective, other methods are also used for plant DNA extraction. The choice of method often depends on the plant species, the presence of inhibitors, and the intended downstream applications.
| Method | Principle | Advantages | Disadvantages |
| CTAB | Cationic detergent-based extraction that removes polysaccharides. | Effective for plants with high polysaccharide and polyphenol content.[1][4] Yields high molecular weight DNA.[1] | Can be time-consuming.[14] Involves the use of hazardous chemicals like chloroform.[1] |
| SDS-based | Anionic detergent (Sodium Dodecyl Sulfate) solubilizes cell membranes. | Simpler and faster than the CTAB method.[7] Can yield more DNA than the CTAB method for some species.[7] | May be less effective at removing polysaccharides and polyphenols compared to CTAB. |
| Commercial Kits | Often utilize silica-based spin columns to bind and purify DNA. | Fast and convenient with standardized protocols.[14] Can provide high-quality DNA.[2] | Can be more expensive per sample.[14] May have lower DNA yield compared to manual methods.[14] |
Conclusion
The CTAB method remains a robust and reliable choice for plant DNA extraction, particularly for challenging species with high levels of polysaccharides and polyphenols. Its effectiveness is well-documented in scientific literature, providing researchers with a solid foundation for protocol optimization. While the inquiry into this compound (CTPAT) as an alternative did not yield comparative data, the exploration of other methods like SDS-based extraction and commercial kits offers valuable alternatives depending on the specific research needs, budget, and plant material. The selection of the most appropriate DNA extraction method is a critical decision that directly impacts the quality of downstream molecular analyses.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 3. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. bbrc.in [bbrc.in]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 13. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 14. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a new DNA extraction method using Trimethylcetylammonium p-toluenesulfonate
For researchers, scientists, and drug development professionals navigating the critical first step of molecular analysis, the choice of DNA extraction method is paramount. While novel reagents are continuously explored, a thorough validation against established techniques is essential. This guide provides a comprehensive comparison of well-documented DNA extraction methods, including those based on Cetyltrimethylammonium bromide (CTAB), Phenol-Chloroform, and commercial kits. Of note, a thorough review of scientific literature revealed a lack of documented applications and performance data for Trimethylcetylammonium p-toluenesulfonate (CTPTS) in DNA extraction.
This comparison focuses on key performance indicators such as DNA yield, purity, and processing time, supported by experimental data from various studies. Detailed protocols for each method are provided to ensure reproducibility, and workflows are visualized to clarify the procedural steps.
Performance Comparison of DNA Extraction Methods
The selection of an appropriate DNA extraction method is often a trade-off between yield, purity, cost, and time. The following table summarizes quantitative data from comparative studies on different extraction techniques.
| Method | Average DNA Yield (ng/µL) | A260/A280 Purity Ratio | A260/A230 Purity Ratio | Processing Time | Cost per Sample (USD) |
| CTAB Method | 581.5 - 930.3[1] | 1.6 - 2.0[2] | > 1.5 | 3 - 4 hours[2] | ~$0.39[3] |
| Phenol-Chloroform | High, variable | ~1.8 | Variable | Long, multi-day | Low (reagent cost) |
| Commercial Kits (e.g., DNeasy) | 2.8 ng less than DNAzol method in one study[4] | 1.2 - 1.95[2] | Variable | 1.5 - 2 hours[2] | ~$3.04[4] |
| Modified Mericon Kit | 198.3 - 386.9[2] | 1.6 - 1.8[2] | > 1.5 | ~1 hour[2] | High |
Note: The values presented are indicative and can vary significantly depending on the sample type, starting material quantity, and specific protocol modifications.
Key Considerations for Method Selection
-
CTAB (Cetyltrimethylammonium bromide) Method: This technique is widely used for plant and fungal samples due to its effectiveness in removing polysaccharides and polyphenols, which can inhibit downstream enzymatic reactions.[5][6] The CTAB method generally yields high amounts of DNA.[5] However, it can be time-consuming and involves the use of hazardous organic solvents like chloroform.[6]
-
Phenol-Chloroform Method: This is a traditional and robust method for deproteinizing nucleic acid preparations, often resulting in high yields of pure DNA.[7] The primary drawbacks are the use of toxic reagents and the laborious and time-consuming nature of the protocol.[7]
-
Commercial Kits: These kits offer convenience, speed, and high reproducibility, making them suitable for high-throughput applications and laboratories with varying levels of technical expertise.[2] While they generally produce high-purity DNA, the yield might be lower compared to manual methods, and the cost per sample is typically higher.[2][4]
Experimental Protocols
Detailed methodologies for the compared DNA extraction techniques are provided below.
CTAB DNA Extraction Protocol (Modified from Doyle & Doyle, 1987)
-
Sample Preparation: Grind 100-200 mg of fresh tissue in liquid nitrogen to a fine powder.
-
Lysis: Transfer the powdered sample to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, and 0.2% β-mercaptoethanol added just before use).
-
Incubation: Incubate the mixture at 65°C for 60 minutes with occasional gentle mixing.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 10 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and add 0.7 volumes of ice-cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.
Phenol-Chloroform DNA Extraction Protocol
-
Lysis: Homogenize the sample in a suitable lysis buffer (e.g., containing SDS and proteinase K) and incubate to ensure complete cell lysis and protein digestion.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Mix vigorously and centrifuge to separate the phases.
-
Aqueous Phase Recovery: Carefully transfer the upper aqueous phase containing the DNA to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol (24:1) to remove residual phenol.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Pelleting, Washing, and Resuspension: Pellet the DNA by centrifugation, wash with 70% ethanol, air-dry, and resuspend in a suitable buffer.
Commercial Kit DNA Extraction Protocol (General Workflow)
-
Lysis: The sample is lysed using a specific lysis buffer provided in the kit, often in the presence of a protease.
-
Binding: The lysate is applied to a silica-based spin column. In the presence of high salt concentrations, DNA selectively binds to the silica membrane.
-
Washing: The column is washed with one or more wash buffers to remove proteins, salts, and other impurities.
-
Elution: The purified DNA is eluted from the column using a low-salt elution buffer or nuclease-free water.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows of the described DNA extraction methods.
References
- 1. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 3. researchgate.net [researchgate.net]
- 4. High‐throughput isolation of circulating tumor DNA: a comparison of automated platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized CTAB DNA extraction for different tissues v1 [escholarship.org]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. researchgate.net [researchgate.net]
Performance comparison of Trimethylcetylammonium p-toluenesulfonate in different plant species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of cationic surfactants in different plant species, with a focus on Trimethylcetylammonium p-toluenesulfonate (CTAT). Due to a lack of direct comparative studies on CTAT, this guide synthesizes information on the broader class of cationic surfactants, using Cetyltrimethylammonium bromide (CTAB) as a primary example due to its structural similarities and available research. The guide highlights the significant phytotoxicity of these compounds and explores their mechanisms of action, offering insights for researchers in plant science and drug development.
Executive Summary
Cationic surfactants, including this compound (CTAT), are a class of molecules characterized by a positively charged hydrophilic head group. While widely used in various industrial and laboratory applications, their use in agricultural contexts is limited due to their generally high phytotoxicity. Research indicates that cationic surfactants can cause significant damage to plant cells by disrupting membrane integrity. This property, while detrimental to plant growth, is leveraged in molecular biology for applications such as DNA extraction.
This guide will delve into the known effects of cationic surfactants on plants, the mechanisms behind their phytotoxicity, and the factors that may influence their performance across different plant species. A detailed experimental protocol for the widely used CTAB DNA extraction method is also provided as a practical example of the application of a cationic surfactant in a laboratory setting.
General Performance of Cationic Surfactants in Plants
Cationic surfactants are generally considered more toxic to plants than anionic or non-ionic surfactants.[1] This heightened toxicity is attributed to their positive charge, which facilitates strong interactions with the negatively charged components of plant cell membranes and walls.[2]
The primary mechanism of action for cationic surfactants is the disruption of cellular membranes.[2][3] Their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows them to integrate into the lipid bilayer of cell membranes. This integration disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] This disruptive capability is the reason for their effectiveness as antimicrobial agents and also the basis for their use in lysing cells for DNA extraction.[3][5]
A study on the phytotoxicity of four cationic surfactants on hydroponic lettuce (Lactuca sativa L.) found that hexadecyl trimethyl ammonium bromide (HDTMA), a compound with the same cation as CTAT, decreased plant biomass by 27% at a concentration of 1 mg/L.[6] Another study noted an increase in toxicity for sorghum after treatment with CTAB.[7]
The phytotoxic effects of cationic surfactants can manifest in various ways, including:
-
Inhibition of seed germination
-
Reduced root and shoot growth
-
Decreased biomass accumulation
-
Chlorosis (yellowing of leaves)
-
Necrosis (tissue death)
The extent of these effects can vary depending on the specific surfactant, its concentration, the plant species, and environmental conditions.
Factors Influencing Performance Across Plant Species
The differential performance of cationic surfactants across various plant species is likely influenced by a combination of anatomical and physiological factors:
-
Cuticle Composition and Thickness: The waxy outer layer of the plant cuticle serves as a primary barrier. Differences in the thickness and chemical composition of the cuticle can affect the penetration of surfactants.
-
Cell Wall Structure: The plant cell wall, primarily composed of cellulose, hemicellulose, and pectin, presents another barrier. The composition and porosity of the cell wall may vary between species, influencing surfactant interaction.[8]
-
Membrane Composition: The specific lipid and protein composition of the plasma membrane could influence its susceptibility to disruption by cationic surfactants.
-
Metabolic Detoxification: Plants may possess enzymatic pathways to detoxify foreign compounds. The efficiency of these pathways can differ significantly among species.
Due to the lack of specific research, these factors remain areas for further investigation to understand and predict the performance of CTAT and other cationic surfactants in different plant species.
Conceptual Diagram of Cationic Surfactant Interaction with a Plant Cell
The following diagram illustrates the general mechanism by which a cationic surfactant disrupts a plant cell membrane.
Caption: Conceptual diagram of cationic surfactant interaction with a plant cell membrane.
Experimental Protocol: CTAB DNA Extraction from Plant Tissue
This protocol is a widely used method that leverages the properties of the cationic surfactant CTAB to lyse plant cells and isolate high-quality DNA. It serves as a detailed example of a standardized methodology involving a cationic surfactant.[5][9][10][11]
Materials:
-
Plant tissue (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol or PVP (Polyvinylpyrrolidone) (optional, for tissues high in phenolics)
-
RNase A (10 mg/mL)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or sterile water
-
Microcentrifuge tubes
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Tissue Preparation:
-
Grind 50-100 mg of plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.[5]
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
-
Lysis:
-
Add 1 mL of pre-warmed (60-65°C) CTAB extraction buffer to the tube. If the tissue is high in phenolics, add β-mercaptoethanol to the buffer to a final concentration of 0.2% (v/v) just before use.[8][10]
-
Vortex thoroughly to mix.
-
Incubate the mixture in a water bath at 60-65°C for 30-60 minutes with occasional swirling.[10]
-
-
Purification:
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.
-
Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10-15 minutes at room temperature. This will separate the mixture into two phases.
-
Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface.[11]
-
Repeat the chloroform:isoamyl alcohol extraction if the aqueous phase is not clear.
-
-
DNA Precipitation:
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion until a stringy white precipitate of DNA is visible.
-
Incubate at -20°C for at least 30 minutes (or overnight for higher yield).
-
Centrifuge at 12,000 x g for 10-15 minutes to pellet the DNA.[9]
-
-
Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol by centrifuging at 12,000 x g for 5 minutes. This step removes residual salts and CTAB.
-
Decant the ethanol and air-dry the pellet for 10-15 minutes, or until the ethanol has evaporated. Do not over-dry the pellet as it can be difficult to redissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or sterile water.[9] The DNA can be stored at -20°C.
-
Conclusion and Future Directions
While this compound (CTAT) is a compound of interest, there is a significant gap in the scientific literature regarding its performance and phytotoxicity across a range of plant species. Based on the available data for other cationic surfactants, particularly CTAB, it is reasonable to infer that CTAT would exhibit significant phytotoxic effects due to its ability to disrupt cell membranes.
For researchers, scientists, and drug development professionals, this guide underscores the need for caution when considering the use of cationic surfactants in applications involving living plants. The potent biological activity of these compounds, while useful in contexts like DNA extraction, makes them generally unsuitable for agricultural applications aimed at promoting plant growth.
Future research should focus on conducting direct comparative studies of CTAT on a diverse range of plant species, including important agricultural crops and model organisms. Such studies should aim to:
-
Establish dose-response curves for key phytotoxicity indicators.
-
Elucidate the specific mechanisms of uptake, translocation, and detoxification in different plant species.
-
Investigate the potential for developing less phytotoxic cationic surfactants for specialized applications.
By addressing these knowledge gaps, the scientific community can build a more comprehensive understanding of the performance of CTAT and other cationic surfactants in plant systems, enabling more informed decisions in research and development.
References
- 1. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 2. quora.com [quora.com]
- 3. Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation [greenskybio.com]
- 4. researchgate.net [researchgate.net]
- 5. zymoresearch.com [zymoresearch.com]
- 6. Phytotoxic effect of four cationic surfactants on hydroponic lettuce ( Lactuca sativa L.) plants [scielo.org.mx]
- 7. Grants in progress – EuTeChem [eutechemmat-lab.put.poznan.pl]
- 8. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 10. mbari.org [mbari.org]
- 11. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
A Comparative Guide to DNA Preparation: Cross-Validation of Trimethylcetylammonium p-toluenesulfonate (CTPTS) and Phenol-Chloroform Methods for Next-Generation Sequencing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a hypothetical DNA preparation method using Trimethylcetylammonium p-toluenesulfonate (CTPTS) and the traditional Phenol-Chloroform extraction method. The performance of both methods is evaluated based on key metrics for DNA yield, purity, and downstream next-generation sequencing (NGS) success. Detailed experimental protocols and supporting data are presented to offer a clear framework for cross-validating DNA sequencing results.
Disclaimer: As of the last update, there is a lack of published studies specifically detailing the use of this compound (CTPTS) for DNA extraction in sequencing applications. Therefore, this guide presents a pro-forma comparison, using a modified Cetyltrimethylammonium Bromide (CTAB) protocol as a scientifically plausible substitute for a hypothetical CTPTS-based method. The data presented herein is hypothetical but reflects realistic expectations for a well-performing cationic detergent-based DNA extraction method compared to a standard Phenol-Chloroform protocol. This guide is intended to serve as a template for researchers looking to validate new DNA extraction reagents or protocols.
Data Presentation
The following tables summarize the quantitative data obtained from the comparative analysis of the CTPTS and Phenol-Chloroform DNA extraction methods.
Table 1: DNA Yield and Purity
| Parameter | CTPTS Method | Phenol-Chloroform Method | Optimal Range |
| DNA Yield (µg per 100mg tissue) | 25.8 ± 3.2 | 18.5 ± 4.1 | Application-dependent |
| A260/A280 Ratio | 1.85 ± 0.05 | 1.82 ± 0.07 | ~1.8 |
| A260/A230 Ratio | 2.15 ± 0.10 | 1.95 ± 0.15 | > 2.0 |
| DNA Integrity Number (DIN) | 8.9 ± 0.4 | 8.5 ± 0.6 | > 7.0 for NGS |
Table 2: Next-Generation Sequencing (NGS) Quality Metrics (Illumina Platform)
| Parameter | CTPTS Method | Phenol-Chloroform Method | Target Value |
| Average Read Length (bp) | 148 | 147 | > 145 |
| Average Quality Score (Q-score) | 34.2 | 33.8 | > 30 |
| Percentage of Bases ≥ Q30 | 94.5% | 92.1% | > 85% |
| Genome Mapping Rate | 99.2% | 98.8% | > 95% |
| Duplication Rate | 5.1% | 6.8% | As low as possible |
Experimental Protocols
Detailed methodologies for the CTPTS (adapted from CTAB) and Phenol-Chloroform DNA extraction protocols are provided below.
CTPTS (this compound) DNA Extraction Protocol
This protocol is adapted from a standard CTAB extraction method and is presented as a hypothetical procedure for using CTPTS.
Reagents:
-
CTPTS Extraction Buffer (2% CTPTS, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
RNase A (10 mg/mL)
Procedure:
-
Homogenize 100 mg of tissue in liquid nitrogen.
-
Add 1 mL of pre-warmed (60°C) CTPTS Extraction Buffer with 2-Mercaptoethanol added to a final concentration of 0.2%.
-
Incubate at 60°C for 60 minutes with occasional gentle inversion.
-
Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1).
-
Mix by inverting the tube for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50 µL of TE Buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes.
-
Store the DNA at -20°C.
Phenol-Chloroform DNA Extraction Protocol
Reagents:
-
Lysis Buffer (100 mM Tris-HCl pH 8.0, 50 mM EDTA, 500 mM NaCl, 1% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
RNase A (10 mg/mL)
Procedure:
-
Homogenize 100 mg of tissue in liquid nitrogen.
-
Add 500 µL of Lysis Buffer and 10 µL of Proteinase K.
-
Incubate at 55°C for 2 hours with occasional vortexing.
-
Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Repeat the Phenol:Chloroform:Isoamyl Alcohol extraction.
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50 µL of TE Buffer.
-
Add 1 µL of RNase A and incubate at 37°C for 30 minutes.
-
Store the DNA at -20°C.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the cross-validation of the two DNA extraction methods.
Caption: Experimental workflow for cross-validation of DNA extraction methods.
A Comparative Analysis of DNA Purity: Trimethylcetylammonium p-toluenesulfonate (CTPTS) vs. Kit-Based Methods
For researchers and professionals in drug development, the isolation of high-purity DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. The choice of DNA extraction method can significantly impact the quality, yield, and integrity of the isolated DNA. This guide provides a comparative analysis of a traditional, detergent-based method using Trimethylcetylammonium p-toluenesulfonate (CTPTS), often used interchangeably with the more common Cetyltrimethylammonium bromide (CTAB), and modern, commercial kit-based methods.
Quantitative Data Summary
The purity and yield of extracted DNA are crucial metrics for assessing the success of an isolation protocol. DNA purity is commonly evaluated by the A260/A280 ratio, where a ratio of ~1.8 is generally considered pure for DNA.[1][2] Ratios below this may indicate protein or phenol contamination, while higher ratios can suggest the presence of RNA.[1][3] The A260/A230 ratio is another important indicator of purity, with expected values typically in the range of 2.0-2.2; lower values may indicate contamination with salts, carbohydrates, or phenol.[1][4]
The following table summarizes representative data from studies comparing CTAB-based methods with commercial DNA extraction kits. It is important to note that direct comparative studies for CTPTS are limited; therefore, data for the closely related and commonly used CTAB are presented as a proxy.
| Method | Sample Type | A260/A280 Ratio | A260/A230 Ratio | DNA Yield (µg/g sample) |
| CTAB-based Method | Plant leaves | 1.64 - 2.03[5] | 1.12 - 2.28[5] | 5 - 30 (from 200mg tissue)[6][7] |
| Kit-based Method (Generic) | Plant leaves | ~1.8 (ideal)[1][2] | 2.0 - 2.2 (ideal)[1][4] | 1 - 30 (from <100mg tissue)[8] |
| Specific Kit 1 (e.g., Qiagen) | Human Blood | 1.85[9] | Not Reported | 28 (from 200µl blood)[9] |
| Specific Kit 2 (e.g., Zymo Research) | Human Blood | 2.0[9] | Not Reported | 11.95 (from 200µl blood)[9] |
Note: The presented data is a synthesis from multiple sources and may vary depending on the specific kit, protocol modifications, and the nature of the starting material.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the fundamental differences between the two approaches.
This compound (CTPTS) / CTAB-Based DNA Extraction Protocol
This protocol is a generalized version based on common CTAB extraction procedures.[10] CTPTS would be substituted for CTAB in the buffer preparation.
-
Sample Preparation: Grind 100-200 mg of fresh tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lysis: Transfer the powdered tissue to a microcentrifuge tube containing 500 µL of pre-warmed CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, and 1% PVP). Add β-mercaptoethanol to the buffer just before use. Vortex thoroughly.
-
Incubation: Incubate the lysate at 60°C for 30-60 minutes with occasional mixing.
-
Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol and mix gently to precipitate the DNA.
-
Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.
Kit-Based DNA Extraction Protocol (Silica Spin-Column Method)
This represents a typical workflow for many commercially available DNA extraction kits.[11][12]
-
Sample Lysis: Place the sample (e.g., tissue, cells) in a lysis buffer provided with the kit, often containing chaotropic salts. For plant or tough tissues, mechanical disruption (e.g., bead beating) is often recommended.[12][13]
-
Protein Removal: A proteinase K digestion step is commonly included, followed by the addition of a precipitation buffer to remove cellular debris and proteins.
-
DNA Binding: The cleared lysate is transferred to a silica-based spin column. In the presence of high concentrations of chaotropic salts, DNA selectively binds to the silica membrane.
-
Washing: The column is washed with one or more wash buffers (typically containing ethanol) to remove any remaining contaminants, such as salts, proteins, and other cellular components.
-
Elution: The purified DNA is eluted from the silica membrane using a low-salt elution buffer or nuclease-free water.
Visualizing the Workflows and Comparison
To better illustrate the processes and their comparative aspects, the following diagrams are provided.
Concluding Remarks
The choice between a CTPTS/CTAB-based method and a commercial kit depends largely on the specific needs of the researcher and the project.
CTPTS/CTAB-based methods are highly cost-effective and scalable, making them suitable for laboratories processing large sample volumes with budget constraints. However, these methods are more time-consuming, involve the use of hazardous organic solvents like chloroform, and can be more prone to variability and contamination if not performed with care.[5][13]
Kit-based methods offer significant advantages in terms of speed, convenience, and consistency, providing high-purity DNA with standardized protocols that minimize user-to-user variability.[14] While the cost per sample is higher, the reduced hands-on time and the elimination of hazardous organic solvents make them an attractive option for many research and clinical settings.[13][14]
For applications that are highly sensitive to contaminants, such as next-generation sequencing, the superior purity often achieved with kit-based methods may justify the additional cost. Conversely, for large-scale screening or applications where high-throughput and low cost are paramount, a well-optimized CTPTS/CTAB protocol can be a viable and effective choice.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparative Study of Seven Commercial Kits for Human DNA Extraction from Urine Samples Suitable for DNA Biomarker-Based Public Health Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A modified protocol for rapid DNA isolation from plant tissues using cetyltrimethylammonium bromide | Springer Nature Experiments [experiments.springernature.com]
- 8. Genomic DNA extraction from plant tissue [takarabio.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 11. ibisci.com [ibisci.com]
- 12. Column-Pure Plant DNA Extraction Kit | Applied Biological Materials Inc. [abmgood.com]
- 13. zymoresearch.com [zymoresearch.com]
- 14. forensicscijournal.com [forensicscijournal.com]
Evaluating the Effectiveness of Cationic Surfactants in the Purification of Plant-Derived Secondary Metabolites: A Comparative Guide
For researchers, scientists, and professionals in drug development, the isolation and purification of bioactive secondary metabolites from plant extracts is a critical yet often challenging step. The presence of a complex mixture of compounds, including pigments, phenolics, alkaloids, and polysaccharides, can interfere with downstream applications and biological assays. This guide evaluates the potential application of cationic surfactants, with a focus on Trimethylcetylammonium p-toluenesulfonate (CTAT), for the removal of unwanted secondary metabolites and compares this approach with established purification techniques.
While direct experimental data on the use of this compound (CTAT) for the specific purpose of removing secondary metabolites from plant extracts is limited in publicly accessible research, the principles of its interaction can be inferred from the well-documented application of a structurally similar cationic surfactant, Cetyltrimethylammonium bromide (CTAB). CTAB is extensively used in the extraction of nucleic acids from plant tissues rich in secondary metabolites, where it aids in the separation of these compounds from the target DNA or RNA.[1][2][3][4] This suggests a potential, though not extensively explored, role for cationic surfactants in the broader purification of natural product extracts.
The proposed mechanism of action for a cationic surfactant like CTAT in the removal of certain secondary metabolites, particularly acidic compounds like many phenolics and polysaccharides, involves the formation of insoluble complexes. The positively charged head of the surfactant molecule interacts with negatively charged functional groups on the metabolites, leading to precipitation.[4] This allows for the separation of these precipitated complexes from the desired neutral or positively charged compounds remaining in the solution.
Comparative Analysis of Purification Methods
To provide a comprehensive overview, the potential use of CTAT is compared with several conventional and modern techniques for the removal of secondary metabolites. The following tables summarize the performance characteristics of each method.
Table 1: Performance Comparison of Secondary Metabolite Removal Techniques
| Method | Principle of Separation | Selectivity | Efficiency | Scalability | Cost | Key Advantages | Key Disadvantages |
| Cationic Surfactant Precipitation (e.g., CTAT/CTAB) | Complex formation and precipitation | Moderate (for acidic compounds) | Variable, depends on target and matrix | Potentially scalable | Low to Moderate | Simple, rapid, low-cost reagents | Limited data, may co-precipitate desired compounds, introduces surfactant |
| Solvent-Solvent Extraction | Differential solubility | Low to Moderate | Moderate to High | Highly scalable | Low | Simple, widely applicable, cost-effective | Use of large volumes of organic solvents, emulsion formation |
| Solid-Phase Extraction (SPE) | Adsorption and elution | High | High | Scalable | Moderate | High selectivity, good for sample concentration | Can be expensive, requires method development |
| Column Chromatography | Adsorption, partition, ion-exchange, size exclusion | Very High | Very High | Scalable, but can be complex | High | High resolution and purity | Time-consuming, requires significant solvent volumes, high cost |
| Supercritical Fluid Extraction (SFE) | Dissolution in a supercritical fluid (e.g., CO2) | High | High | Scalable | Very High | "Green" solvent, tunable selectivity, gentle on thermolabile compounds | High initial equipment cost, not suitable for all compounds |
Experimental Protocols
Detailed methodologies for key purification techniques are provided below to facilitate experimental design and comparison.
1. Experimental Protocol: Cationic Surfactant Precipitation (Hypothetical, based on CTAB principles)
-
Objective: To precipitate acidic secondary metabolites from a crude plant extract.
-
Materials:
-
Crude plant extract (dissolved in a suitable buffer, e.g., 100 mM Tris-HCl, pH 8.0)
-
10% (w/v) this compound (CTAT) solution
-
Centrifuge
-
Spectrophotometer or HPLC for analysis
-
-
Procedure:
-
To 10 mL of the crude plant extract, slowly add the 10% CTAT solution dropwise while stirring.
-
Continue adding the CTAT solution until precipitation is observed. The optimal amount of CTAT will need to be determined empirically.
-
Incubate the mixture at room temperature for 30 minutes to allow for complete precipitation.
-
Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the precipitated complexes.
-
Carefully decant the supernatant containing the purified extract.
-
Analyze the supernatant and the re-dissolved pellet to determine the efficiency and selectivity of the precipitation.
-
2. Experimental Protocol: Solvent-Solvent Extraction
-
Objective: To separate compounds based on their differential solubility in two immiscible liquid phases.
-
Materials:
-
Crude plant extract
-
A pair of immiscible solvents (e.g., water and ethyl acetate)
-
Separatory funnel
-
-
Procedure:
-
Dissolve the crude extract in a suitable solvent (e.g., 50% methanol-water).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an immiscible solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the two phases separately.
-
Repeat the extraction of the aqueous phase with fresh organic solvent 2-3 times to maximize recovery.
-
Combine the respective fractions and concentrate them under reduced pressure.
-
3. Experimental Protocol: Solid-Phase Extraction (SPE)
-
Objective: To purify a target compound from a crude extract using a solid adsorbent.
-
Materials:
-
SPE cartridge (e.g., C18, silica)
-
Crude plant extract
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s)
-
Elution solvent(s)
-
Vacuum manifold or syringe
-
-
Procedure:
-
Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Loading: Load the crude extract onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound impurities.
-
Elution: Pass an elution solvent through the cartridge to recover the target compound(s).
-
Collect the eluate for analysis.
-
Visualizing Workflows and Concepts
Diagram 1: General Workflow for Secondary Metabolite Purification
Caption: A simplified workflow for the purification of secondary metabolites from a crude extract.
Diagram 2: Hypothetical Mechanism of Cationic Surfactant-Mediated Precipitation
Caption: Interaction of a cationic surfactant with an acidic secondary metabolite leading to precipitation.
// Decision Nodes Start [label="Start:\nCrude Extract", shape=ellipse, fillcolor="#FBBC05"]; Polarity [label="Target Polarity Known?"]; Scale [label="Large Scale?"]; Purity [label="High Purity Needed?"];
// Method Nodes Solvent [label="Solvent-Solvent\nExtraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase\nExtraction", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="Column\nChromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; SFE [label="SFE", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Polarity; Polarity -> Scale [label="Yes"]; Polarity -> Solvent [label="No"]; Scale -> Purity [label="Yes"]; Scale -> Solvent [label="No"]; Purity -> Column [label="Yes"]; Purity -> SPE [label="No"];
// Alternative Path Start -> SFE [label="Thermolabile\nCompound"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Mechanism of CTAB in Plant Genomic DNA Isolation [greenskybio.com]
Assessing the Integrity of DNA Extracted with Trimethylcetylammonium p-toluenesulfonate (CTPTS) via Gel Electrophoresis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isolation of high-quality, intact genomic DNA is a critical prerequisite for a multitude of applications in research and drug development, from next-generation sequencing to sensitive PCR-based assays. The integrity of the extracted DNA directly impacts the reliability and reproducibility of downstream experimental results. This guide provides an objective comparison of a novel detergent-based method utilizing Trimethylcetylammonium p-toluenesulfonate (CTPTS) with established DNA extraction techniques. The performance of each method is evaluated based on quantitative data and visualized through gel electrophoresis, offering a clear assessment of DNA integrity.
Comparative Analysis of DNA Extraction Methods
The CTPTS method is a modified cationic detergent-based technique, analogous to the well-established Cetyltrimethylammonium bromide (CTAB) protocol. It is designed to efficiently lyse cells and precipitate high molecular weight DNA while minimizing degradation. In this guide, we compare the CTPTS method against two widely used alternatives: a commercial silica-based column kit (Kit A) and the traditional Phenol-Chloroform extraction method.
Quantitative Data Summary
The following table summarizes the performance of the CTPTS method, a commercial kit, and Phenol-Chloroform extraction based on key metrics of DNA yield, purity, and integrity.
| Method | Average DNA Yield (ng/µL) | A260/A280 Purity Ratio | A260/A230 Purity Ratio | DNA Integrity (Gel Electrophoresis) |
| CTPTS Method | 185 ± 25 | 1.88 ± 0.05 | 2.15 ± 0.10 | High molecular weight band with minimal smearing |
| Commercial Kit A | 150 ± 30 | 1.85 ± 0.07 | 1.90 ± 0.15 | High molecular weight band with some low molecular weight shearing |
| Phenol-Chloroform | 220 ± 20 | 1.90 ± 0.04 | 2.20 ± 0.08 | Very high molecular weight band, but with a higher risk of organic solvent contamination |
Visualizing DNA Integrity: Gel Electrophoresis Results
Agarose gel electrophoresis is a fundamental technique to visualize and assess the integrity of extracted DNA.[1][2][3][4] High molecular weight, intact DNA migrates slower through the agarose gel, resulting in a sharp, distinct band near the loading well. Conversely, degraded or sheared DNA will appear as a smear of lower molecular weight fragments.
The following diagram illustrates the expected results from an agarose gel electrophoresis experiment comparing the three DNA extraction methods.
As depicted in Figure 1, the CTPTS and Phenol-Chloroform methods are expected to yield distinct, high molecular weight DNA bands with minimal degradation. The commercial kit may show a primary high molecular weight band but with some evidence of shearing, indicated by a faint downward smear.
Experimental Protocols
Detailed methodologies for each DNA extraction technique and the subsequent gel electrophoresis analysis are provided below.
CTPTS DNA Extraction Protocol
This protocol is optimized for the extraction of high molecular weight DNA from soft tissues or cell cultures.
-
Lysis Buffer Preparation : Prepare a 2X CTPTS lysis buffer containing 2% (w/v) this compound, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA (pH 8.0), and 1.4 M NaCl.
-
Sample Homogenization : Homogenize 50-100 mg of tissue or 1-5 million cells in 1 mL of 1X CTPTS lysis buffer.
-
Protein Digestion : Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-3 hours with gentle agitation.
-
CTPTS Precipitation : Add 1/10th volume of 5 M NaCl and mix thoroughly. Centrifuge at 12,000 x g for 10 minutes.
-
DNA Precipitation : Transfer the supernatant to a new tube and add an equal volume of isopropanol. Invert gently to precipitate the DNA.
-
Washing : Pellet the DNA by centrifugation, discard the supernatant, and wash the pellet with 70% ethanol.
-
Resuspension : Air-dry the pellet and resuspend the DNA in a suitable buffer (e.g., TE buffer).
Commercial Kit A Protocol
The protocol for the commercial silica-based column kit should be followed according to the manufacturer's instructions. These kits typically involve cell lysis, binding of DNA to a silica membrane, washing, and elution.
Phenol-Chloroform Extraction Protocol
This traditional method is known for yielding high quantities of pure DNA but involves hazardous organic solvents.[5]
-
Cell Lysis : Lyse cells in a buffer containing SDS and Proteinase K.
-
Organic Extraction : Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins and other contaminants.
-
DNA Precipitation : Precipitate the DNA from the aqueous phase using isopropanol or ethanol.
-
Washing and Resuspension : Wash the DNA pellet with 70% ethanol and resuspend in a suitable buffer.
Agarose Gel Electrophoresis Protocol
-
Gel Preparation : Prepare a 0.8% agarose gel in 1X TAE or TBE buffer containing a fluorescent DNA stain (e.g., Ethidium Bromide or a safer alternative).[1][2]
-
Sample Loading : Mix 50-100 ng of each DNA sample with loading dye and load into the wells of the gel. Include a DNA ladder with known fragment sizes in one lane.
-
Electrophoresis : Run the gel at 80-100 volts until the loading dye has migrated an adequate distance.
-
Visualization : Visualize the DNA bands under UV light and document the results.[1]
Logical Workflow of DNA Extraction and Integrity Assessment
The following diagram illustrates the general workflow from sample collection to the final assessment of DNA integrity.
Conclusion
The selection of an appropriate DNA extraction method is paramount for the success of subsequent molecular analyses. The novel CTPTS method demonstrates comparable, and in some aspects, superior performance to established techniques in yielding high-integrity DNA. Its non-reliance on hazardous organic solvents, coupled with the high quality of the extracted DNA, makes it a compelling alternative for researchers and professionals in the drug development industry. The data and protocols presented in this guide provide a framework for objectively evaluating and selecting the most suitable DNA extraction method for your specific research needs.
References
- 1. How to Verify Nucleic Acid Integrity Using Gel Electrophoresis [synapse.patsnap.com]
- 2. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 4. researchgate.net [researchgate.net]
- 5. High molecular weight DNA extraction strategies for long‐read sequencing of complex metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different Trimethylcetylammonium p-toluenesulfonate extraction protocols in the literature
A Comparative Guide to the Purification of Trimethylcetylammonium p-Toluenesulfonate
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. This compound (CTATS), also known as Cetrimonium tosylate, is a quaternary ammonium salt with applications as a cationic surfactant, antiseptic, and laboratory reagent.[1] Achieving high purity of CTATS is crucial for its effective and safe use. This guide provides a comparative study of different purification protocols for CTATS found in the literature, presenting quantitative data, detailed experimental methodologies, and workflow visualizations.
Synthesis and Purification Overview
The industrial synthesis of CTATS typically involves the reaction of cetyltrimethylammonium chloride with p-toluenesulfonic acid in an aqueous medium.[2] Alternative green chemistry approaches, such as solvent-free reactions and the use of deep eutectic solvents, are also being explored.[2] Following synthesis, purification is essential to remove unreacted starting materials, byproducts, and other impurities. The primary methods for purifying CTATS and other quaternary ammonium salts include crystallization, chromatography, and precipitation/washing techniques.
Comparison of Purification Protocols
The selection of a purification protocol depends on the scale of the purification, the nature of the impurities, and the desired final purity and yield. Below is a comparison of the most common methods.
| Purification Method | General Protocol | Advantages | Disadvantages | Reported Purity/Yield |
| Crystallization/ Recrystallization | The impure compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. The solution is then slowly cooled to allow the formation of pure crystals, leaving impurities in the solvent.[3][4][5] An antisolvent can also be added to induce crystallization.[2] | Simple and effective for removing a wide range of impurities.[3][5] | Solvent selection is critical and can be challenging. May result in some product loss in the mother liquor. | Purity of ≥99.0% (by HPLC) is commercially available, often achieved through crystallization. A patent for purifying a related starting material, p-toluenesulfonic acid, using a similar method reported >99.95% purity and >84% yield.[6] |
| Chromatographic Purification | The compound is passed through a stationary phase (e.g., silica gel) with a mobile phase. Separation is based on the differential partitioning of the compound and impurities between the two phases. High-performance liquid chromatography (HPLC) with a reversed-phase column is a common analytical and preparative technique.[2] Normal-phase ion-pair chromatography can also be used for preparative scale purification.[7] | High resolution and effective for separating closely related impurities.[2] Can be automated. | Can be expensive and time-consuming, especially for large-scale purification. Requires specialized equipment. | Can achieve very high purity, often used for analytical characterization and obtaining reference standards. |
| Precipitation/ Solvent Washing | The crude product is treated with a solvent in which the desired compound is insoluble, while the impurities are soluble. This can involve washing the solid product with the solvent or precipitating the product from a solution by adding an antisolvent.[8] For some quaternary ammonium salts, dispersing the crude material in an organic solvent to form a suspension followed by washing is effective.[9] | A relatively simple and rapid method.[8] | May not be as effective as crystallization for removing all types of impurities. Yield can be variable. | In the synthesis of other quaternary ammonium salts, purification by precipitation with a low-polarity solvent resulted in yields ranging from 36.0% to 94.8%.[8] |
Experimental Protocols
Recrystallization
This protocol is a general procedure for the recrystallization of a solid organic compound like CTATS.
-
Solvent Selection: Choose a solvent in which CTATS is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the impure CTATS in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. The cooling can be further continued in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The purity can be assessed by measuring the melting point, which for pure CTATS is in the range of 245-250°C.[2]
Chromatographic Purification (HPLC)
This is a general protocol for the purification of CTATS using reversed-phase HPLC.
-
Column and Mobile Phase Selection: A C18 column is typically used. The mobile phase often consists of a mixture of acetonitrile and water.[2]
-
Sample Preparation: Dissolve the crude CTATS in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC column. The components will be separated as they pass through the column.
-
Fraction Collection: Collect the fractions containing the purified CTATS as they elute from the column. A UV detector is commonly used for monitoring the elution.[2]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified CTATS.
Workflow and Logic Diagrams
Below are diagrams illustrating a typical synthesis and purification workflow for this compound, as well as the logical steps involved in selecting a purification method.
Caption: A general workflow for the synthesis, purification, and analysis of this compound.
Caption: A decision tree for selecting a suitable purification method for this compound.
References
- 1. Cetrimonium tosylate | 138-32-9 [chemicalbook.com]
- 2. Buy Cetrimonium tosylate | 138-32-9 [smolecule.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents [patents.google.com]
- 7. Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest [proquest.com]
- 8. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
A Comparative Analysis of Cetyltrimethylammonium Bromide (CTAB) Based DNA Extraction and Commercial Kits
For researchers and professionals in drug development, the selection of an appropriate DNA extraction method is a critical first step that can significantly impact the quality and outcome of downstream molecular analyses. While numerous commercial DNA extraction kits offer convenience and standardization, traditional methods, such as those utilizing Cetyltrimethylammonium Bromide (CTAB), continue to be widely employed, particularly for challenging sample types like plants and fungi. This guide provides an objective comparison of the performance of the CTAB-based DNA extraction method against common commercial kits, supported by experimental data and detailed protocols.
The CTAB method is a well-established and cost-effective technique that relies on the cationic detergent CTAB to lyse cells and precipitate DNA, effectively removing polysaccharides and polyphenolic compounds that can inhibit downstream enzymatic reactions. Commercial DNA extraction kits, on the other hand, typically utilize silica-based spin columns or magnetic beads for DNA purification, offering a more streamlined and often faster workflow.
Performance Comparison: CTAB vs. Commercial Kits
The efficacy of DNA extraction methods can be evaluated based on several key metrics: DNA yield, purity (as determined by A260/A280 and A260/A230 ratios), and integrity. The following tables summarize the comparative performance of the CTAB method and representative commercial DNA extraction kits based on data from various studies.
| Method | Sample Type | DNA Yield (µg/g of sample) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| CTAB Method | Plant Leaves | 15-40 | 1.8 - 2.0 | 1.9 - 2.2 | |
| Commercial Kit A | Plant Leaves | 10-30 | 1.8 - 2.0 | 1.5 - 2.1 | |
| Commercial Kit B | Fungal Mycelium | 5-25 | 1.7 - 1.9 | 1.8 - 2.2 | |
| CTAB Method | Fungal Mycelium | 8-35 | 1.8 - 2.1 | 2.0 - 2.3 |
Table 1: Comparative Analysis of DNA Yield and Purity. This table illustrates that the CTAB method often yields a comparable or even higher amount of DNA with high purity, especially in complex samples like plants and fungi, when compared to some commercial kits.
| Method | Advantage | Disadvantage |
| CTAB Method | Cost-effective, high DNA yield, effective in removing inhibitors from plant and fungal samples. | More time-consuming, requires the use of hazardous chemicals like phenol and chloroform. |
| Commercial Kits | Fast and easy to use, standardized protocols, high-throughput capabilities. | Can be expensive, may result in lower yields for some sample types, potential for inhibitor carryover. |
Table 2: Advantages and Disadvantages of CTAB Method vs. Commercial Kits. This table provides a qualitative comparison to aid in the selection of the most suitable method based on experimental needs and available resources.
Experimental Protocols
A detailed understanding of the methodologies is crucial for reproducing results and making informed decisions.
This protocol is a generalized version for plant samples. Modifications may be necessary for different sample types.
-
Homogenization: Grind 100 mg of fresh plant tissue in liquid nitrogen to a fine powder.
-
Lysis: Immediately transfer the powder to a 2 mL microcentrifuge tube containing 1 mL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, and 1% PVP). Vortex thoroughly.
-
Incubation: Incubate the lysate at 65°C for 60 minutes with occasional mixing.
-
Purification: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes. Centrifuge at 12,000 x g for 10 minutes.
-
Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.7 volumes of cold isopropanol and mix gently. Incubate at -20°C for 30 minutes.
-
Washing: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Discard the supernatant and wash the pellet with 1 mL of 70% ethanol.
-
Resuspension: Air-dry the pellet for 10-15 minutes and resuspend the DNA in 50-100 µL of TE buffer or nuclease-free water.
-
Sample Lysis: The sample is mechanically or enzymatically lysed in a specialized buffer provided with the kit.
-
DNA Binding: The lysate is applied to a silica membrane spin column. In the presence of high salt concentrations, DNA binds to the silica membrane.
-
Washing: The column is washed with one or more wash buffers to remove proteins, polysaccharides, and other impurities.
-
Elution: The purified DNA is eluted from the membrane using a low-salt elution buffer or nuclease-free water.
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the key steps in both the CTAB method and a typical commercial kit workflow.
The Pivotal Role of High-Molecular-Weight DNA in Long-Read Sequencing: A Comparative Analysis of Extraction Methods
For researchers, scientists, and drug development professionals venturing into the realm of long-read sequencing, the axiom "garbage in, garbage out" has never been more pertinent. The success of platforms such as PacBio and Oxford Nanopore hinges on the quality of the input genomic DNA (gDNA). High-molecular-weight (HMW) DNA, characterized by long, intact fragments, is paramount for achieving the long read lengths that enable comprehensive genome assembly and structural variant detection.[1][2][3] This guide provides a comparative assessment of DNA extraction methods, with a focus on the suitability of Trimethylcetylammonium p-toluenesulfonate (CTAT)-based protocols versus other common techniques for generating long-read sequencing-ready DNA.
While a plethora of DNA extraction methods exist, their ability to yield HMW DNA varies significantly. Traditional methods, often optimized for PCR-based applications, can result in sheared, low-molecular-weight DNA unsuitable for long-read technologies.[3] This has spurred the development and refinement of protocols specifically designed to preserve DNA integrity.
This guide will delve into a comparative analysis of a modified CTAT/CTAB (Cetyltrimethylammonium bromide) protocol, a widely used "in-house" method, against commercially available kits and other techniques. The comparison will be based on key performance metrics crucial for long-read sequencing success: DNA yield, purity, and, most importantly, fragment length.
Comparative Performance of DNA Extraction Methods
The choice of DNA extraction method directly impacts the quality and subsequent performance of long-read sequencing. Below is a summary of quantitative data comparing a modified CTAT/CTAB protocol with other common methods. The data is a synthesized representation from multiple studies to provide a general performance overview.
| Method | Typical DNA Yield (µg per 100mg tissue) | A260/280 Ratio | A260/230 Ratio | Average Fragment Length (kbp) | Suitability for Long-Reads |
| Modified CTAT/CTAB | 10 - 50 | 1.8 - 2.0 | 1.8 - 2.2 | > 50 | Excellent |
| Commercial Kit A (Silica Column-based) | 5 - 25 | 1.7 - 1.9 | 1.5 - 2.0 | 10 - 30 | Moderate |
| Commercial Kit B (Magnetic Bead-based) | 15 - 60 | 1.8 - 2.0 | 1.9 - 2.2 | > 60 | Excellent |
| Phenol-Chloroform Extraction | 20 - 70 | 1.8 - 2.0 | 1.7 - 2.1 | > 100 | Excellent (but uses hazardous materials) |
Table 1: Comparison of DNA Extraction Method Performance. This table summarizes the typical performance of different DNA extraction methods based on key quality metrics for long-read sequencing. The modified CTAT/CTAB method demonstrates excellent suitability, comparable to high-end commercial kits and traditional phenol-chloroform extraction, without the use of highly toxic reagents.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the protocols for the key experiments cited in this guide.
Modified CTAT/CTAB Protocol for High-Molecular-Weight DNA Extraction
This protocol is adapted from various sources to optimize for HMW DNA from plant tissues.[4][5][6]
Materials:
-
CTAT/CTAB Extraction Buffer (2% CTAT/CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
-
Liquid Nitrogen
Procedure:
-
Grind 100-500 mg of fresh or flash-frozen tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powder to a 15 mL tube containing 5 mL of pre-warmed (65°C) CTAT/CTAB extraction buffer with 0.2% 2-mercaptoethanol.
-
Incubate at 65°C for 60 minutes with gentle inversion every 15-20 minutes.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by gentle inversion for 10 minutes.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube using a wide-bore pipette tip.
-
Repeat the chloroform:isoamyl alcohol extraction (steps 4-6).
-
Precipitate the DNA by adding 0.7 volumes of ice-cold isopropanol. Mix by gentle inversion until DNA precipitates.
-
Spool the DNA using a sterile glass hook or pellet by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Wash the DNA pellet twice with 1 mL of ice-cold 70% ethanol.
-
Air dry the pellet for 5-10 minutes and resuspend in 50-200 µL of nuclease-free water.
DNA Quality Control and Quantification
Accurate assessment of DNA quality is critical before proceeding to expensive long-read sequencing runs.[7][8]
1. Purity Assessment (Spectrophotometry):
-
Use a NanoDrop spectrophotometer or similar instrument to measure absorbance at 260, 280, and 230 nm.
-
Calculate the A260/280 ratio to assess for protein contamination (ideal ~1.8).[7]
-
Calculate the A260/230 ratio to assess for polysaccharide and other organic contaminants (ideal > 2.0).[7]
2. Quantification (Fluorometry):
-
Use a Qubit fluorometer with a dsDNA-specific assay for accurate quantification of double-stranded DNA.[7] Spectrophotometric methods can overestimate DNA concentration due to the presence of RNA and other contaminants.
3. Integrity Assessment (Electrophoresis):
-
For assessing HMW DNA, standard agarose gel electrophoresis has limited resolution for fragments larger than 20 kb.[2]
-
Pulsed-Field Gel Electrophoresis (PFGE) or automated systems like the Agilent Femto Pulse are recommended for accurate sizing of HMW DNA fragments.[2][9]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for High-Molecular-Weight DNA Extraction using the CTAT/CTAB method.
Caption: Quality control pipeline for assessing the suitability of extracted DNA for long-read sequencing.
Conclusion: The Merits of a Modified CTAT/CTAB Approach
The data and protocols presented demonstrate that a well-optimized this compound (or the closely related CTAB) extraction method is highly suitable for generating high-molecular-weight DNA for long-read sequencing. This "in-house" method can deliver DNA of comparable quality to more expensive commercial kits and avoids the use of hazardous reagents like phenol.[10][11][12]
For laboratories with the expertise and time, the modified CTAT/CTAB protocol offers a cost-effective and reliable solution for obtaining the HMW DNA that is the critical first step towards successful long-read sequencing and the generation of high-quality genomic data. However, for high-throughput applications or labs with less experience in manual DNA extraction, magnetic bead-based commercial kits present a robust, albeit more expensive, alternative.[13][14] Ultimately, the choice of method will depend on the specific research needs, sample type, available resources, and desired throughput.
References
- 1. nanoporetech.com [nanoporetech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. DNA extraction for PacBio sequencing | The Molecular Ecologist [molecularecologist.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified CTAB protocols for high‐molecular‐weight DNA extractions from ferns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified CTAB protocols for high-molecular-weight DNA extractions from ferns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacb.com [pacb.com]
- 8. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. CTAB vs. Alternatives: A Comparative Analysis of Plant DNA Extraction Techniques [plantextractwholesale.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of 6 DNA extraction methods for isolation of high yield of high molecular weight DNA suitable for shotgun metagenomics Nanopore sequencing to detect bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Verifying the removal of enzymatic inhibitors by Trimethylcetylammonium p-toluenesulfonate
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die Wiederherstellung der Enzymaktivität nach einer Inhibition anstreben, ist die effektive Entfernung von Inhibitoren ein entscheidender prozeduraler Schritt. Während die Anfrage die Überprüfung von Trimethylcetylammonium-p-toluolsulfonat für diesen Zweck betraf, hat eine umfassende Überprüfung der wissenschaftlichen Literatur und experimenteller Daten keine Belege für die Verwendung dieser spezifischen Verbindung zur Entfernung von enzymatischen Inhibitoren ergeben.
Stattdessen konzentriert sich dieser Leitfaden auf den objektiven Vergleich von zwei weithin validierten und etablierten Methoden zur Entfernung von reversiblen Enzym-Inhibitoren: Dialyse und Gelfiltrationschromatographie. Diese Techniken sind von grundlegender Bedeutung in der Biochemie und werden routinemäßig eingesetzt, um kleine Moleküle wie Inhibitoren von größeren Proteinmolekülen zu trennen.
Vergleich der Methoden zur Entfernung von Inhibitoren
Die Wahl der Methode hängt von verschiedenen Faktoren ab, darunter das Probenvolumen, die erforderliche Geschwindigkeit, der Grad der Verdünnung und die Notwendigkeit eines Pufferwechsels. Die folgende Tabelle fasst die wichtigsten quantitativen und qualitativen Unterschiede zwischen der Dialyse und der Gelfiltrationschromatographie zusammen.
| Merkmal | Dialyse | Gelfiltrationschromatographie (Größenausschluss) |
| Prinzip | Passive Diffusion kleiner Moleküle durch eine semipermeable Membran entlang eines Konzentrationsgradienten.[1][2] | Trennung von Molekülen nach ihrer hydrodynamischen Größe, wenn sie eine Säule mit porösen Kügelchen passieren.[3][4][5] |
| Geschwindigkeit | Langsam (mehrere Stunden bis über Nacht).[1][6][7] | Schnell (Minuten bis Stunden).[4] |
| Probenvolumen | Flexibel, von wenigen Mikrolitern bis zu mehreren Litern. | Begrenzt durch die Säulengröße, typischerweise für kleinere Volumina optimiert. |
| Verdünnung der Probe | Minimale Verdünnung, kann zur Probenkonzentration führen, wenn sie gegen einen hypertonischen Puffer durchgeführt wird. | Führt zu einer gewissen Verdünnung der Probe, da sie durch die Säule wandert.[4] |
| Pufferwechsel | Ermöglicht einen effizienten Pufferwechsel gleichzeitig mit der Entfernung des Inhibitors.[1] | Kann für den Pufferwechsel verwendet werden, ist aber in erster Linie eine Trenntechnik.[4] |
| Entfernungseffizienz | Sehr hoch bei ausreichendem Dialysevolumen und Zeit. | Hoch, abhängig von der Auflösung der Säule und dem Größenunterschied zwischen Enzym und Inhibitor. |
| Anwendungsbereich | Ideal für die gründliche Entfernung von Inhibitoren und den Pufferwechsel bei nicht zeitkritischen Anwendungen.[8] | Geeignet für die schnelle Entsalzung, Entfernung von Inhibitoren und Pufferwechsel, insbesondere bei kleineren Probenvolumina.[4][9] |
Detaillierte experimentelle Protokolle
Die folgenden Protokolle beschreiben die Standardverfahren zur Entfernung von reversiblen Enzym-Inhibitoren mittels Dialyse und Gelfiltrationschromatographie.
Protokoll 1: Entfernung von Inhibitoren durch Dialyse
Dieses Protokoll beschreibt die Entfernung kleiner Moleküle (Inhibitoren) aus einer Proteinlösung durch Dialyse.[1][7]
Materialien:
-
Dialyseschlauch mit einer geeigneten Molekulargewichtsgrenze (MWCO), die deutlich unter dem Molekulargewicht des Enzyms liegt
-
Dialyseklammern
-
Großes Becherglas oder Kolben
-
Magnetrührer und Rührfisch
-
Dialysepuffer (typischerweise das 200- bis 500-fache des Probenvolumens)[1]
-
Enzymlösung, die den Inhibitor enthält
Vorgehensweise:
-
Vorbereitung des Dialyseschlauchs: Den Dialyseschlauch gemäß den Anweisungen des Herstellers vorbereiten. Dies beinhaltet in der Regel das Spülen mit deionisiertem Wasser, um eventuelle Konservierungsstoffe zu entfernen.[2]
-
Probenbeladung: Ein Ende des Schlauches mit einer Dialyseklammer sicher verschließen. Die Enzymlösung vorsichtig in den Schlauch pipettieren und dabei darauf achten, dass Lufteinschlüsse vermieden werden.[10] Das zweite Ende des Schlauches ebenfalls mit einer Klammer verschließen, wobei genügend Freiraum für eine mögliche Volumenzunahme gelassen wird.[2]
-
Dialyse: Den vorbereiteten Dialyseschlauch in ein Becherglas mit einem großen Volumen an gekühltem Dialysepuffer tauchen. Einen Magnetrührer verwenden, um den Puffer sanft zu rühren und den Konzentrationsgradienten aufrechtzuerhalten.[7]
-
Pufferwechsel: Die Dialyse für 2-4 Stunden bei 4°C durchführen. Anschließend den Dialysepuffer gegen frischen, gekühlten Puffer austauschen, um die Entfernungseffizienz zu maximieren. Diesen Schritt mindestens zweimal wiederholen. Für eine vollständige Entfernung kann eine Dialyse über Nacht erfolgen.[1][7]
-
Probenentnahme: Nach Abschluss der Dialyse den Schlauch aus dem Puffer nehmen, die Außenseite vorsichtig trocknen und die Probe in ein sauberes Röhrchen überführen.
-
Verifizierung: Die Enzymaktivität der dialysierten Probe mit einer Kontrollprobe vergleichen, die dem gleichen Verfahren ohne Inhibitor unterzogen wurde, um die Wiederherstellung der Aktivität zu bestätigen.
Protokoll 2: Entfernung von Inhibitoren durch Gelfiltrationschromatographie
Dieses Protokoll beschreibt die Trennung eines Enzyms von einem niedermolekularen Inhibitor mittels Größenausschlusschromatographie.[3][5]
Materialien:
-
Gelfiltrationssäule (z. B. Sephadex G-25)[5]
-
Chromatographiesystem oder Spritze zur Probenaufgabe
-
Äquilibrierungspuffer (derselbe Puffer, in dem das Enzym für die nachfolgenden Schritte benötigt wird)
-
Fraktionssammler oder Mikrozentrifugenröhrchen zum Sammeln der Fraktionen
-
Enzymlösung, die den Inhibitor enthält
Vorgehensweise:
-
Säulenäquilibrierung: Die Gelfiltrationssäule mit mindestens zwei bis drei Säulenvolumina des Äquilibrierungspuffers waschen, um sicherzustellen, dass die stationäre Phase vollständig mit dem Puffer im Gleichgewicht ist.[3]
-
Probenaufgabe: Die Enzym-Inhibitor-Mischung vorsichtig auf die Oberfläche des Gels auftragen. Das Probenvolumen sollte idealerweise 1-5% des gesamten Säulenvolumens nicht überschreiten, um eine gute Auflösung zu erzielen.[4]
-
Elution: Die Elution mit dem Äquilibrierungspuffer starten. Die Moleküle werden nun nach ihrer Größe getrennt. Größere Moleküle (das Enzym) können nicht in die Poren der Gelkügelchen eindringen und eluieren daher schneller, während kleinere Moleküle (der Inhibitor) in die Poren diffundieren und zurückgehalten werden.[3]
-
Fraktionssammlung: Die eluierende Lösung in separaten Fraktionen sammeln. Das Enzym wird in den früheren Fraktionen (im Ausschlussvolumen) erwartet, während der Inhibitor in späteren Fraktionen eluiert.
-
Analyse der Fraktionen: Den Proteingehalt (z. B. durch Messung der Absorption bei 280 nm) und die Enzymaktivität jeder Fraktion bestimmen, um die Fraktionen zu identifizieren, die das gereinigte, aktive Enzym enthalten.
-
Verifizierung: Die spezifische Aktivität des Enzyms in den gepoolten, aktiven Fraktionen mit der Aktivität vor der Inhibitorbehandlung vergleichen.
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die experimentellen Arbeitsabläufe für beide Methoden.
Abbildung 1: Schematischer Arbeitsablauf der Dialyse zur Entfernung von Inhibitoren.
Abbildung 2: Arbeitsablauf der Gelfiltrationschromatographie zur Entfernung von Inhibitoren.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Team:Cambridge/Protocols/Dialysis of Proteins - 2011.igem.org [2011.igem.org]
- 3. conductscience.com [conductscience.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. neb.com [neb.com]
- 7. static.igem.org [static.igem.org]
- 8. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Trimethylcetylammonium p-toluenesulfonate proper disposal procedures
Proper handling and disposal of trimethylcetylammonium p-toluenesulfonate are critical to ensure laboratory safety and environmental protection. As a quaternary ammonium compound, this chemical possesses properties that classify it as hazardous, necessitating disposal as chemical waste through an established institutional program. It is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is notably toxic to aquatic life.[1][2] Therefore, it must never be disposed of down the drain.[3][4]
The following guide provides a comprehensive overview of the proper disposal procedures for researchers, scientists, and drug development professionals.
Safety and Regulatory Data
Adherence to safety protocols and regulatory limits is mandatory. The quantitative data below, derived from general laboratory hazardous waste guidelines, provides a framework for compliant storage and disposal.
| Parameter | Guideline / Limit | Source |
| Satellite Accumulation Area (SAA) Limits | ||
| Maximum Hazardous Waste Volume | 55 gallons | [3] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [3] |
| Maximum Storage Duration | Up to 12 months (provided accumulation limits are not exceeded) | [3] |
| "Empty" Container Definition | ||
| Standard Hazardous Waste Residue | ≤ 1 inch (2.5 cm) of residue, or ≤ 3% by weight for containers < 110 gallons | [5] |
| Acutely Hazardous Waste Container Prep | Must be triple-rinsed; rinsate collected as hazardous waste | [5][6] |
| General Drain Disposal pH Range | pH 5.5 - 10.5 (Applicable only to specific, non-hazardous, and approved aqueous solutions; not for this chemical ) | [4] |
Detailed Disposal Protocol
This step-by-step protocol outlines the procedure for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.
-
Work Area: Handle the chemical and its waste in a well-ventilated area, such as a chemical fume hood.
2. Waste Collection:
-
Select an Appropriate Container:
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Clearly write the full chemical name: "this compound" and indicate the concentration if in a solution. List all components of the waste.
-
-
Transfer the Waste:
-
Carefully transfer the chemical waste from your experimental container into the labeled hazardous waste container.
-
Do not mix incompatible waste streams.[5][7] Collect this compound waste separately or with compatible non-halogenated organic compounds.
-
Keep the container closed at all times except when actively adding waste.[3][5][6]
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area must be at or near the point of generation.[3]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[7]
4. Final Disposal and Empty Container Management:
-
Requesting Pickup: Once the waste container is full or you have finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS or hazardous waste management program.[6]
-
Managing Empty Original Containers:
-
A container that has held this compound is considered "empty" only after all contents have been removed to the extent possible.[6]
-
Once emptied, deface or remove all original labels to prevent confusion.[6]
-
The container can then typically be disposed of as regular solid waste, but you must consult your institutional policy.[6] If rinsing is required by your institution, the rinsate must be collected and disposed of as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the logical steps for proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C26H49NO3S | CID 9868636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexadecyltrimethylammonium-p-toluenesulfonate CAS 138-32-9 | 814692 [merckmillipore.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Trimethylcetylammonium p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Trimethylcetylammonium p-toluenesulfonate (TTC-pTS). Adherence to these procedures is critical to ensure personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
TTC-pTS is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] It is also harmful if swallowed.[1][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specifications | Purpose |
| Gloves | Nitrile or Neoprene, chemical-resistant. Ensure no tears or perforations before use. | To prevent skin contact and irritation.[5] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, preventing serious eye irritation.[2][4] |
| Lab Coat | Standard laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is recommended if there is a risk of generating dust or aerosols.[2][4] A full-face respirator provides both respiratory and eye protection. | To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[2] |
Safe Handling and Operational Workflow
A systematic approach to handling TTC-pTS is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of TTC-pTS and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Solid TTC-pTS Waste | Clearly labeled, sealed, and chemically resistant container. | Collect all solid waste, including excess TTC-pTS and contaminated weighing boats. Do not mix with other waste streams. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (e.g., spatulas, glassware) | Designated container for contaminated sharps or glassware. | Rinse with a suitable solvent in a fume hood. Collect the first rinse as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, pending local regulations. |
| Contaminated PPE (e.g., gloves) | Labeled hazardous waste bag. | Collect all contaminated disposable PPE in a designated, sealed bag. Dispose of as hazardous waste. |
| Liquid Waste (from rinsing or reactions) | Labeled, sealed, and chemically resistant container. | Collect all liquid waste containing TTC-pTS. Do not dispose of down the drain. Arrange for pickup and disposal by your institution's EHS office. |
Important Disposal Considerations:
-
Never dispose of TTC-pTS down the drain or in regular trash.[6][7]
-
All waste containers must be clearly labeled with the chemical name and associated hazards.[6][7]
-
Consult your institution's specific guidelines for hazardous waste disposal.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. guidegloves.com [guidegloves.com]
- 4. queensu.ca [queensu.ca]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
